m-PEG10-Tos
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O12S/c1-25-3-5-26(6-4-25)39(27,28)38-24-23-37-22-21-36-20-19-35-18-17-34-16-15-33-14-13-32-12-11-31-10-9-30-8-7-29-2/h3-6H,7-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBECQBPDHSONPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143150 | |
| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxaoctacosan-1-ol, 1-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211859-75-5 | |
| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxaoctacosan-1-ol, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211859-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxaoctacosan-1-ol, 1-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG10-Tos: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-tosylate with 10 ethylene glycol units (m-PEG10-Tos). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and key applications, particularly in the realm of bioconjugation and as a linker in novel therapeutic modalities.
Chemical Structure and Core Properties
This compound is a monodisperse polyethylene glycol (PEG) derivative characterized by a methoxy group at one terminus and a tosylate group at the other. The PEG linker, composed of 10 repeating ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and stability of conjugated molecules in aqueous environments.[1][2] The tosylate group is an excellent leaving group, making this reagent highly effective for nucleophilic substitution reactions.[1][2]
The chemical structure of this compound is as follows:
CH₃O-(CH₂CH₂O)₁₀-SO₂-C₆H₄-CH₃
A summary of its key identifiers and physicochemical properties is presented in Table 1.
Table 1: Core Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₆H₄₆O₁₂S | [3] |
| Molecular Weight | 582.7 g/mol | |
| CAS Number | 211859-75-5 | |
| Appearance | To be determined; likely a solid or viscous liquid | - |
| Solubility | Soluble in aqueous media and DMSO | |
| Purity | Typically >95% |
Physicochemical Characteristics
Solubility and Stability
The presence of the polyethylene glycol chain makes this compound soluble in water and many organic solvents. For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C. If stored as a solution, it should be aliquoted and kept at -20°C for up to one month. The product is generally stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.
Reactivity
The key to the utility of this compound lies in the reactivity of the tosylate group. Tosylate is a superb leaving group, readily displaced by nucleophiles such as amines (-NH₂) and thiols (-SH). This reactivity allows for the covalent attachment of the m-PEG10 moiety to a variety of molecules, including proteins, peptides, and small molecule drugs.
Experimental Protocols
The primary application of this compound is in PEGylation, the process of covalently attaching PEG chains to other molecules. This section provides a detailed, representative protocol for the PEGylation of a protein via its lysine residues.
PEGylation of a Protein with this compound
This protocol describes the covalent attachment of this compound to the primary amines of lysine residues on a target protein.
Materials:
-
Target protein
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 50 mM borate buffer, pH 8.5. Avoid buffers containing primary amines like Tris.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)
-
Analytical instruments for characterization (e.g., SDS-PAGE, mass spectrometry)
Procedure:
-
Protein Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in the reaction buffer to create a stock solution (e.g., 10-100 mM).
-
PEGylation Reaction:
-
Add the this compound stock solution to the protein solution. The molar ratio of this compound to protein will need to be optimized but can range from 10:1 to 100:1.
-
Incubate the reaction mixture at room temperature or 4°C with gentle stirring. Reaction times can vary from 2 to 24 hours, depending on the reactivity of the protein.
-
-
Reaction Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted this compound. Incubate for 1 hour at room temperature.
-
Purification: Purify the PEGylated protein from the reaction mixture to remove unreacted protein, excess PEG reagent, and reaction byproducts using an appropriate chromatography method.
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE to observe the increase in molecular weight and mass spectrometry to confirm the degree of PEGylation.
Applications in Research and Drug Development
Bioconjugation and PEGylation
This compound is widely used for the PEGylation of therapeutic proteins and peptides. PEGylation can enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals by:
-
Increasing hydrodynamic size, which reduces renal clearance and extends circulatory half-life.
-
Shielding the protein from proteolytic degradation.
-
Improving solubility, especially for hydrophobic molecules.
-
Reducing immunogenicity and antigenicity.
Linker for PROTACs
In the rapidly evolving field of targeted protein degradation, this compound serves as a versatile linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in a PROTAC influences its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein and the E3 ligase.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound.
General Nucleophilic Substitution Workflow
Caption: Nucleophilic substitution reaction of this compound.
Protein PEGylation Workflow
Caption: Step-by-step workflow for protein PEGylation.
Safety and Handling
While specific hazard information for this compound is not extensively documented, general laboratory safety precautions should be followed. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety goggles. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
Conclusion
This compound is a valuable chemical tool for researchers and drug developers. Its well-defined structure, coupled with the high reactivity of the tosylate group, makes it an ideal reagent for the PEGylation of biomolecules and the construction of complex therapeutic agents like PROTACs. The hydrophilic PEG spacer offers significant advantages in improving the physicochemical and pharmacokinetic properties of the resulting conjugates. This guide provides the foundational knowledge required for the effective utilization of this compound in a research and development setting.
References
An In-depth Technical Guide on the Mechanism of Action of m-PEG10-Tos in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of methoxy polyethylene glycol tosylate (m-PEG10-Tos) in bioconjugation. It delves into the underlying chemical principles, reaction kinetics, and factors influencing the efficiency of PEGylation with this reagent. Detailed experimental protocols for the conjugation of this compound to proteins, along with methods for purification and characterization of the resulting conjugates, are presented. Furthermore, quantitative data is summarized in structured tables for easy comparison, and key reaction pathways and workflows are visualized using diagrams to facilitate a deeper understanding of the process for researchers and professionals in the field of drug development and bioconjugation.
Introduction to this compound and PEGylation
Polyethylene glycol (PEG)ylation is a widely employed strategy in drug delivery and development to enhance the therapeutic properties of biomolecules such as proteins, peptides, and oligonucleotides. The covalent attachment of PEG chains can improve a drug's solubility, increase its hydrodynamic volume to prolong circulation half-life, and shield it from enzymatic degradation and immunological recognition.[1]
This compound is a monofunctional PEGylating reagent where one terminus of a ten-unit polyethylene glycol chain is capped with a methoxy group, and the other terminus is activated with a tosyl (tosylate) group. The methoxy group ensures that the PEG chain is inert at one end, preventing cross-linking of biomolecules. The tosyl group, a derivative of p-toluenesulfonic acid, serves as an excellent leaving group, facilitating the covalent attachment of the PEG chain to nucleophilic residues on biomolecules.[2][3]
Core Mechanism of Action: Nucleophilic Substitution
The bioconjugation activity of this compound is predicated on a classic bimolecular nucleophilic substitution (SN2) reaction. The core of this mechanism lies in the exceptional leaving group ability of the tosylate anion.
2.1. The Role of the Tosyl Group
The tosylate group is a superior leaving group due to the resonance stabilization of the negative charge that develops on the oxygen atom upon its departure. This charge is delocalized over the three oxygen atoms of the sulfonate group, making the tosylate anion a very stable and weak base.[2] This inherent stability is the driving force for the reaction, as the formation of a stable leaving group is thermodynamically favorable.
2.2. Reaction with Nucleophiles
Biomolecules present a variety of nucleophilic functional groups that can react with this compound. The most common targets for PEGylation are the primary amines of lysine residues and the N-terminal α-amine, as well as the thiol groups of cysteine residues.
The reaction proceeds as follows:
-
Nucleophilic Attack: A nucleophilic group (e.g., the lone pair of electrons on the nitrogen of an amine or the sulfur of a thiol) on the biomolecule attacks the carbon atom of the PEG chain that is directly bonded to the tosyl group.
-
Transition State: A transient pentacoordinate transition state is formed.
-
Leaving Group Departure: The carbon-oxygen bond of the tosylate group breaks, and the stable tosylate anion is displaced.
-
Product Formation: A stable covalent bond is formed between the PEG chain and the biomolecule.
The reaction is most effective in a slightly alkaline pH range (typically pH 8.0-9.5) for the modification of amino groups. At this pH, a significant portion of the primary amines are deprotonated and thus more nucleophilic, while still maintaining the overall stability of the protein.
Quantitative Data on m-PEG-Tos Bioconjugation
The efficiency and outcome of a bioconjugation reaction with m-PEG-Tos are influenced by several factors, including the nature of the nucleophile, pH, temperature, and stoichiometry of the reactants. While specific kinetic data for this compound is not extensively published, the following tables summarize general quantitative information for tosyl-activated PEGs based on available literature.
Table 1: Reactivity of m-PEG-Tos with Different Nucleophiles
| Nucleophile | Relative Reactivity | Optimal pH Range | Resulting Linkage | Stability of Linkage |
| Thiol (Cysteine) | High | 7.0 - 8.5 | Thioether | Very Stable |
| Amine (Lysine, N-terminus) | Moderate | 8.0 - 9.5 | Secondary Amine | Very Stable |
| Hydroxyl (Serine, Threonine) | Low | > 9.5 | Ether | Stable |
Table 2: Influence of Reaction Conditions on PEGylation Efficiency
| Parameter | Effect on Reaction Rate | Recommended Conditions |
| pH | Increases with pH for amines (up to a point) | 8.0 - 9.5 for amines; 7.0 - 8.5 for thiols |
| Temperature | Increases with temperature | 4°C to Room Temperature (to maintain protein stability) |
| Molar Ratio (PEG:Protein) | Higher ratio increases degree of PEGylation | 5:1 to 50:1 (empirically determined) |
| Reaction Time | Increases with time | 1 to 24 hours (reaction progress should be monitored) |
Table 3: Stability of m-PEG-Tos Reagent
| Condition | Stability | Comments |
| Aqueous Buffer (pH 7-9) | Moderate | Susceptible to hydrolysis over time. Should be used fresh. |
| Anhydrous Organic Solvent | High | Stable for long-term storage when protected from moisture. |
| Elevated Temperature | Low | Increased rate of hydrolysis. |
Experimental Protocols
The following sections provide detailed methodologies for the bioconjugation of this compound to a model protein, followed by purification and characterization of the conjugate.
4.1. Protocol for PEGylation of Lysozyme with this compound
This protocol describes a general procedure for the covalent attachment of this compound to the primary amines of lysozyme.
Materials:
-
Lysozyme from chicken egg white
-
This compound
-
Sodium phosphate buffer (0.1 M, pH 8.5)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Protein Solution Preparation: Dissolve lysozyme in 0.1 M sodium phosphate buffer (pH 8.5) to a final concentration of 5 mg/mL. Gently stir the solution at 4°C until the protein is fully dissolved.
-
PEG Reagent Preparation: Immediately before use, dissolve this compound in a small volume of the reaction buffer to a concentration that will achieve the desired molar excess when added to the protein solution (e.g., a 20-fold molar excess).
-
Conjugation Reaction: While gently stirring the lysozyme solution at 4°C, add the freshly prepared this compound solution dropwise.
-
Incubation: Allow the reaction to proceed for 4-24 hours at 4°C with continuous gentle stirring. The optimal reaction time should be determined empirically by monitoring the reaction progress.
-
Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50 mM to consume any unreacted this compound.
-
Purification: Proceed immediately to the purification step to separate the PEGylated lysozyme from unreacted protein, excess PEG reagent, and byproducts.
4.2. Purification of PEGylated Protein
Size Exclusion Chromatography (SEC) is a common and effective method for purifying PEGylated proteins.
Materials:
-
SEC column (e.g., Sephacryl S-200 or Superdex 200)
-
Chromatography system (e.g., FPLC)
-
Elution buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer.
-
Sample Loading: Load the reaction mixture onto the equilibrated column.
-
Elution: Elute the sample with the elution buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm. PEGylated proteins will elute earlier than the unmodified protein due to their larger hydrodynamic radius.
-
Pooling Fractions: Pool the fractions containing the desired PEGylated protein.
-
Concentration: Concentrate the pooled fractions if necessary using an appropriate method such as ultrafiltration.
4.3. Characterization of PEGylated Protein
The extent of PEGylation and the purity of the conjugate can be assessed using various analytical techniques.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): PEGylated proteins will show a significant increase in apparent molecular weight compared to the unmodified protein. The degree of PEGylation can be estimated by the band shift.
-
MALDI-TOF Mass Spectrometry (Matrix-Assisted Laser Desorption/Ionization - Time of Flight): This technique provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached to the protein.
-
RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): RP-HPLC can be used to separate different PEGylated species and to assess the purity of the final product.
Visualizing the Process: Diagrams
5.1. Reaction Mechanism
Caption: SN2 reaction mechanism of this compound with a biomolecule.
5.2. Experimental Workflow
Caption: General experimental workflow for bioconjugation with this compound.
Conclusion
This compound is a valuable reagent for the PEGylation of biomolecules, operating through a robust and well-understood SN2 mechanism. The success of the conjugation is dependent on the careful control of reaction conditions, particularly pH and the molar ratio of reactants. By following established protocols for reaction, purification, and characterization, researchers can effectively utilize this compound to improve the therapeutic potential of a wide range of biopharmaceuticals. This guide provides the foundational knowledge and practical steps necessary for the successful implementation of this important bioconjugation strategy.
References
An In-depth Technical Guide to Tosyl-Activated PEG Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of tosyl-activated polyethylene glycol (PEG) reagents, covering their core chemistry, activation, and applications in bioconjugation and drug delivery. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize these versatile reagents.
Introduction to PEGylation and Tosyl Activation
PEGylation is a well-established technique involving the covalent attachment of polyethylene glycol (PEG) chains to molecules such as proteins, peptides, and small drugs. This modification can significantly improve the therapeutic properties of these molecules by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.[1][2] The process requires the "activation" of the terminal hydroxyl groups of PEG to make them reactive towards functional groups on the target molecule.[3][4]
Tosyl-activated PEG is a prominent example of an activated PEG reagent. The activation process involves the sulfonylation of the terminal hydroxyl groups of PEG with p-toluenesulfonyl chloride (tosyl chloride) in the presence of an organic base like pyridine or triethylamine.[5] This reaction replaces the hydroxyl group with a tosylate group, which is an excellent leaving group. This high reactivity makes tosyl-activated PEG a versatile tool for conjugation with various nucleophiles.
Core Chemistry and Reaction Mechanisms
The key to the utility of tosyl-activated PEG lies in the nature of the tosylate group as a highly effective leaving group for nucleophilic substitution reactions. This allows for the efficient conjugation of PEG to a variety of molecules under relatively mild conditions.
Reaction with Amines
Tosyl-activated PEGs readily react with primary and secondary amines, such as the ε-amino group of lysine residues in proteins, to form stable secondary amine linkages. This reaction is highly efficient within a pH range of 8.0 to 9.5. The basic conditions deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the carbon atom attached to the tosylate leaving group.
Reaction with Thiols
Thiol groups, such as those on cysteine residues, are also excellent nucleophiles for reaction with tosyl-activated PEG. This reaction results in the formation of a stable thioether bond. The reaction with thiols is typically carried out under neutral or slightly basic conditions to ensure the thiol group is in its more nucleophilic thiolate form.
Reaction with Hydroxyls
While less common, tosyl-activated PEGs can also react with hydroxyl groups to form ether linkages. This reaction generally requires stronger basic conditions to deprotonate the hydroxyl group and enhance its nucleophilicity.
Quantitative Data on Tosyl-Activated PEG Reactions
The efficiency and conditions of PEGylation reactions are critical for achieving desired outcomes. The following tables summarize key quantitative data for reactions involving tosyl-activated PEG reagents.
| Parameter | Value | Reference |
| Functionalization Efficiency | >95% | |
| Optimal pH for Amine Coupling | 8.0 - 9.5 | |
| Optimal pH for Thiol Coupling | Neutral to slightly basic | |
| Optimal pH for Hydroxyl Coupling | 8.5 - 9.5 |
Table 1: Key Reaction Parameters for Tosyl-Activated PEG.
| Nucleophile | Linkage Formed | Stability |
| Amine (-NH2) | Secondary Amine (-NH-) | Stable |
| Thiol (-SH) | Thioether (-S-) | Stable |
| Hydroxyl (-OH) | Ether (-O-) | Stable |
Table 2: Nucleophiles and Resulting Linkages with Tosyl-Activated PEG.
Experimental Protocols
The following are detailed methodologies for the synthesis of tosyl-activated PEG and its subsequent conjugation to a model protein.
Protocol for Synthesis of α-Tosyl-ω-hydroxyl PEG
This protocol describes the selective monotosylation of a symmetrical PEG diol.
Materials:
-
Polyethylene glycol (PEG), linear, symmetrical
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Argon atmosphere
Procedure:
-
Dissolve PEG in DCM under an argon atmosphere.
-
Add pyridine to the solution and stir.
-
Slowly add a solution of TsCl in DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (e.g., 6 hours).
-
Neutralize the reaction mixture by the slow addition of HCl.
-
Extract the aqueous phase three times with DCM.
-
Dry the combined organic phases over anhydrous sodium sulfate.
-
Reduce the volume of the organic phase by rotary evaporation.
-
Precipitate the product by adding the concentrated solution dropwise into cold diethyl ether.
-
Collect the α-tosyl-ω-hydroxyl PEG by filtration and dry under vacuum.
Protocol for Protein Conjugation with Tosyl-Activated PEG
This protocol outlines the general procedure for conjugating a tosyl-activated PEG to a protein containing accessible amine groups.
Materials:
-
Tosyl-activated PEG
-
Protein of interest (e.g., BSA)
-
Coupling Buffer (e.g., 0.1 M borate buffer, pH 8.5-9.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Dissolve the protein of interest in the coupling buffer to a desired concentration (e.g., 5-10 mg/mL).
-
Dissolve the tosyl-activated PEG in the coupling buffer. The molar ratio of PEG to protein should be optimized for the specific application.
-
Add the tosyl-activated PEG solution to the protein solution and mix gently.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with continuous gentle stirring for a predetermined time (e.g., 24-48 hours).
-
Quench the reaction by adding the quenching solution to react with any unreacted tosyl-activated PEG.
-
Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.
-
Analyze the purified conjugate using techniques such as SDS-PAGE to confirm PEGylation and assess the degree of modification.
Visualizing Core Concepts
The following diagrams illustrate the key chemical transformations and workflows associated with tosyl-activated PEG reagents.
Caption: Activation of PEG with Tosyl Chloride.
Caption: Nucleophilic Substitution with an Amine.
Caption: General Experimental Workflow for Protein PEGylation.
Applications in Research and Drug Development
Tosyl-activated PEG reagents are instrumental in various areas of biomedical research and pharmaceutical development.
-
Bioconjugation: They are widely used to modify proteins, peptides, and oligonucleotides to enhance their therapeutic properties.
-
Drug Delivery: PEGylation of small molecule drugs or nanocarriers can improve their solubility, stability, and pharmacokinetic profiles, leading to more effective and safer therapies. The "stealth" effect imparted by the PEG layer can help nanoparticles evade the immune system, prolonging their circulation time.
-
Surface Modification: Tosyl-activated PEGs can be used to modify surfaces to reduce non-specific protein adsorption and improve biocompatibility.
Advantages and Considerations
Advantages:
-
High Reactivity: The tosylate group is an excellent leaving group, leading to efficient conjugation reactions.
-
Stable Linkages: The resulting amine, thioether, and ether bonds are stable under physiological conditions.
-
Versatility: Reacts with a range of common nucleophiles found in biomolecules.
Considerations:
-
Reaction Conditions: Careful control of pH is crucial for selective and efficient conjugation, especially with amine nucleophiles.
-
Potential for Side Reactions: While generally specific, side reactions with other nucleophiles (e.g., histidine) can occur and should be considered.
-
"PEG Dilemma": While PEGylation can improve circulation time, the PEG shell can sometimes hinder cellular uptake and endosomal escape of the drug, a phenomenon known as the "PEG dilemma". Strategies like using cleavable PEG linkers are being explored to overcome this challenge.
Conclusion
Tosyl-activated PEG reagents are powerful tools in the field of bioconjugation and drug delivery. Their high reactivity and ability to form stable linkages with a variety of nucleophiles make them a valuable choice for researchers and drug developers seeking to improve the therapeutic potential of biomolecules and drug delivery systems. A thorough understanding of their chemistry, reaction conditions, and potential limitations is essential for their successful application.
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 3. US7351787B2 - Process for the preparation of activated polyethylene glycols - Google Patents [patents.google.com]
- 4. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
m-PEG10-Tos solubility in aqueous and organic solvents
An In-depth Technical Guide to the Solubility of m-PEG10-Tos in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methoxy-poly(ethylene glycol)-tosylate with ten ethylene glycol units (this compound). Understanding the solubility of this reagent is critical for its effective use in various applications, including bioconjugation, drug delivery, and surface modification. This document outlines its solubility in common aqueous and organic solvents, provides detailed experimental protocols for solubility determination, and presents visual workflows for its application.
Solubility Profile of this compound
Table 1: Qualitative Solubility of m-PEG-Tosylate Derivatives
| Solvent Class | Solvent Examples | Solubility | References |
| Aqueous | Water, Aqueous Buffers | Soluble | |
| Chlorinated | Chloroform, Methylene Chloride (DCM) | Soluble | |
| Amides | Dimethylformamide (DMF) | Soluble | |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | |
| Alcohols | Ethanol, Methanol | Less Soluble | |
| Aromatics | Toluene | Less Soluble | |
| Ethers | Diethyl Ether | Not Soluble |
Note: "Soluble" indicates that the compound is expected to dissolve readily at standard concentrations used in laboratory procedures. "Less Soluble" suggests that higher volumes of solvent or heating may be required. "Not Soluble" indicates that the compound is unlikely to form a solution.
Factors Influencing Solubility
The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key factors that influence this equilibrium.
Caption: Factors influencing the solubility of this compound.
Experimental Protocol for Solubility Determination
This section provides a detailed methodology for the quantitative determination of this compound solubility in a specific solvent, adapted from standard polymer solubility testing methods.
3.1 Materials and Equipment
-
This compound
-
Solvent of interest (e.g., water, ethanol, DCM)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) if applicable.
-
Volumetric flasks and pipettes
3.2 Procedure
-
Preparation of Stock Standard Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble to prepare a stock solution of known concentration.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.
-
Equilibrium Solubility Measurement: a. Add an excess amount of this compound to a series of vials. b. Accurately add a known volume of the solvent of interest to each vial. c. Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). d. Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: a. After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid. b. Centrifuge the vials at a high speed to pellet any remaining undissolved solid. c. Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred.
-
Analysis: a. Dilute the aliquot of the supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve. b. Analyze the diluted sample and the calibration standards using a validated HPLC or other suitable analytical method.
-
Calculation: a. Construct a calibration curve by plotting the analytical response versus the concentration of the calibration standards. b. Determine the concentration of this compound in the diluted sample from the calibration curve. c. Calculate the solubility of this compound in the solvent of interest by taking into account the dilution factor.
Application Workflow: Protein PEGylation
This compound is frequently used in the PEGylation of proteins to enhance their therapeutic properties. The tosyl group is an excellent leaving group for nucleophilic substitution reactions with amine groups on the protein surface (e.g., lysine residues or the N-terminus).
Caption: General experimental workflow for protein PEGylation using this compound.
This guide provides foundational knowledge on the solubility of this compound. For critical applications, it is highly recommended to experimentally determine the solubility in the specific solvent systems and conditions that will be employed.
References
m-PEG10-Tos: An In-depth Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for methoxy-poly(ethylene glycol) (10) p-toluenesulfonate (m-PEG10-Tos). Understanding the stability profile of this reagent is critical for its effective use in PEGylation, a process widely employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This document outlines potential degradation pathways, recommended storage and handling procedures, and detailed experimental protocols for stability assessment.
Core Concepts: Stability of this compound
This compound is a reactive PEG derivative susceptible to degradation through several mechanisms, primarily hydrolysis of the tosylate group and oxidation of the polyethylene glycol backbone. The stability of this compound is influenced by temperature, pH, light, and the presence of oxidizing agents.
Degradation Pathways
The primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The tosylate group is a good leaving group and is susceptible to nucleophilic attack by water, leading to the formation of m-PEG10-OH and p-toluenesulfonic acid. The rate of hydrolysis is dependent on pH and temperature.
-
Oxidation: The polyether backbone of the PEG chain can undergo oxidation, which can be initiated by heat, light, or the presence of transition metal ions. This process can lead to chain cleavage and the formation of various degradation products, including aldehydes and carboxylic acids.
dot```dot graph DegradationPathways { layout=dot; rankdir=LR; node [shape=rectangle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
mPEG10Tos [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(H2O, pH, Temp)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation\n(O2, Light, Heat)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
mPEG10OH [label="m-PEG10-OH", fillcolor="#34A853", fontcolor="#FFFFFF"]; pTSA [label="p-Toluenesulfonic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; DegradationProducts [label="Aldehydes, Carboxylic Acids,\nChain Scission Products", fillcolor="#F1F3F4", fontcolor="#202124"];
mPEG10Tos -> Hydrolysis; mPEG10Tos -> Oxidation; Hydrolysis -> mPEG10OH; Hydrolysis -> pTSA; Oxidation -> DegradationProducts;
{rank=same; Hydrolysis; Oxidation;} }
Caption: Recommended workflow for handling and storage of this compound.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on general guidelines for stability testing of reactive pharmaceutical excipients.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.
4.1.1. Acid and Base Hydrolysis
-
Preparation of Samples: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acid hydrolysis) and 0.1 M NaOH (base hydrolysis). Prepare a control sample in purified water.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralization: Neutralize the acid and base samples before analysis (e.g., with an equimolar amount of NaOH or HCl, respectively).
-
Analysis: Analyze the samples by a stability-indicating HPLC method (see section 4.2).
4.1.2. Oxidative Degradation
-
Preparation of Sample: Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide.
-
Incubation: Incubate the sample at room temperature.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the samples by HPLC.
4.1.3. Thermal Degradation
-
Sample Preparation: Place a known amount of solid this compound in a vial.
-
Incubation: Place the vial in an oven at an elevated temperature (e.g., 60°C).
-
Time Points: Remove samples at various time points (e.g., 1, 5, 15, and 30 days).
-
Analysis: Dissolve the sample in a suitable solvent and analyze by HPLC.
4.1.4. Photostability
-
Sample Preparation: Spread a thin layer of solid this compound in a chemically inert, transparent container. Prepare a dark control sample wrapped in aluminum foil.
-
Exposure: Expose the sample to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter).
-
Analysis: After exposure, dissolve the sample and the dark control in a suitable solvent and analyze by HPLC.
dot
Caption: Experimental workflow for forced degradation studies of this compound.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial to separate the intact this compound from its potential degradation products.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is often suitable.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) is commonly used.
-
Gradient Program (Example):
-
0-5 min: 95% Water / 5% Acetonitrile
-
5-25 min: Gradient to 5% Water / 95% Acetonitrile
-
25-30 min: Hold at 5% Water / 95% Acetonitrile
-
30-35 min: Return to 95% Water / 5% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the tosyl group absorbs (e.g., 220 nm or 254 nm) and/or an Evaporative Light Scattering Detector (ELSD) for PEG chain detection.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Characterization of Degradation Products
-
HPLC-MS: Couple the HPLC system to a mass spectrometer to obtain the molecular weights of the degradation products.
-
NMR Spectroscopy: For significant degradation products, isolation followed by NMR spectroscopy (¹H and ¹³C) can provide structural elucidation.
Conclusion
The stability of this compound is a critical factor for its successful application in research and drug development. By understanding the potential degradation pathways and implementing appropriate storage and handling procedures, the integrity of the reagent can be maintained. The experimental protocols provided in this guide offer a framework for researchers to conduct their own stability assessments and ensure the quality of their PEGylation reactions. It is recommended that users perform their own stability studies under their specific experimental conditions to ensure the reliability of their results.
In-Depth Technical Guide: m-PEG10-Tos Molecular Weight and Polydispersity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight and polydispersity of methoxy-poly(ethylene glycol)-tosylate with 10 ethylene glycol units (m-PEG10-Tos). Understanding these core properties is critical for its application in drug delivery, bioconjugation, and nanoparticle formulation, where precise control over molecular size and uniformity is paramount for ensuring reproducibility and efficacy.
Core Concepts: Molecular Weight and Polydispersity
Molecular Weight (MW): For a discrete molecule like this compound, the molecular weight is a calculated value based on its exact chemical formula. It represents the mass of one mole of the substance. The precise molecular weight is a key parameter for stoichiometric calculations in conjugation reactions and for the overall characterization of the resulting PEGylated molecules.
Polydispersity Index (PDI): The PDI is a measure of the uniformity of a polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). For a perfectly uniform, or monodisperse, sample, where all molecules have the same chain length, the PDI is equal to 1. In contrast, traditional polymerization methods often yield polydisperse polymers with a PDI greater than 1, indicating a distribution of chain lengths.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below. As a well-defined, monodisperse compound, its properties are highly consistent.
| Parameter | Value | Source |
| Chemical Formula | C₂₆H₄₆O₁₂S | [1] |
| Molecular Weight (MW) | 582.7 g/mol | [1][2] |
| Polydispersity Index (PDI) | ≈ 1 (Monodisperse) | Inferred from synthesis of discrete PEG oligomers[3][4] |
Understanding the Monodisperse Nature of this compound
This compound is not a product of conventional polymerization, which inherently produces a range of molecular weights. Instead, it is synthesized through a stepwise addition of discrete ethylene glycol units, resulting in a molecule with a precisely defined structure of 10 repeating units. This synthetic approach ensures that each molecule of this compound is identical in length and composition, leading to a polydispersity index of approximately 1.
The use of monodisperse PEGs is particularly advantageous in pharmaceutical applications as it leads to:
-
Precise Characterization: Simplifies analytical techniques and allows for unambiguous structural confirmation.
-
Batch-to-Batch Reproducibility: Ensures consistency in manufacturing processes, a critical requirement for regulatory approval.
-
Predictable Pharmacokinetics: The uniform size of the PEG chain leads to more predictable absorption, distribution, metabolism, and excretion (ADME) profiles of PEGylated drugs.
Experimental Protocols for Characterization
To verify the molecular weight and monodispersity of this compound, the following experimental protocols are typically employed.
Mass Spectrometry (MS) for Molecular Weight Determination
Objective: To confirm the exact molecular weight of this compound.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile with a small percentage of formic acid to promote ionization.
-
Data Acquisition: The sample is infused into the ESI source, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer.
-
Data Analysis: The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The molecular weight is determined from the m/z value of this peak. For this compound, a peak around m/z 583.7 (for [M+H]⁺) would be expected. The high resolution of the instrument allows for confirmation of the elemental composition.
Gel Permeation Chromatography (GPC) for Polydispersity Analysis
Objective: To determine the polydispersity index (PDI) and confirm the monodisperse nature of this compound.
Methodology:
-
Instrumentation: A Gel Permeation Chromatography (GPC) system equipped with a refractive index (RI) detector.
-
Columns: A set of GPC columns with a suitable pore size for the separation of low molecular weight polymers.
-
Mobile Phase: A solvent in which this compound is soluble, such as tetrahydrofuran (THF).
-
Calibration: The system is calibrated using a series of monodisperse polymer standards (e.g., polystyrene) with known molecular weights.
-
Sample Analysis: A solution of this compound is injected into the GPC system. The molecules are separated based on their hydrodynamic volume as they pass through the columns.
-
Data Analysis: The retention time of the this compound peak is compared to the calibration curve to determine its number-average (Mn) and weight-average (Mw) molecular weights. The PDI is then calculated as Mw/Mn. For a monodisperse sample like this compound, the resulting chromatogram should show a single, sharp peak, and the calculated PDI will be very close to 1.0.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the characterization process for this compound.
Caption: Workflow for this compound Characterization.
Caption: Impact of Monodispersity on Drug Development.
References
- 1. Synthesis and characterization of monodisperse poly(ethylene glycol)-conjugated collagen pentapeptides with collagen biosynthesis-stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Use of Monodisperse PEGs to Accelerate Drug Development - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 4. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]
The Tosyl Group in PEGylation Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) has become an indispensable tool in drug development and biotechnology, primarily through the process of PEGylation—the covalent attachment of PEG chains to molecules such as proteins, peptides, and small drugs.[1][2] This modification can significantly enhance the therapeutic properties of a biomolecule by increasing its hydrodynamic size, which in turn can extend its circulatory half-life, improve solubility, reduce immunogenicity, and protect it from proteolytic degradation.[1][3] The key to successful PEGylation lies in the choice of activation chemistry used to functionalize the terminal hydroxyl groups of PEG, making them reactive towards specific functional groups on the target molecule.
Among the various activation strategies, the use of the p-toluenesulfonyl (tosyl) group has emerged as a robust and versatile method.[4] Tosyl-activated PEG (tosyl-PEG) is a highly effective reagent for the modification of nucleophilic groups such as amines, thiols, and hydroxyls, which are abundantly found in biomolecules. The tosyl group is an excellent leaving group, facilitating efficient nucleophilic substitution reactions to form stable covalent bonds with the target molecule. This technical guide provides an in-depth overview of the applications of the tosyl group in PEGylation chemistry, including detailed experimental protocols, quantitative data for reaction optimization, and a discussion of the critical parameters influencing the success of the conjugation process.
Core Principles of Tosyl-Activated PEGylation
The fundamental principle behind the use of tosyl groups in PEGylation is the conversion of the terminal hydroxyl groups of PEG into tosylates. This is typically achieved by reacting the PEG-diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The resulting tosyl-PEG is highly reactive towards nucleophiles. For instance, it readily reacts with the primary amine groups of lysine residues in proteins at a pH range of 8.0 to 9.5 to form a stable secondary amine linkage.
Data Presentation: Quantitative Parameters for PEGylation
The efficiency and outcome of a PEGylation reaction are influenced by several factors. The following tables summarize key quantitative data to aid in the design and optimization of PEGylation experiments using tosyl-activated PEG.
Table 1: Reaction Conditions for the Synthesis of Mono-Tosyl-PEG
| Parameter | Value/Condition | Reference |
| PEG Molecular Weight | 1450 g/mol | |
| Reagents | p-Toluenesulfonyl chloride (TsCl), Silver(I) oxide (Ag₂O), Potassium iodide (KI) | |
| Solvent | Dry Toluene | |
| Molar Ratio (PEG:TsCl:Ag₂O:KI) | 1 : 1.05 : 1.5 : 0.2 | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 12 hours | |
| Yield of Mono-tosyl-PEG | 71-76% |
Table 2: Conditions for Nucleophilic Substitution on Tosyl-PEG
| Nucleophile | Target Functional Group | pH Range | Product Linkage | Reference |
| Amine (e.g., Lysine) | -NH₂ | 8.0 - 9.5 | Secondary Amine | |
| Thiol (e.g., Cysteine) | -SH | Neutral to slightly basic | Thioether | |
| Hydroxyl (e.g., Serine) | -OH | Basic | Ether |
Experimental Protocols
Protocol 1: Synthesis of α-Tosyl-ω-hydroxyl PEG
This protocol describes the selective monotosylation of a PEG-diol using a silver oxide-mediated method.
Materials:
-
Poly(ethylene glycol) (PEG), e.g., 1450 g/mol
-
p-Toluenesulfonyl chloride (TsCl)
-
Silver(I) oxide (Ag₂O)
-
Potassium iodide (KI)
-
Dry Toluene
-
Filter agent (e.g., Celite)
Procedure:
-
Dry the PEG by azeotropic distillation in toluene using a Dean-Stark trap.
-
Dissolve the dried PEG (1 equivalent) in dry toluene.
-
To this solution, add Ag₂O (1.5 equivalents) and KI (0.2 equivalents).
-
Stir the mixture rapidly and add TsCl (1.05 equivalents) in one portion.
-
Allow the reaction to proceed at room temperature with constant stirring for 12 hours.
-
After 12 hours, filter the reaction mixture over a filter agent to remove insoluble silver salts.
-
Remove the toluene by rotary evaporation to obtain the crude α-tosyl-ω-hydroxyl PEG.
-
The product can be further purified by precipitation from a suitable solvent system (e.g., dissolution in dichloromethane and precipitation in cold diethyl ether).
Characterization:
-
¹H NMR: Confirm the presence of the tosyl group (aromatic protons) and the remaining hydroxyl group.
-
GPC/SEC: Assess the molecular weight distribution and confirm the absence of cross-linking.
-
MALDI-TOF MS: Determine the exact molecular weight and confirm the degree of substitution.
Protocol 2: PEGylation of a Model Protein (Lysozyme) with Tosyl-PEG
This protocol provides a general procedure for the PEGylation of a protein using pre-activated tosyl-PEG. Optimization of the molar ratio of PEG to protein, pH, and reaction time is crucial for achieving the desired degree of PEGylation.
Materials:
-
Lysozyme
-
α-Tosyl-ω-methoxy-PEG (mPEG-OTs)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., FPLC with ion-exchange or size-exclusion column)
Procedure:
-
Dissolve lysozyme in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve mPEG-OTs in the reaction buffer.
-
Add the mPEG-OTs solution to the lysozyme solution at a desired molar excess (e.g., 10 to 50-fold molar excess of PEG over protein).
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.
-
Purify the PEGylated lysozyme from unreacted PEG and native lysozyme using an appropriate chromatography technique (e.g., cation exchange chromatography followed by size-exclusion chromatography).
Characterization of PEGylated Protein:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the native protein.
-
MALDI-TOF MS: To determine the molecular weight of the conjugate and the number of attached PEG chains.
-
Enzymatic Activity Assay: To assess the retention of biological activity after PEGylation.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of tosyl-activated PEG.
References
An In-depth Technical Guide to PEGylation for Protein Modification
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, is a cornerstone of modern biopharmaceutical development. This process significantly enhances the pharmacokinetic and pharmacodynamic properties of protein drugs by increasing their hydrodynamic size. The result is a longer plasma half-life, reduced immunogenicity, and improved stability and solubility.[1][2] This guide provides a comprehensive technical overview of the core principles of PEGylation, from fundamental chemistry to advanced analytical characterization and purification strategies. It includes detailed experimental protocols for key methodologies and presents quantitative data on the impact of PEGylation on therapeutic protein performance, offering a valuable resource for professionals in the field of drug development.
Introduction to Protein PEGylation
The therapeutic potential of proteins is often limited by their short in vivo half-life, susceptibility to proteolytic degradation, and potential to elicit an immune response.[2] PEGylation is a widely adopted strategy to overcome these limitations.[3] By covalently attaching PEG chains, a non-toxic and non-immunogenic polymer, to a protein, its physicochemical properties are altered.[1] This modification "masks" the protein from the host's immune system and increases its size, thereby reducing renal clearance and extending its circulation time. The first PEGylated therapeutic, pegademase bovine (Adagen®), was approved in 1990, and since then, numerous PEGylated proteins have entered the market for a variety of indications.
Core Principles and Advantages of PEGylation
The fundamental principle of PEGylation is the alteration of a protein's properties through the covalent attachment of PEG chains. This modification imparts several key advantages:
-
Prolonged Plasma Half-Life: The increased hydrodynamic volume of the PEG-protein conjugate significantly reduces its renal filtration rate, leading to a longer circulation time in the body.
-
Reduced Immunogenicity: The flexible PEG chains create a protective hydrophilic shield around the protein, masking its antigenic epitopes from the immune system. However, it is important to note that the reduction in immunogenicity is not always predictable and should be assessed on a case-by-case basis.
-
Improved Stability: PEGylation can protect proteins from proteolytic degradation by sterically hindering the approach of proteases.
-
Enhanced Solubility: PEG is highly soluble in aqueous solutions, and its conjugation can improve the solubility of hydrophobic proteins.
PEGylation Strategies: From Random to Site-Specific Modification
The methods for PEGylating proteins have evolved from non-specific, random approaches to highly specific, controlled reactions.
First-Generation PEGylation: Non-Specific Modification
Early PEGylation techniques, often referred to as "first-generation," involved the random attachment of PEG to multiple sites on the protein surface, primarily targeting the primary amine groups of lysine residues. While effective in extending half-life, this approach often results in a heterogeneous mixture of PEGylated isomers, each with potentially different biological activities and pharmacokinetic profiles.
Second-Generation PEGylation: Site-Specific Modification
To overcome the heterogeneity of first-generation methods, "second-generation" or site-specific PEGylation strategies have been developed. These techniques aim to attach a single PEG molecule at a predetermined site on the protein, leading to a homogenous product with consistent properties.
Common site-specific PEGylation strategies include:
-
N-terminal PEGylation: By controlling the reaction pH, PEGylation can be directed to the α-amino group of the N-terminus, which has a lower pKa than the ε-amino groups of lysine residues.
-
Cysteine-Specific PEGylation: This approach targets the sulfhydryl group of cysteine residues, which are often less abundant on the protein surface than lysines. Reagents like PEG-maleimide are commonly used for this purpose.
-
Enzymatic PEGylation: Enzymes such as transglutaminase can be used to site-specifically incorporate PEG derivatives into proteins.
The logical progression from first to second-generation PEGylation is driven by the need for greater control and product homogeneity.
Caption: Evolution from non-specific to site-specific PEGylation.
Quantitative Impact of PEGylation on Therapeutic Proteins
The effects of PEGylation on a protein's half-life, bioactivity, and immunogenicity can be quantified. The following tables summarize representative data from the literature.
| Protein | PEG Size (kDa) | Change in Terminal Half-Life | Reference |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 20 | 25-fold increase (from 1.1 h to 28 h in mice) | |
| Proticles (nanoparticles) | Not specified | Significantly higher blood values at 1h post-injection |
Table 1: Effect of PEGylation on Protein Half-Life
| Protein/Enzyme | PEG Size (kDa) | In Vitro Bioactivity | Reference |
| Interferon alpha-2a (Pegasys) | 40 (branched) | Retains only 7% of native protein activity | |
| α-Chymotrypsin | 0.7, 2, 5 | kcat decreased to 50-60% of native enzyme | |
| Endostatin | Not specified | More efficient in reducing endothelial cell migration than intact protein | |
| Trastuzumab Fab fragments | 20, 40 | 5- to 8-fold reduction in affinity for target antigen |
Table 2: Effect of PEGylation on Protein Bioactivity
| Protein | PEG Size (kDa) | Effect on Immunogenicity | Reference |
| Chicken IgY and Horse IgG | 5, 20 | Inconsistent effect, dependent on mouse strain and administration route | |
| Tetanus toxoid | 5, 20 | Elicited high levels of anti-PEG antibodies | |
| Albumin | Not specified | Reduced antibody production compared to unconjugated albumin |
Table 3: Effect of PEGylation on Protein Immunogenicity
Characterization and Purification of PEGylated Proteins
A critical aspect of developing PEGylated therapeutics is the thorough characterization and purification of the final product to ensure its quality, safety, and efficacy.
Characterization Techniques
A suite of analytical techniques is employed to characterize PEGylated proteins:
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius and is a primary method for determining the degree of PEGylation and identifying aggregates.
-
Ion-Exchange Chromatography (IEX): IEX separates proteins based on their surface charge. Since PEGylation can shield surface charges, IEX is effective in separating unreacted protein, mono-PEGylated, and multi-PEGylated species, as well as positional isomers.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity and can be used to resolve different PEGylated forms.
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are powerful tools for determining the precise molecular weight of the PEGylated protein and thus the degree of PEGylation.
Purification Strategies
The purification of PEGylated proteins from the reaction mixture, which may contain unreacted protein, excess PEG, and various PEGylated species, is a significant challenge. Chromatographic methods are the workhorses of PEGylated protein purification.
A typical purification workflow might involve an initial capture step using IEX, followed by a polishing step with SEC to remove aggregates and any remaining impurities.
Impact on Signaling Pathways: The Case of PEGylated Interferon-α
PEGylated therapeutics can modulate cellular signaling pathways. A prime example is PEGylated interferon-α (pegIFN-α), used in the treatment of chronic viral hepatitis. Type I interferons bind to the IFN-α receptor (IFNAR) and activate the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. This leads to the formation of the IFN-stimulated gene factor 3 (ISGF3) complex, which translocates to the nucleus and induces the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state. While pegIFN-α has a prolonged presence in the serum, it induces only a transient activation of the JAK-STAT pathway in hepatocytes. Its superior efficacy is attributed to the induction of a broader spectrum of genes, including those involved in cellular immunity, compared to conventional IFN-α.
References
Methodological & Application
Application Notes and Protocols for m-PEG10-Tos Conjugation to Protein Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) modification, or PEGylation, is a widely adopted technique to enhance the therapeutic properties of proteins and peptides. By covalently attaching PEG chains, it is possible to improve a protein's solubility, increase its hydrodynamic size, and shield it from proteolytic degradation and the host immune system. These modifications can lead to a longer circulation half-life, reduced immunogenicity, and improved overall efficacy of the therapeutic agent.[1][2][3]
The choice of PEG reagent and conjugation chemistry is critical for achieving optimal results while preserving the biological activity of the protein.[1][4] Amine-reactive PEGylation, targeting the ε-amino groups of lysine residues and the N-terminal α-amino group, is a common strategy due to the frequent presence of lysines on the protein surface. While N-hydroxysuccinimide (NHS) esters are widely used, tosyl-activated PEGs (PEG-Tos) offer an alternative chemistry for amine modification.
This document provides a detailed protocol for the conjugation of methoxy-PEG10-tosylate (m-PEG10-Tos) to primary amines on proteins. The reaction proceeds via a nucleophilic substitution, where the amine group acts as a nucleophile, displacing the tosylate, which is an excellent leaving group, to form a stable secondary amine linkage.
Reaction Mechanism and Workflow
The conjugation of this compound to a protein amine involves the N-alkylation of a primary amine (e.g., from a lysine residue) by the PEG-tosylate reagent. The tosylate group activates the terminal carbon of the PEG chain, making it susceptible to nucleophilic attack.
References
- 1. PEGylation of cytokines and other therapeutic proteins and peptides: the importance of biological optimisation of coupling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Site-specific PEGylation of therapeutic proteins via optimization of both accessible reactive amino acid residues and PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to PEGylating Peptides with m-PEG10-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely employed strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulatory half-life, enhance its stability, and reduce its immunogenicity. This document provides a detailed guide for the PEGylation of peptides using methoxy-PEG10-tosylate (m-PEG10-Tos). The tosyl group serves as an excellent leaving group, facilitating a nucleophilic substitution reaction with primary amines present on the peptide, such as the ε-amino group of lysine residues or the N-terminal α-amino group.
Principle of the Reaction
The PEGylation of a peptide with this compound proceeds via a nucleophilic substitution reaction. The primary amine groups on the peptide act as nucleophiles, attacking the carbon atom to which the tosylate group is attached. The tosylate anion, a stable and good leaving group, is subsequently displaced, forming a stable secondary amine linkage between the PEG molecule and the peptide. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH to ensure the deprotonation of the target amine groups, thereby increasing their nucleophilicity.
Experimental Protocols
Materials and Reagents
-
Peptide of interest containing at least one primary amine group (e.g., lysine residue or N-terminus)
-
This compound (methoxy-polyethylene glycol (10) tosylate)
-
Reaction Buffer: 100 mM sodium bicarbonate buffer or sodium borate buffer, pH 8.5-9.5
-
Quenching Reagent: 1 M Tris-HCl or 1 M glycine solution, pH 8.0
-
Purification Buffers and Columns (e.g., for SEC or RP-HPLC)
-
Analytical Instruments (e.g., Mass Spectrometer, HPLC system)
Protocol 1: PEGylation of a Peptide with this compound
This protocol outlines the general procedure for the covalent attachment of this compound to a peptide.
-
Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of the Reaction Buffer or a compatible organic solvent like DMSO to prepare a concentrated stock solution.
-
PEGylation Reaction:
-
Add the this compound stock solution to the peptide solution. The molar ratio of this compound to peptide should be optimized, but a starting point of a 5 to 20-fold molar excess of the PEG reagent is recommended.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction can also be performed at 4°C for 16-24 hours to minimize potential side reactions.
-
-
Reaction Quenching: To stop the reaction, add the Quenching Reagent to a final concentration of 50-100 mM. The primary amines in the quenching reagent will react with any unreacted this compound. Allow the quenching reaction to proceed for 1 hour at room temperature.
-
Purification of the PEGylated Peptide: The PEGylated peptide must be purified from unreacted peptide, excess PEG reagent, and reaction byproducts. Common purification methods include:
-
Size Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated peptide from the smaller unreacted peptide and quenching reagent.[1]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and can be used to isolate the PEGylated peptide.[2]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge and can be useful for purifying PEGylated peptides if there is a sufficient charge difference between the product and starting materials.[2]
-
Dialysis or Ultrafiltration: These methods can be used for initial cleanup to remove small molecule impurities.[1]
-
-
Characterization of the PEGylated Peptide: It is crucial to characterize the final product to confirm successful PEGylation and determine the extent of modification.
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the PEGylated peptide, confirming the addition of the PEG chain.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the conjugate and quantify the degree of PEGylation.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC or SEC can be used to assess the purity of the final product.
-
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the PEGylation of a model peptide.
| Parameter | Condition | Expected Outcome/Observation |
| Peptide Concentration | 1-5 mg/mL | Optimal concentration for efficient reaction kinetics. |
| This compound:Peptide Molar Ratio | 5:1 to 20:1 | Higher ratios can drive the reaction to completion but may increase the purification burden. |
| Reaction pH | 8.5 - 9.5 | Favors deprotonation of lysine ε-amino groups, enhancing nucleophilicity. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for faster reaction; 4°C to minimize side reactions. |
| Reaction Time | 2-4 hours at RT; 16-24 hours at 4°C | Sufficient time for the reaction to proceed to a high conversion. |
| Purification Method | SEC or RP-HPLC | High purity of the mono-PEGylated product. |
| Characterization | MS and HPLC | Confirmation of the desired molecular weight and purity >95%. |
Visualizations
Reaction Pathway
Caption: Reaction scheme for the nucleophilic substitution of this compound by a primary amine on a peptide.
Experimental Workflow
Caption: Step-by-step experimental workflow for the PEGylation of a peptide with this compound.
Purification Logic
Caption: A logical diagram to guide the selection of an appropriate purification method.
References
- 1. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - Procedure of tosylation of p-aminochlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
Application Notes and Protocols for m-PEG10-Tos Reaction with Lysine Residues on Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins such as monoclonal antibodies (mAbs), is a widely employed strategy in drug development to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased serum half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][2] One common approach for PEGylating antibodies is the reaction of activated PEG derivatives with the ε-amino groups of lysine residues, which are typically abundant and accessible on the antibody surface.
This document provides detailed application notes and protocols for the reaction of methoxy-poly(ethylene glycol)-tosylate (m-PEG10-Tos) with lysine residues on antibodies. This compound is a valuable reagent for this purpose, as the tosyl group is a good leaving group that facilitates a nucleophilic substitution reaction with the primary amine of lysine, forming a stable secondary amine linkage.
Reaction Chemistry and Principles
The reaction between this compound and the ε-amino group of a lysine residue on an antibody proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the lysine's primary amine acts as a nucleophile, attacking the carbon atom attached to the tosylate group. The tosylate anion is subsequently displaced, forming a stable secondary amine bond between the PEG chain and the lysine residue.
The reaction is pH-dependent, with a higher pH (typically 7-9) favoring the deprotonated, more nucleophilic form of the amine group, thus increasing the reaction rate.[2] However, excessively high pH can lead to antibody denaturation. Therefore, careful optimization of the reaction buffer pH is crucial.
The stoichiometry of the reaction, specifically the molar ratio of this compound to the antibody, is a critical parameter that influences the degree of PEGylation (the average number of PEG chains attached to each antibody molecule). A higher molar excess of the PEG reagent generally leads to a higher degree of PEGylation. However, excessive PEGylation can potentially lead to a loss of antibody-antigen binding affinity due to steric hindrance.[3]
Experimental Protocols
PEGylation of a Monoclonal Antibody with this compound
This protocol describes a general procedure for the PEGylation of a monoclonal antibody. The optimal conditions, particularly the molar ratio of this compound to the antibody, may need to be determined empirically for each specific antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab, Cetuximab) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
This compound (methoxy-poly(ethylene glycol)-tosylate, with 10 ethylene glycol units)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing or centrifugal filter units (e.g., Amicon Ultra) with an appropriate molecular weight cutoff (MWCO)
-
Purification system (e.g., Ion-Exchange Chromatography)
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-5 mg/mL in the Reaction Buffer.
-
This compound Preparation: Immediately before use, dissolve the this compound in the Reaction Buffer to the desired concentration. The amount of this compound to be added will depend on the target molar ratio.
-
PEGylation Reaction:
-
Add the calculated volume of the this compound solution to the antibody solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 1-2 hours with continuous gentle stirring.
-
-
Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification:
-
Remove excess PEG reagent and buffer exchange the PEGylated antibody into a suitable buffer (e.g., PBS) using dialysis or centrifugal filtration.
-
For further purification and to separate different PEGylated species, perform ion-exchange chromatography.
-
Characterization of PEGylated Antibody
a) Determination of Degree of PEGylation by MALDI-TOF Mass Spectrometry
This protocol outlines the steps for analyzing the degree of PEGylation using MALDI-TOF mass spectrometry.[4]
Materials:
-
PEGylated antibody sample
-
Unmodified antibody (control)
-
MALDI matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix the antibody sample (PEGylated or unmodified) with the matrix solution in a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition: Acquire the mass spectrum in the linear, positive ion mode.
-
Data Analysis:
-
Determine the average molecular weight of the unmodified antibody.
-
Determine the average molecular weight of the PEGylated antibody.
-
The degree of PEGylation can be calculated using the following formula: Degree of PEGylation = (Average MW of PEGylated Ab - Average MW of Unmodified Ab) / MW of m-PEG10
-
b) Analysis of Antigen Binding Affinity by Surface Plasmon Resonance (SPR)
This protocol describes the use of SPR to measure the binding kinetics of the PEGylated antibody to its target antigen.
Materials:
-
PEGylated antibody
-
Unmodified antibody (control)
-
Target antigen
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the antigen onto the sensor chip surface using standard amine coupling chemistry.
-
Kinetic Analysis:
-
Inject a series of concentrations of the unmodified antibody over the antigen-coated surface and record the sensorgrams.
-
Regenerate the sensor surface between each injection.
-
Repeat the injections with the PEGylated antibody.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the kinetic parameters of the PEGylated antibody to those of the unmodified antibody.
-
Data Presentation
The following tables summarize exemplary quantitative data that can be obtained from the characterization experiments.
Table 1: Effect of this compound:Antibody Molar Ratio on Degree of PEGylation
| Molar Ratio (this compound : Antibody) | Average Degree of PEGylation (PEG molecules/antibody) |
| 5:1 | 1-2 |
| 10:1 | 3-4 |
| 20:1 | 5-6 |
| 50:1 | >8 |
Note: These are representative values and will vary depending on the specific antibody and reaction conditions.
Table 2: Exemplary Binding Affinity Data for Trastuzumab Fab Fragments Before and After PEGylation
| Antibody Fragment | Modification | ka (1/Ms) | kd (1/s) | KD (nM) |
| Trastuzumab Fab | Unmodified | 1.2 x 10^5 | 4.8 x 10^-5 | 0.4 |
| Trastuzumab Fab | N-terminal PEGylation (20 kDa) | 8.5 x 10^4 | 6.8 x 10^-5 | 0.8 |
Note: This data is for a 20 kDa PEG, but illustrates the typical trend of decreased affinity upon PEGylation.
Visualizations
Reaction Mechanism
Caption: Reaction of this compound with a lysine residue.
Experimental Workflow
Caption: Workflow for antibody PEGylation and characterization.
Impact on HER2 Signaling Pathway
The following diagram illustrates the general HER2 signaling pathway and how PEGylation of an anti-HER2 antibody like Trastuzumab might interfere with its function. Trastuzumab normally binds to the HER2 receptor, inhibiting its dimerization and downstream signaling. PEGylation can cause steric hindrance, potentially reducing the binding affinity of the antibody to the HER2 receptor, thereby diminishing its inhibitory effect.
Caption: Potential impact of Trastuzumab PEGylation on HER2 signaling.
Conclusion
The reaction of this compound with lysine residues provides a straightforward method for the PEGylation of antibodies. Careful control of reaction conditions, particularly the molar ratio of the PEG reagent to the antibody and the pH, is essential for achieving the desired degree of PEGylation while minimizing the impact on antigen-binding affinity. The protocols provided herein offer a framework for performing and characterizing this important bioconjugation reaction, enabling researchers to develop antibody-drug conjugates and other modified antibody therapeutics with improved properties.
References
- 1. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(Epsilon-Lysine) Dendrons Inhibit Proliferation in HER2-Overexpressing SKBR3 Breast Cancer Cells at Levels Higher than the Low-Expressing MDA-MB-231 Phenotype and Independently from the Presentation of HER2 Bioligands in Their Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalizing Nanoparticles with m-PEG10-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy in nanomedicine to improve the pharmacokinetic and pharmacodynamic properties of nanoparticles. The covalent attachment of PEG chains to the nanoparticle surface creates a hydrophilic shield that reduces protein adsorption, minimizes uptake by the reticuloendothelial system (RES), and prolongs systemic circulation time.[1][2] This "stealth" effect enhances the accumulation of nanoparticles in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[2]
This document provides detailed application notes and experimental protocols for the functionalization of nanoparticles using methoxy-poly(ethylene glycol)-tosylate with 10 ethylene glycol units (m-PEG10-Tos). The tosyl group is an excellent leaving group for nucleophilic substitution reactions with primary amines and thiols, making this compound a versatile reagent for conjugating PEG to a variety of nanoparticle surfaces.
Data Presentation
The following tables summarize representative quantitative data obtained from the characterization of nanoparticles before and after functionalization with PEG linkers of similar size. The exact values will vary depending on the specific nanoparticle core material, size, and surface chemistry.
Table 1: Physicochemical Characterization of Functionalized Nanoparticles
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 105 ± 5 | 0.18 | +35 ± 4 |
| Thiol-Functionalized Nanoparticles | 108 ± 6 | 0.19 | -28 ± 5 |
| m-PEG10-Functionalized (from Amine) | 125 ± 8 | 0.21 | +5 ± 2 |
| m-PEG10-Functionalized (from Thiol) | 128 ± 7 | 0.22 | -10 ± 3 |
Table 2: Effect of PEGylation on Protein Adsorption
| Nanoparticle Type | Relative Bovine Serum Albumin (BSA) Adsorption (%) |
| Bare Nanoparticles | 100 |
| m-PEG10-Functionalized Nanoparticles | 40 |
Experimental Protocols
Note: The following protocols are general guidelines for the functionalization of nanoparticles with this compound. Optimization of reaction conditions (e.g., molar ratio of reactants, reaction time, and temperature) may be necessary for specific nanoparticle systems.
Protocol 1: Functionalization of Amine-Terminated Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles with primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Quenching reagent (e.g., Tris buffer or ethanolamine)
-
Purification supplies (e.g., centrifuge, dialysis membrane, or size exclusion chromatography column)
Procedure:
-
Disperse the amine-functionalized nanoparticles in the anhydrous solvent to a final concentration of 1-10 mg/mL.
-
Add this compound to the nanoparticle suspension. A molar excess of 10-50 fold of this compound relative to the estimated surface amine groups is recommended.
-
Add the tertiary amine base to the reaction mixture at a 2-3 fold molar excess relative to this compound.
-
Allow the reaction to proceed at room temperature for 12-24 hours with constant stirring. For less reactive systems, the temperature can be increased to 40-50°C.
-
Quench the reaction by adding an excess of a primary amine-containing solution, such as Tris buffer or ethanolamine, and stir for an additional 1-2 hours.
-
Purify the PEGylated nanoparticles from unreacted reagents and byproducts. This can be achieved by repeated centrifugation and resuspension, dialysis against an appropriate buffer, or size exclusion chromatography.[2]
-
Resuspend the purified m-PEG10-functionalized nanoparticles in a buffer of choice for storage or further use.
Protocol 2: Functionalization of Thiol-Terminated Nanoparticles
This protocol details the covalent attachment of this compound to nanoparticles with thiol groups on their surface.
Materials:
-
Thiol-functionalized nanoparticles
-
This compound
-
Anhydrous, degassed solvent (e.g., DMF or DMSO)
-
Base (e.g., TEA or DIPEA)
-
Purification supplies (e.g., centrifuge, dialysis membrane, or size exclusion chromatography column)
Procedure:
-
Disperse the thiol-functionalized nanoparticles in the degassed, anhydrous solvent to a concentration of 1-10 mg/mL. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of thiol groups.
-
Add this compound to the nanoparticle suspension in a 10-50 fold molar excess relative to the estimated surface thiol groups.
-
Add the base to the reaction mixture at a 2-3 fold molar excess relative to this compound to deprotonate the thiol groups, forming the more nucleophilic thiolate.
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.
-
Purify the PEGylated nanoparticles using methods such as centrifugation, dialysis, or size exclusion chromatography to remove unreacted this compound and other reagents.
-
Resuspend the purified m-PEG10-functionalized nanoparticles in a degassed buffer for storage.
Mandatory Visualization
References
Application Notes and Protocols: m-PEG10-Tos for Creating Drug-Eluting Hydrogels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methoxypolyethylene glycol tosylate (m-PEG-Tos) is a versatile precursor for the synthesis of functionalized polyethylene glycol (PEG) derivatives used in the development of advanced drug delivery systems. The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional moieties, such as thiols, amines, or azides. This application note provides a detailed protocol for the utilization of m-PEG10-Tos to create a thiol-functionalized PEG (m-PEG10-SH) and its subsequent use in the fabrication of a drug-eluting hydrogel through Michael-type addition with a PEG-maleimide crosslinker.
These hydrogels are highly attractive for controlled drug release due to their biocompatibility, tunable mechanical properties, and high water content, which allows for the encapsulation of a wide range of therapeutic agents. The protocols outlined below cover the synthesis of the PEG-thiol precursor, hydrogel formation, characterization, and drug release studies.
Part 1: Synthesis of m-PEG10-SH from this compound
This protocol describes the conversion of this compound to m-PEG10-SH, a necessary precursor for the subsequent hydrogel formation via thiol-maleimide chemistry.
Experimental Protocol: Synthesis of m-PEG10-SH
Materials:
-
This compound (Methoxy-PEG10-Tosylate)
-
Sodium hydrosulfide (NaSH) hydrate
-
Deionized (DI) water
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Diethyl ether (cold)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve this compound in deionized water in a round bottom flask.
-
Reaction with NaSH: Add an excess of sodium hydrosulfide (NaSH) hydrate to the PEG solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 5 hours, followed by 1 hour at 60°C to ensure complete conversion.
-
Neutralization: Carefully neutralize the reaction mixture with concentrated sulfuric acid.
-
Extraction: Extract the aqueous solution with dichloromethane (DCM) using a separatory funnel. Collect the organic layer.
-
Drying and Precipitation: Dry the organic layer over anhydrous magnesium sulfate, filter, and precipitate the product by adding it to cold diethyl ether while stirring.
-
Final Product: Collect the precipitated m-PEG10-SH and dry it in a vacuum oven overnight.
Part 2: Formation of Drug-Eluting Hydrogel
This section details the preparation of a drug-eluting hydrogel using the synthesized m-PEG10-SH and a multi-arm PEG-maleimide crosslinker. Doxorubicin is used as a model drug.
Experimental Protocol: Hydrogel Formation and Drug Encapsulation
Materials:
-
m-PEG10-SH (synthesized in Part 1)
-
4-arm PEG-Maleimide (e.g., 10 kDa)
-
Doxorubicin hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Molds for hydrogel casting (e.g., cylindrical silicone molds)
Procedure:
-
Precursor Solution 1 (Thiol): Prepare a solution of m-PEG10-SH in PBS (pH 7.4).
-
Precursor Solution 2 (Maleimide + Drug): Prepare a solution of 4-arm PEG-Maleimide in PBS (pH 7.4). Dissolve the desired amount of Doxorubicin hydrochloride in this solution.
-
Mixing and Gelation: To initiate hydrogel formation, rapidly and thoroughly mix equal volumes of the thiol and maleimide precursor solutions using a vortex mixer.
-
Casting: Immediately cast the mixed solution into molds of the desired shape and size.
-
Incubation: Allow the hydrogels to cure at 37°C for at least 30 minutes to ensure complete crosslinking.
Logical Relationship: Hydrogel Formation
Caption: Workflow for the synthesis of a drug-eluting hydrogel from this compound.
Part 3: Characterization of Drug-Eluting Hydrogels
This section provides protocols for the key experiments used to characterize the physical and drug-releasing properties of the hydrogels.
Experimental Protocol: Swelling Ratio Determination
-
Initial Weight: Record the initial weight of the fully cured hydrogel (Wi).
-
Swelling: Immerse the hydrogel in PBS (pH 7.4) at 37°C.
-
Equilibrium Swelling: At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record the weight (Ws). Continue until the weight remains constant, indicating equilibrium swelling.
-
Dry Weight: Lyophilize the swollen hydrogel to obtain the dry weight (Wd).
-
Calculation: Calculate the swelling ratio (Q) as: Q = (Ws - Wd) / Wd.
Experimental Protocol: Mechanical Testing (Rheology)
-
Sample Preparation: Prepare cylindrical hydrogel samples of a defined diameter and thickness.
-
Rheometer Setup: Use a rheometer with parallel plate geometry.
-
Frequency Sweep: Perform a frequency sweep at a constant strain (typically within the linear viscoelastic region) to determine the storage modulus (G') and loss modulus (G''). The storage modulus is a measure of the hydrogel's stiffness.
Experimental Protocol: In Vitro Drug Release Study
-
Sample Preparation: Place a doxorubicin-loaded hydrogel of known weight and drug concentration in a vial.
-
Release Medium: Add a known volume of PBS (pH 7.4) to the vial.
-
Incubation: Incubate the vial at 37°C with gentle agitation.
-
Sampling: At specific time points, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Quantification: Determine the concentration of doxorubicin in the collected aliquots using a UV-Vis spectrophotometer or fluorescence spectroscopy.
-
Cumulative Release: Calculate the cumulative percentage of drug released over time.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of PEG-based hydrogels. Note that the exact values will depend on the specific molecular weight of the PEG, polymer concentration, and crosslinking density.
Table 1: Physical Properties of PEG Hydrogels with Varying Polymer Concentration
| Polymer Concentration (w/v) | Swelling Ratio (Q) | Storage Modulus (G') (kPa) |
| 5% | 25 ± 3 | 1.5 ± 0.3 |
| 10% | 18 ± 2 | 5.2 ± 0.8 |
| 15% | 12 ± 1.5 | 10.8 ± 1.5 |
Table 2: Doxorubicin Release from a 10% (w/v) PEG Hydrogel
| Time (hours) | Cumulative Release (%) |
| 1 | 15 ± 2 |
| 6 | 35 ± 4 |
| 12 | 55 ± 5 |
| 24 | 75 ± 6 |
| 48 | 90 ± 5 |
| 72 | 98 ± 2 |
Part 4: Mechanism of Action - Doxorubicin Signaling Pathway
The encapsulated drug, once released from the hydrogel, exerts its therapeutic effect through specific cellular signaling pathways. Doxorubicin, a common chemotherapeutic agent, primarily functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
Signaling Pathway of Doxorubicin
Caption: Simplified signaling pathway of doxorubicin released from a hydrogel.
Conclusion
The use of this compound as a precursor for the synthesis of drug-eluting hydrogels offers a versatile and efficient platform for controlled drug delivery. The protocols and data presented in this application note provide a comprehensive guide for researchers in the field. The ability to tune the physical properties of the hydrogel by adjusting parameters such as polymer concentration allows for the optimization of drug release kinetics for specific therapeutic applications.
Surface Modification of Materials with m-PEG10-Tos: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of materials is a critical step in the development of advanced biomaterials, drug delivery systems, and medical devices. Unwanted interactions at the material-biology interface, such as protein adsorption and immune responses, can significantly hinder the efficacy and safety of these technologies. Poly(ethylene glycol) (PEG) has become the gold standard for surface modification to confer "stealth" properties, improve biocompatibility, and provide a versatile platform for the attachment of targeting ligands or therapeutic molecules.
This document provides detailed application notes and protocols for the use of methoxy-poly(ethylene glycol) with a tosyl leaving group (m-PEG10-Tos) for the surface modification of materials. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of the PEG chain to various functional groups on a material's surface, primarily amines and thiols. The ten-unit PEG chain offers a balance of hydrophilicity and a compact size, making it suitable for a wide range of applications.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of surfaces before and after modification with this compound. The exact values will vary depending on the substrate, reaction conditions, and analytical technique.
Table 1: Surface Elemental Composition Analysis by X-ray Photoelectron Spectroscopy (XPS)
| Surface Stage | C 1s (Atomic %) | O 1s (Atomic %) | N 1s (Atomic %) | Si 2p (Atomic %) | S 2p (Atomic %) |
| Unmodified Substrate (e.g., Silicon) | 15-25 | 40-50 | 0-2 | 30-40 | 0 |
| Amine-Functionalized Substrate | 20-30 | 35-45 | 5-10 | 25-35 | 0 |
| After this compound Grafting | 60-70 | 25-35 | 1-3 | <5 | 0 |
| Thiol-Functionalized Substrate | 20-30 | 35-45 | 0-2 | 25-35 | 2-5 |
| After this compound Grafting | 55-65 | 25-35 | 0 | <5 | <1 |
Note: The increase in Carbon and Oxygen content and the decrease in the substrate-specific signals (e.g., Si 2p, N 1s of the amine layer, or S 2p of the thiol layer) are indicative of successful PEGylation.
Table 2: Surface Wettability Assessment by Water Contact Angle Measurement
| Surface Stage | Water Contact Angle (°) |
| Unmodified Hydrophobic Substrate (e.g., PDMS) | 100 - 110 |
| Unmodified Hydrophilic Substrate (e.g., Glass) | 20 - 40 |
| Amine/Thiol-Functionalized Substrate | 50 - 70 |
| After this compound Grafting | 30 - 50 |
Note: A significant decrease in the water contact angle after PEGylation indicates increased surface hydrophilicity.
Table 3: Protein Adsorption on Modified Surfaces
| Surface | Fibrinogen Adsorption (ng/cm²) | Lysozyme Adsorption (ng/cm²) | Platelet Adhesion |
| Unmodified Control | > 500 | > 200 | High |
| This compound Modified | < 50 | < 20 | Significantly Reduced |
Note: PEGylated surfaces demonstrate a significant reduction in the adsorption of various proteins and a decrease in platelet adhesion, contributing to improved biocompatibility and hemocompatibility.
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Surfaces
This protocol details the covalent attachment of this compound to a surface presenting primary amine groups.
Materials:
-
Amine-functionalized substrate (e.g., glass slide or silicon wafer modified with (3-aminopropyl)triethoxysilane (APTES))
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel
-
Ethanol and Deionized (DI) water for rinsing
Procedure:
-
Substrate Preparation: Thoroughly clean the amine-functionalized substrate by sonicating in ethanol and then DI water. Dry the substrate under a stream of inert gas.
-
Reaction Solution Preparation: In a clean, dry reaction vessel, dissolve this compound in the anhydrous solvent to a final concentration of 10-50 mM.
-
Addition of Base: Add a 2-3 molar excess of the non-nucleophilic base (e.g., DIPEA) to the this compound solution. The base acts as a proton scavenger to neutralize the tosylate leaving group.
-
Immobilization Reaction:
-
Place the cleaned, dry amine-functionalized substrate into the reaction vessel.
-
Ensure the substrate is fully immersed in the reaction solution.
-
Purge the reaction vessel with an inert gas and seal it.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation. For less reactive amines, the temperature can be increased to 40-50 °C.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate sequentially with the reaction solvent (e.g., DMF), ethanol, and finally, copious amounts of DI water to remove any unreacted this compound and byproducts.
-
-
Drying: Dry the PEGylated substrate under a stream of inert gas.
-
Storage: Store the modified substrate in a clean, dry environment.
Protocol 2: Surface Modification of Thiol-Functionalized Surfaces
This protocol describes the reaction of this compound with a surface containing sulfhydryl (thiol) groups.
Materials:
-
Thiol-functionalized substrate (e.g., gold surface modified with a thiol-terminated self-assembled monolayer (SAM))
-
This compound
-
Anhydrous aprotic solvent (e.g., DMF or Acetonitrile)
-
Non-nucleophilic base (e.g., DIPEA or TEA)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel
-
Ethanol and Deionized (DI) water for rinsing
Procedure:
-
Substrate Preparation: Prepare a fresh thiol-functionalized surface. If using a gold substrate, ensure it is clean before forming the thiol SAM.
-
Reaction Solution Preparation: In a clean, dry reaction vessel, dissolve this compound in the anhydrous solvent to a concentration of 10-50 mM.
-
Addition of Base: Add a 1.5-2 molar excess of the non-nucleophilic base to the reaction solution. The base will deprotonate the thiol group to the more nucleophilic thiolate.
-
Immobilization Reaction:
-
Place the thiol-functionalized substrate into the reaction vessel.
-
Purge the vessel with an inert gas and seal it.
-
Allow the reaction to proceed for 4-12 hours at room temperature with gentle agitation.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate thoroughly with the reaction solvent, followed by ethanol and DI water.
-
-
Drying: Dry the modified substrate under a stream of inert gas.
-
Storage: Store the PEGylated substrate in a clean, dry, and oxygen-free environment to prevent oxidation of any unreacted thiol groups.
Visualizations
Caption: Workflow for PEGylation of an amine-functionalized surface.
Caption: Workflow for PEGylation of a thiol-functionalized surface.
Application Notes and Protocols for the Analytical Characterization of m-PEG10-Tos Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical characterization of methoxy-poly(ethylene glycol)10-tosylate (m-PEG10-Tos) conjugates. The following protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure accurate identification, purity assessment, and quantification of this critical bioconjugation reagent.
Introduction
This compound is a monodisperse polyethylene glycol (PEG) derivative containing a terminal methoxy group and a tosylate group. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines and thiols, and thus a valuable tool for PEGylation in drug delivery and bioconjugation.[1][2] Accurate analytical characterization is crucial to ensure the quality, purity, and reactivity of this compound for consistent and reproducible results in downstream applications.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, quantification, and purity assessment of this compound.[2] Due to the lack of a strong chromophore in the PEG backbone, UV detection can be challenging.[4] Therefore, methods utilizing detectors such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are often preferred for direct PEG analysis. Alternatively, if the conjugate possesses a UV-active moiety, UV detection can be employed.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general RP-HPLC method for the analysis of this compound. Method development and validation are recommended for specific applications.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV or Charged Aerosol Detector (CAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-70% B over 15 minutes, then a 5-minute hold at 70% B, followed by a 5-minute re-equilibration at 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | CAD or UV at 220 nm and 254 nm |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation: Example HPLC Data Table
| Analyte | Retention Time (min) | Peak Area | Purity (%) |
| This compound | 8.5 | 1250000 | >95% |
| Impurity 1 | 6.2 | 35000 | <2% |
| Impurity 2 | 9.8 | 15000 | <1% |
Experimental Workflow: HPLC Analysis
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound. Electrospray ionization (ESI) is a common and effective ionization technique for PEG derivatives.
Experimental Protocol: ESI-MS
This protocol describes a general method for the ESI-MS analysis of this compound.
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)
MS Conditions:
| Parameter | Condition |
| Ionization Mode | Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Gas Flow | 600 L/hr |
| Desolvation Temperature | 350 °C |
| Mass Range | m/z 100-1000 |
Sample Preparation:
-
Prepare a 100 µg/mL solution of this compound in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Infuse the sample directly into the mass spectrometer at a flow rate of 10 µL/min.
Data Presentation: Expected Mass Spectrometry Data
| Ion Species | Calculated m/z | Observed m/z |
| [M+H]+ | 569.2632 | 569.2635 |
| [M+Na]+ | 591.2451 | 591.2454 |
| [M+K]+ | 607.2191 | 607.2193 |
| M = C25H44O12S, Exact Mass: 568.2553 |
Experimental Workflow: ESI-MS Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary technique for the structural elucidation and purity assessment of this compound. Quantitative NMR (qNMR) can be employed for accurate purity determination without the need for a specific reference standard of the analyte.
Experimental Protocol: ¹H NMR and qNMR
This protocol provides a method for acquiring and analyzing the ¹H NMR spectrum of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
NMR Parameters:
| Parameter | Condition |
| Solvent | Deuterated chloroform (CDCl₃) or DMSO-d₆ |
| Temperature | 25 °C |
| Pulse Program | Standard 1D proton pulse sequence (e.g., zg30) |
| Relaxation Delay (d1) | 5 times the longest T₁ (typically 30-60s for qNMR) |
| Number of Scans | 16 (for structural confirmation), 64 or more for qNMR |
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into an NMR tube.
-
Add ~0.6 mL of deuterated solvent.
-
For qNMR, add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone).
Data Presentation: Expected ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) (in CDCl₃) | Multiplicity | Integration |
| Methoxy (CH₃O-) | ~3.38 | s | 3H |
| PEG backbone (-OCH₂CH₂O-) | ~3.64 | m | ~80H |
| Methylene adjacent to Tosyl (-CH₂OTs) | ~4.16 | t | 2H |
| Aromatic (Ar-H) of Tosyl | ~7.35 & ~7.80 | d | 4H |
| Methyl (CH₃-) of Tosyl | ~2.45 | s | 3H |
Experimental Workflow: NMR Analysis
Summary of Analytical Characterization
A combination of these analytical techniques provides a comprehensive characterization of this compound conjugates.
| Technique | Information Provided |
| HPLC | Purity, presence of impurities, and quantification. |
| Mass Spectrometry | Confirmation of molecular weight and elemental composition. |
| ¹H NMR | Structural confirmation and purity assessment. |
| qNMR | Absolute purity determination. |
By implementing these detailed protocols, researchers, scientists, and drug development professionals can confidently assess the quality and characteristics of their this compound conjugates, ensuring the reliability and reproducibility of their subsequent applications.
References
- 1. medkoo.com [medkoo.com]
- 2. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of monodisperse poly(ethylene glycol)-conjugated collagen pentapeptides with collagen biosynthesis-stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of m-PEG10-Tos Conjugates Using Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of methoxy-poly(ethylene glycol) (10) - tosylate (m-PEG10-Tos) conjugates using Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC). SEC is a robust and precise chromatographic technique ideal for separating molecules based on their hydrodynamic volume in solution. This method is crucial for obtaining highly pure this compound, a bifunctional linker commonly used in bioconjugation, antibody-drug conjugates (ADCs), and PROTAC development, by efficiently removing impurities such as unreacted starting materials or aggregated species.[1] This document outlines the necessary materials, instrumentation, a step-by-step experimental protocol, and expected results, including quantitative data for method validation.
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely established technique in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] It can improve solubility, increase in-vivo half-life, and reduce immunogenicity. This compound is a monodisperse PEG derivative featuring a methoxy end group and a tosylate group. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, making it a versatile tool for covalently attaching the hydrophilic PEG spacer to various molecules.
The purity of such linkers is paramount to ensure the homogeneity and efficacy of the final conjugate. Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their size in solution. Larger molecules elute earlier from the column as they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and have a longer retention time. This makes SEC an ideal method for separating the desired this compound conjugate from both higher molecular weight aggregates and smaller unreacted starting materials.
Chemical Structure of this compound:
-
Synonym: Tos-PEG9-OH
-
Chemical Name: 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacosyl 4-methylbenzenesulfonate
-
Molecular Formula: C26H46O12S
-
Molecular Weight: 582.7 g/mol
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific conjugate and available instrumentation.
Materials and Reagents
-
Crude this compound conjugate solution
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Sodium Phosphate (ACS grade or higher)
-
0.22 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a binary or quaternary pump.
-
Autosampler
-
Column oven
-
Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD). (Note: PEG lacks a strong UV chromophore, making UV detection less suitable unless the conjugated molecule has strong UV absorbance).
-
SEC Column: Zenix SEC-300 (300 Å, 3 µm, 7.8 x 300 mm) or equivalent.
Sample Preparation
-
Dissolve the crude this compound conjugate in the mobile phase to a final concentration of approximately 2 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
SEC-HPLC Method
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Elution: Perform an isocratic elution with the mobile phase at a flow rate of 0.5 mL/min for a total run time of 20-30 minutes. The run time should be sufficient to allow for the elution of all components.
-
Column Temperature: Maintain the column temperature at 25 °C.
-
Detection: Monitor the elution profile using a Refractive Index (RI) detector maintained at 30 °C.
-
Data Acquisition: Acquire and process the data using appropriate chromatography software.
Data Presentation
The following tables summarize typical quantitative data and performance characteristics of SEC-HPLC methods for PEG and PEGylated compounds, which can be used as benchmarks for method validation.
Table 1: SEC-HPLC Method Parameters
| Parameter | Value | Reference |
| Column | Zenix SEC-300 (300 Å, 3 µm, 7.8 x 300 mm) | |
| Mobile Phase | 150 mM Sodium Phosphate Buffer, pH 7.0 | |
| Flow Rate | 0.5 mL/min | |
| Column Temperature | 25 °C | |
| Detector | Refractive Index (RI) at 30 °C | |
| Injection Volume | 10 µL | |
| Run Time | 20-30 minutes |
Table 2: Method Performance Characteristics (Representative Data)
| Parameter | Value | Reference |
| Linearity Range (Free PEG) | 10 - 250 µg/mL | |
| Correlation Coefficient (r²) | ≥ 0.99 | |
| Limit of Detection (LOD) | 3.125 - 10 µg/mL | |
| Limit of Quantitation (LOQ) | 12.5 - 25 µg/mL | |
| Retention Time Precision (%RSD) | < 0.1% | |
| Peak Area Precision (%RSD) | < 3.0% | |
| Recovery (spiked samples) | 78% - 120% |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for this compound purification using SEC-HPLC.
Logical Relationship of SEC-HPLC Purification
References
Application Notes and Protocols for Surface Passivation using m-PEG10-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-specific protein adsorption onto material surfaces is a significant challenge in biomedical research and drug development. It can lead to device fouling, loss of analyte, reduced sensor sensitivity, and undesirable biological responses. Surface passivation, the process of rendering a surface inert to such non-specific interactions, is therefore a critical step in many applications.
Poly(ethylene glycol) (PEG) is a highly effective polymer for surface passivation.[1] When grafted onto a surface at a sufficient density, the long, flexible, and hydrophilic PEG chains form a hydrated layer that acts as a steric and energetic barrier, effectively repelling proteins and preventing their adsorption.[2][3]
This document provides detailed protocols for using methoxy-PEG10-tosylate (m-PEG10-Tos) to create robust, protein-resistant surfaces. The tosylate (Tos) group is an excellent leaving group that readily reacts with primary amines, making this reagent ideal for covalently attaching PEG chains to amine-functionalized surfaces.
Principle of Passivation with this compound
The passivation process is a two-step procedure. First, the substrate of interest (e.g., glass, silicon oxide) is functionalized to present primary amine groups on its surface. This is typically achieved using an aminosilane reagent like (3-Aminopropyl)triethoxysilane (APTES).
In the second step, the amine-functionalized surface is incubated with this compound. The nucleophilic primary amine group attacks the carbon atom adjacent to the tosylate group, displacing the tosylate and forming a stable secondary amine linkage. This covalent bond securely anchors the PEG chain to the surface.
Caption: Reaction mechanism for surface passivation using this compound.
Experimental Workflow
The overall process involves a sequential series of steps starting from substrate cleaning and culminating in the analysis of protein resistance. Each phase requires careful execution to ensure a high-quality, uniformly passivated surface.
Caption: Overall experimental workflow for surface passivation and testing.
Detailed Experimental Protocols
Protocol 1: Substrate Cleaning and Amination (Glass/Silicon)
This protocol describes the preparation of an amine-functionalized surface, which is a prerequisite for the PEGylation reaction.[1]
Materials:
-
Glass coverslips or silicon wafers
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (Caution: Extremely corrosive and explosive when mixed with organic solvents. Handle with extreme care in a fume hood.) or 1M KOH.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
Ethanol
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas source
-
Oven or hotplate
-
Vacuum desiccator
Procedure:
-
Cleaning:
-
Immerse substrates in Piranha solution for 30-60 minutes OR sonicate in 1M KOH for 20 minutes.
-
Rinse thoroughly with DI water (at least 5 times).
-
Rinse with ethanol and dry completely under a stream of nitrogen gas.
-
For optimal results, further clean with UV-Ozone for 15-20 minutes.
-
-
Amination (Vapor Deposition - Recommended):
-
Place the cleaned, dried substrates in a vacuum desiccator.
-
In a small glass vial, add 100-200 µL of APTES. Place the open vial inside the desiccator, away from the substrates.
-
Evacuate the desiccator for 20 minutes, then close the valve to create a static vacuum.
-
Allow the deposition to proceed for 2-4 hours at room temperature.
-
-
Curing and Washing:
-
Vent the desiccator and remove the substrates.
-
Cure the substrates in an oven at 110°C for 30 minutes to cross-link the silane layer.
-
Sonicate the cured substrates in toluene for 5 minutes to remove any unbound APTES.
-
Rinse with ethanol, followed by DI water.
-
Dry under a stream of nitrogen. The aminated surfaces are now ready for PEGylation.
-
Protocol 2: Surface Passivation with this compound
Materials:
-
Amine-functionalized substrates
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Nitrogen gas source
Procedure:
-
Prepare PEGylation Solution:
-
Dissolve this compound in anhydrous DMSO or 0.1 M Sodium Bicarbonate buffer to a final concentration of 50-100 mg/mL. Prepare this solution immediately before use.
-
-
PEGylation Reaction:
-
Place the amine-functionalized substrate in a clean petri dish or reaction chamber.
-
Cover the surface of the substrate with the this compound solution. Ensure the entire surface is wetted.
-
Incubate in a humid, sealed container for 2-4 hours at room temperature or overnight at 4°C. The reaction is driven by the nucleophilic attack of the surface amines on the PEG-tosylate.
-
-
Final Washing:
-
Remove the substrate from the PEGylation solution.
-
Rinse extensively with DI water to remove any non-covalently bound PEG.
-
Rinse with ethanol.
-
Dry the passivated surface under a gentle stream of nitrogen gas.
-
Store the passivated substrates in a clean, dry environment.
-
Surface Characterization and Data
Successful passivation should be confirmed by surface analysis techniques. The expected outcomes are a smoother, more hydrophilic surface with a chemical composition indicative of a dense PEG layer.
Table 1: Representative Surface Characterization Data
Data below is representative for a successful PEGylation process and may be used as a benchmark. Actual values can vary based on substrate and specific process parameters.
| Surface Stage | Static Water Contact Angle (°) | Surface Roughness (RMS, nm) | XPS Atomic Concentration (%) |
| Cleaned Glass | < 25°[4] | ~0.2 - 0.5 | O: ~60, Si: ~30, C: <10 |
| Aminated (APTES) | 50 - 70° | ~0.3 - 1.0 | O: ~45, Si: ~25, C: ~20, N: ~5-8 |
| PEG Passivated | 30 - 45° | < 2.0 | O: ~30, Si: <10, C: >60 , N: <2 |
The significant increase in Carbon (C) and decrease in Silicon (Si) after PEGylation, as measured by X-ray Photoelectron Spectroscopy (XPS), is a strong indicator of a dense organic polymer coating.
Quantification of Protein Resistance
The ultimate test of a passivated surface is its ability to resist protein adsorption. This can be quantified by exposing the surface to a protein solution and measuring the amount that remains after washing.
Protocol 3: Protein Adsorption Assay
Materials:
-
Passivated and control (e.g., cleaned glass) substrates
-
Model protein solution (e.g., 1 mg/mL fluorescently-labeled Bovine Serum Albumin (BSA-FITC) or Fibrinogen in Phosphate-Buffered Saline (PBS))
-
PBS (pH 7.4)
-
Fluorescence microscope or Surface Plasmon Resonance (SPR) instrument
Procedure:
-
Incubate the passivated and control surfaces with the protein solution for 1 hour at room temperature.
-
Aspirate the protein solution.
-
Wash the surfaces thoroughly with PBS (3 x 5 minutes) to remove any loosely bound protein.
-
Rinse with DI water and dry with nitrogen.
-
Quantification (Fluorescence Microscopy):
-
Image multiple random areas on both the passivated and control surfaces using identical acquisition settings (e.g., exposure time, gain).
-
Measure the mean fluorescence intensity for each surface using image analysis software. A significant reduction in intensity on the PEGylated surface indicates successful passivation.
-
-
Quantification (Alternative Methods): Techniques like Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM-D) can provide real-time, label-free quantification of adsorbed protein mass.
Table 2: Representative Protein Adsorption Data
| Surface Type | Adsorbed Protein Mass (ng/cm²) | % Reduction in Adsorption |
| Unmodified Control | 180 - 400 | N/A |
| PEG Passivated | < 10 - 20 | > 95% |
Successful passivation with this compound is expected to reduce non-specific protein adsorption by over 95% compared to an unmodified control surface.
Logical Relationships in Surface Passivation
The effectiveness of the PEG layer is highly dependent on its architecture, particularly the density of the grafted chains. At low densities, proteins can penetrate between the PEG chains and adsorb to the underlying substrate. At high densities, the chains form a dense "brush" that sterically hinders protein approach.
Caption: Relationship between PEG grafting density and protein resistance.
References
- 1. Surface Passivation for Single-molecule Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Effective polyethylene glycol passivation for the inhibition of surface interactions of peripheral blood mononuclear cells and platelets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating m-PEG10-Tos Functionalized Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembling vesicular nanostructures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic therapeutic agents have established them as a leading platform for drug delivery. Surface modification of liposomes with polyethylene glycol (PEG), a process known as PEGylation, sterically hinders interactions with plasma proteins and the reticuloendothelial system, thereby prolonging circulation time and enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect.
Functionalization of the PEG terminus allows for the attachment of targeting ligands, enabling active targeting to specific cells or tissues. This application note provides a detailed protocol for the preparation of m-PEG10-Tos functionalized liposomes. The tosyl group (Tos) serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of various targeting moieties such as antibodies, peptides, or small molecules containing amine or thiol groups. This methodology is central to the development of next-generation targeted drug delivery systems.
Experimental Protocols
Synthesis of m-PEG10-Tosylate (m-PEG10-OTs)
This protocol details the tosylation of methoxy-poly(ethylene glycol) with a degree of polymerization of 10 (m-PEG10-OH).
Materials:
-
m-PEG10-OH
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
-
Argon or Nitrogen gas
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round bottom flask, dissolve m-PEG10-OH in anhydrous DCM under an inert atmosphere (argon or nitrogen).
-
Cool the solution in an ice bath.
-
Add triethylamine to the solution with stirring.
-
In a separate container, dissolve p-toluenesulfonyl chloride in a small amount of anhydrous DCM.
-
Add the TsCl solution dropwise to the cooled m-PEG10-OH solution while stirring.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Wash the reaction mixture with deionized water in a separatory funnel.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Characterize the final product (this compound) by ¹H NMR to confirm tosylation.
Preparation of this compound Functionalized Liposomes via Post-Insertion
This protocol describes the formation of liposomes and the subsequent insertion of the synthesized this compound.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
m-PEG10-Tosylate (synthesized in Protocol 1)
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
-
Water bath or heating block
Procedure:
Part A: Preparation of Pre-formed Liposomes
-
Dissolve DSPC and cholesterol in chloroform in a round bottom flask at a desired molar ratio (e.g., 3:2).
-
Create a thin lipid film by removing the chloroform using a rotary evaporator under reduced pressure and gentle heating (above the lipid transition temperature).
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
Reduce the size of the MLVs by sonication in a bath sonicator above the lipid transition temperature.
-
To obtain unilamellar vesicles of a defined size, extrude the liposome suspension multiple times (e.g., 11 passes) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a lipid extruder.
Part B: Post-Insertion of this compound
-
Prepare a micellar solution of this compound in PBS (pH 7.4). The concentration should be determined based on the desired final PEG density on the liposomes (e.g., 5 mol%).
-
Warm the micellar solution to 60°C.
-
Add the warm this compound micellar solution to the pre-formed liposome suspension.
-
Incubate the mixture at 60°C for 1 hour with gentle stirring. This facilitates the insertion of the this compound into the outer leaflet of the liposome bilayer.
-
Allow the liposome suspension to cool to room temperature.
-
Remove any non-inserted this compound by dialysis or size exclusion chromatography.
-
Store the final this compound functionalized liposomes at 4°C.
Characterization Data
The physicochemical properties of the prepared liposomes should be thoroughly characterized. The following table provides representative data for liposomes prepared using the protocols described above.
| Parameter | Unfunctionalized Liposomes | This compound Functionalized Liposomes |
| Mean Hydrodynamic Diameter (nm) | 105 ± 5 | 115 ± 7 |
| Polydispersity Index (PDI) | < 0.1 | < 0.15 |
| Zeta Potential (mV) | -5 ± 2 | -8 ± 3 |
| PEGylation Efficiency (%) | N/A | > 85 |
Data are presented as mean ± standard deviation.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound functionalized liposomes.
Application Notes: m-PEG10-Tos as a Crosslinker for Hydrogel Formation in 3D Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ethylene glycol) (PEG) hydrogels are widely utilized as scaffolds in three-dimensional (3D) cell culture due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix (ECM).[1] The formation of these hydrogels relies on the crosslinking of PEG-based precursors. This document details the use of methoxy-PEG10-tosylate (m-PEG10-Tos) as a crosslinker with multi-thiol-functionalized polymers to form hydrogels suitable for 3D cell culture.
The crosslinking chemistry is based on the nucleophilic substitution reaction between the thiol groups (-SH) of a polymer and the tosylate (-OTs) group of this compound. The tosylate is an excellent leaving group, allowing for an efficient and specific reaction with thiol nucleophiles under physiologically compatible conditions. This method of crosslinking offers a robust and straightforward approach to hydrogel fabrication without the need for photoinitiators or catalysts that can sometimes impact cell viability.[2]
Key Features and Applications
-
Biocompatible Crosslinking: The reaction of tosylates with thiols proceeds under mild conditions, making it suitable for encapsulating living cells.[3]
-
Tunable Properties: The mechanical properties of the hydrogel, such as stiffness, can be modulated by varying the concentration of the PEG precursors and the thiol-to-tosylate ratio.
-
Versatile Applications: These hydrogels can be employed in various 3D cell culture applications, including spheroid formation, stem cell differentiation studies, and drug screening assays.[1]
Data Presentation
The mechanical properties and cell viability within hydrogels are critical parameters for successful 3D cell culture. The following tables provide representative data for PEG-based hydrogels, illustrating how these properties can be tuned. Note: The following data is representative of typical PEG hydrogels and should be confirmed experimentally for this compound crosslinked systems.
Table 1: Mechanical Properties of PEG Hydrogels
| Precursor Concentration (w/v) | Young's Modulus (kPa) | Swelling Ratio (q) |
| 5% | 5 - 15 | 20 - 30 |
| 10% | 20 - 50 | 10 - 20 |
| 15% | 60 - 100 | 5 - 10 |
Table 2: Cell Viability in PEG Hydrogels
| Cell Type | Time Point | Viability (%) |
| Mesenchymal Stem Cells | Day 1 | > 95% |
| Mesenchymal Stem Cells | Day 7 | > 90% |
| Hepatocytes | Day 1 | > 90% |
| Hepatocytes | Day 5 | > 85% |
Experimental Protocols
Materials
-
This compound (methoxy-poly(ethylene glycol)-tosylate, with 10 ethylene glycol units)
-
Multi-arm PEG-Thiol (e.g., 4-arm PEG-SH, 8-arm PEG-SH)
-
Dulbecco's Phosphate-Buffered Saline (DPBS), sterile, pH 7.4
-
Cell suspension in appropriate culture medium
-
Sterile, low-adhesion microcentrifuge tubes
-
Sterile pipette tips
Protocol 1: Hydrogel Formation for 3D Cell Encapsulation
-
Prepare Precursor Stock Solutions:
-
Dissolve this compound in sterile DPBS (pH 7.4) to achieve the desired final concentration (e.g., for a 10% w/v hydrogel, prepare a 20% w/v stock solution).
-
Dissolve the multi-arm PEG-Thiol in sterile DPBS (pH 7.4) to the same concentration.
-
Ensure complete dissolution by gentle vortexing. Sterilize both solutions by passing them through a 0.22 µm syringe filter.
-
-
Cell Suspension Preparation:
-
Trypsinize and count the cells.
-
Resuspend the cell pellet in the multi-arm PEG-Thiol solution at the desired cell density (e.g., 1 x 10^6 cells/mL). Keep the cell suspension on ice.
-
-
Hydrogel Formation:
-
In a sterile, low-adhesion microcentrifuge tube, mix equal volumes of the this compound stock solution and the cell-laden multi-arm PEG-Thiol solution.
-
For example, to form a 50 µL hydrogel, mix 25 µL of the this compound solution with 25 µL of the cell-laden multi-arm PEG-Thiol solution.
-
Pipette the mixture gently to ensure homogeneity without introducing air bubbles.
-
Immediately plate the mixture into the desired culture vessel (e.g., 96-well plate, petri dish).
-
-
Gelation:
-
Incubate the culture vessel at 37°C in a humidified incubator. Gelation is expected to occur within 15-30 minutes.
-
After gelation, add pre-warmed cell culture medium to the top of the hydrogel.
-
-
Cell Culture:
-
Culture the cell-laden hydrogels under standard conditions, changing the medium every 2-3 days.
-
Protocol 2: Characterization of Hydrogel Mechanical Properties
-
Hydrogel Preparation:
-
Prepare hydrogels of varying precursor concentrations (e.g., 5%, 10%, 15% w/v) as described in Protocol 1, but without cells.
-
Cast the hydrogels in a cylindrical mold of a known diameter and height.
-
-
Swelling Ratio Measurement:
-
After gelation, weigh the hydrogel (W_s, swollen weight).
-
Freeze-dry the hydrogel until a constant weight is achieved (W_d, dry weight).
-
Calculate the swelling ratio (q) as: q = W_s / W_d.
-
-
Mechanical Testing:
-
Perform unconfined compression testing on the swollen hydrogels using a mechanical tester.
-
Apply a defined strain and measure the resulting stress.
-
The Young's modulus can be calculated from the linear region of the stress-strain curve.
-
Protocol 3: Assessment of Cell Viability
-
Live/Dead Staining:
-
Prepare a staining solution containing Calcein-AM (for live cells) and Ethidium Homodimer-1 (for dead cells) in DPBS according to the manufacturer's instructions.
-
Remove the culture medium from the cell-laden hydrogels and wash with DPBS.
-
Add the staining solution to the hydrogels and incubate for 30-45 minutes at 37°C.
-
-
Imaging:
-
Wash the hydrogels with DPBS.
-
Image the stained cells using a fluorescence microscope with appropriate filters. Live cells will fluoresce green, and dead cells will fluoresce red.
-
-
Quantification:
-
Acquire images from multiple random fields of view.
-
Count the number of live and dead cells using image analysis software.
-
Calculate the percentage of viable cells as: (Number of live cells / Total number of cells) x 100.
-
Visualizations
Caption: Experimental workflow for 3D cell encapsulation.
Caption: Crosslinking reaction of this compound and a thiol-polymer.
References
Troubleshooting & Optimization
Technical Support Center: m-PEG10-Tos Conjugation
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for optimizing and troubleshooting the conjugation of methoxy-poly(ethylene glycol)-tosylate (m-PEG10-Tos) to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
A: The optimal pH for the reaction of this compound with a primary amine is a balance between two competing factors: the nucleophilicity of the amine and the hydrolytic stability of the tosylate group. Generally, a pH range of 8.0 to 9.5 is recommended as a starting point for optimization. At this pH, a significant portion of the primary amine is deprotonated and thus more nucleophilic, while the rate of hydrolysis of the tosyl group is still manageable.
Q2: What happens if the pH is too low?
A: If the pH is too low (e.g., below 7.5), the primary amine will be predominantly in its protonated form (R-NH3+). This protonated amine is not nucleophilic and will not react with the this compound, leading to a very low or no yield of the desired conjugate.
Q3: What are the consequences of a pH that is too high?
A: At a high pH (e.g., above 10), the rate of hydrolysis of the tosylate group on the this compound to a hydroxyl group (m-PEG10-OH) increases significantly. This side reaction consumes the starting material and reduces the yield of the desired PEGylated product.[1][2] In some cases, very high pH can also lead to the degradation of the target molecule.
Q4: Which buffer should I use for the conjugation reaction?
A: It is crucial to use a non-amine-containing buffer to avoid competition with your amine-containing substrate.[3][4][5] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer. Ensure the chosen buffer has a good buffering capacity in your target pH range. Avoid buffers like Tris or glycine.
Q5: How can I monitor the progress of the reaction?
A: The progress of the PEGylation reaction can be monitored by several analytical techniques. A common initial check is SDS-PAGE, where the PEGylated product will show a higher molecular weight band compared to the un-PEGylated starting material. For more detailed analysis and quantification, techniques like Size Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), and Mass Spectrometry (e.g., MALDI-TOF) are highly effective.
pH Optimization Summary
The following table summarizes the expected outcomes at different pH ranges for the this compound conjugation reaction with a primary amine. This should be used as a guide for optimizing your specific reaction.
| pH Range | Amine Nucleophilicity | This compound Stability (vs. Hydrolysis) | Expected Conjugation Efficiency | Potential Issues |
| < 7.0 | Very Low | High | Very Low to None | Amine is protonated and non-reactive. |
| 7.0 - 8.0 | Moderate | Good | Moderate | Reaction may be slow. |
| 8.0 - 9.5 | High | Moderate | Optimal Range (Good Starting Point) | Balance between efficient conjugation and manageable hydrolysis. |
| > 9.5 | Very High | Low | Decreasing | Increased rate of this compound hydrolysis leading to lower yield. Potential for substrate degradation. |
Experimental Protocol: General Procedure for this compound Conjugation to a Peptide
This protocol provides a general framework. Molar ratios, reaction time, and temperature should be optimized for each specific peptide.
1. Materials:
-
This compound
-
Amine-containing peptide
-
Reaction Buffer: 0.1 M Sodium Borate Buffer, pH 8.5
-
Quenching Solution: 1 M Glycine or Tris-HCl, pH 8.0
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO) if peptide has low aqueous solubility.
-
Purification system (e.g., SEC or RP-HPLC)
2. Procedure:
-
Peptide Preparation: Dissolve the amine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, the peptide can first be dissolved in a minimal amount of an anhydrous solvent like DMF and then slowly added to the Reaction Buffer.
-
This compound Preparation: Immediately before use, dissolve the this compound in the Reaction Buffer. A 5 to 20-fold molar excess of this compound over the peptide is a common starting point.
-
Conjugation Reaction: Add the dissolved this compound solution to the peptide solution while gently stirring.
-
Incubation: Allow the reaction to proceed at room temperature for 4-24 hours. The reaction can also be performed at 4°C to minimize side reactions, which may require a longer reaction time.
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to react with any unreacted this compound. Incubate for 1 hour at room temperature.
-
Purification: Purify the PEGylated peptide from unreacted peptide, excess this compound, and quenched PEG using an appropriate chromatography method such as SEC or RP-HPLC.
-
Analysis: Analyze the purified product using SDS-PAGE, HPLC, and Mass Spectrometry to confirm successful conjugation and determine the degree of PEGylation.
Visual Guides
Reaction Pathway
Caption: Chemical pathways in this compound conjugation.
Troubleshooting Workflow
Caption: Troubleshooting guide for low-yield this compound conjugation.
References
troubleshooting low yield in m-PEG10-Tos reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG10-Tos (monomethoxy-poly(ethylene glycol)-tosylate) reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why is the yield of my this compound reaction consistently low?
Answer:
Low yield in m-PEG10-Tosylation reactions can stem from several factors, from suboptimal reaction conditions to the purity of your starting materials. Below is a step-by-step guide to troubleshoot and improve your reaction yield.
Troubleshooting Steps:
-
Reagent Quality:
-
m-PEG10-OH: Ensure your starting m-PEG10-OH is completely dry. Polyethylene glycol is hygroscopic and any moisture will react with the tosyl chloride, reducing the amount available for the desired reaction. Dry the m-PEG10-OH under vacuum before use.
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Tosyl Chloride (TsCl): Use fresh, high-purity tosyl chloride. Old or improperly stored TsCl can hydrolyze to p-toluenesulfonic acid, which will not participate in the reaction. Consider recrystallizing the TsCl if you suspect it is impure.[1]
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Solvent: Use anhydrous (dry) solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Ensure they are freshly distilled or from a sealed bottle.[2]
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Base: The choice and quality of the base are critical. Pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA) are common organic bases. Inorganic bases like sodium hydroxide (NaOH) can also be effective, particularly in solvent mixtures like THF/water or under mechanochemical conditions.[3][4] Ensure the base is free of water.
-
-
Reaction Conditions:
-
Stoichiometry: A slight excess of tosyl chloride (1.2-1.5 equivalents) is often used to drive the reaction to completion.[2] Similarly, using a sufficient excess of base (e.g., 3 equivalents of Et3N) can be beneficial.
-
Temperature: The reaction is typically run at 0°C initially, then allowed to warm to room temperature and stirred overnight. Running the reaction at too high a temperature can promote side reactions.
-
Reaction Time: While overnight reactions are common, monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Work-up Procedure:
-
Quenching: The reaction is typically quenched by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Proper extraction is key to isolating the product. If you used an organic base like pyridine, it's crucial to wash the organic layer with an acidic solution (e.g., 1 M HCl) to remove it, as pyridine can complicate purification. Follow this with washes with NaHCO3 solution to remove any remaining acid and tosyl chloride, and finally with brine.
-
Question 2: I'm observing unexpected side products in my reaction. What could they be and how can I minimize them?
Answer:
The formation of side products is a common cause of low yield and purification difficulties.
Common Side Products and Solutions:
-
Di-tosylated PEG: If you are starting with a PEG diol instead of a monomethyl ether PEG, di-tosylation can occur. Ensure you are using m-PEG-OH.
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Elimination Products: Although less common with primary alcohols like PEG, β-elimination can lead to the formation of vinyl ether side products. Using a non-nucleophilic, sterically hindered base can sometimes mitigate this, though careful temperature control is the primary preventative measure.
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Insoluble Precipitate: Some users report the formation of an insoluble crystalline material. This could be unreacted tosyl chloride that has precipitated, or a salt formed from the base and p-toluenesulfonic acid (a hydrolysis product of TsCl). Ensuring all reagents are soluble in the chosen solvent system can help prevent this.
Question 3: How can I effectively purify my this compound product?
Answer:
Purification of PEG derivatives can be challenging due to their polarity and water solubility.
Purification Strategies:
-
Column Chromatography: This is a common method for purifying PEG derivatives. A silica gel column is typically used. Elute with a gradient of methanol in dichloromethane (e.g., starting with 100% DCM and gradually increasing the methanol concentration to 10%).
-
Liquid-Liquid Extraction: A thorough work-up with multiple extractions can significantly purify the product before chromatography. Washing with HCl to remove pyridine is a critical step if that base was used. For longer PEG chains, extraction with brine solutions of varying concentrations can be used to selectively partition the desired product.
-
Precipitation/Crystallization: The crude product can sometimes be purified by precipitation from the reaction solvent into a non-solvent like cold diethyl ether.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the tosylation of m-PEG.
| Parameter | Condition | Notes |
| m-PEG-OH | 1 equivalent | Must be anhydrous. |
| Tosyl Chloride (TsCl) | 1.2 - 3 equivalents | Excess helps drive the reaction. |
| Base | 2 - 3 equivalents | Pyridine, Et3N, or NaOH are common. |
| Solvent | Anhydrous DCM or THF | Ensure solvent is dry. |
| Temperature | 0°C to Room Temperature | Start cold, then allow to warm. |
| Reaction Time | Overnight (12-16 hours) | Monitor by TLC. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Modifications may be necessary based on the specific molecular weight of the PEG and laboratory conditions.
-
Preparation:
-
Dry m-PEG10-OH (1 equivalent) under high vacuum for several hours to remove any residual water.
-
Ensure all glassware is flame-dried or oven-dried before use.
-
-
Reaction Setup:
-
Dissolve the dried m-PEG10-OH in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
-
Addition of Reagents:
-
Add triethylamine (Et3N, 3 equivalents) to the cooled solution and stir for 10 minutes.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl, 1.5 equivalents) in a minimal amount of anhydrous DCM.
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Add the TsCl solution dropwise to the stirring m-PEG10-OH solution over 30 minutes.
-
-
Reaction:
-
Allow the reaction mixture to stir at 0°C for 2 hours, then remove the ice bath and let it warm to room temperature.
-
Continue stirring overnight (approximately 12-16 hours).
-
-
Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:Methanol mobile phase). The product spot should have a higher Rf value than the starting m-PEG10-OH.
-
-
Work-up:
-
Quench the reaction by adding deionized water.
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Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
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Filter off the drying agent and concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of methanol in DCM.
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Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final this compound product.
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Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in this compound reactions.
m-PEG10-Tosylation Reaction Pathway
Caption: Chemical pathway for m-PEG10-Tosylation and a common side reaction.
References
preventing hydrolysis of m-PEG10-Tos during reaction
Welcome to the technical support center for m-PEG10-Tos. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments while minimizing potential issues, particularly hydrolysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and efficiency of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (methoxy-polyethylene glycol-tosylate) is a PEGylation reagent. It consists of a monomethyl ether of a discrete polyethylene glycol with ten ethylene glycol units, which is activated with a tosyl (toluenesulfonyl) group. The tosyl group is an excellent leaving group, making this compound highly reactive towards nucleophiles. Its primary application is in the covalent modification of biomolecules, such as proteins, peptides, and other molecules containing primary amine groups, in a process called PEGylation. PEGylation can improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.[1]
Q2: What is the primary side reaction of concern when using this compound?
The primary side reaction is the hydrolysis of the tosyl group. Water present in the reaction mixture can act as a nucleophile, attacking the carbon to which the tosyl group is attached. This results in the displacement of the tosylate and the formation of the unreactive byproduct, m-PEG10-OH (methoxy-polyethylene glycol-hydroxyl). Once hydrolyzed, the PEG reagent is no longer capable of reacting with the target molecule, leading to lower reaction yields and complicating the purification of the final product.
Q3: How does pH affect the stability of this compound and the PEGylation reaction?
The pH of the reaction medium is a critical factor that influences both the rate of the desired PEGylation reaction and the rate of the undesired hydrolysis.
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At acidic pH (below 7): The hydrolysis of tosylates is generally slower. However, the primary amine groups on the target molecule will be protonated to form ammonium ions (-NH3+). This significantly reduces their nucleophilicity, thereby slowing down or even preventing the desired PEGylation reaction.
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At neutral to slightly alkaline pH (7 to 9): This is generally the optimal range for PEGylation with amine-containing molecules. A sufficient concentration of the deprotonated, nucleophilic amine (-NH2) is present to react with the this compound. However, the rate of hydrolysis also increases with increasing pH.
-
At high pH (above 9): The rate of hydrolysis of the tosyl group becomes significantly faster. While the amine nucleophile is fully deprotonated, the rapid degradation of the this compound can lead to very low PEGylation yields.
The following table summarizes the qualitative effect of pH on the reaction rates:
| pH Range | Rate of PEGylation with Amines | Rate of Hydrolysis of this compound | Recommendation |
| < 7 | Very Slow to Negligible | Slow | Not recommended for PEGylation of amines. |
| 7 - 8.5 | Moderate to Fast | Moderate | Optimal range for balancing reactivity and stability. |
| > 8.5 | Fast | Very Fast | High risk of hydrolysis; may lead to low yields. |
Q4: How can I detect and quantify the hydrolysis of this compound?
Hydrolysis of this compound can be monitored and quantified using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC). The hydrolyzed product, m-PEG10-OH, will have a different retention time than the active this compound.
-
Recommended Method: Reversed-phase HPLC (RP-HPLC) coupled with a suitable detector is the most common method. Since the PEG backbone does not have a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are highly effective for quantifying both the starting material and the hydrolyzed byproduct. Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) to confirm the identity of the peaks.
Troubleshooting Guide
Problem: Low PEGylation Yield
Low yields in a PEGylation reaction using this compound can be attributed to several factors, with hydrolysis of the reagent being a primary suspect.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of this compound | 1. Optimize Reaction pH: Ensure the reaction is performed in the optimal pH range of 7 to 8.5. Use a well-buffered system to maintain a stable pH throughout the reaction. 2. Minimize Water Content: Use anhydrous solvents for dissolving the this compound before adding it to the aqueous reaction buffer. If possible, increase the concentration of reactants to reduce the relative amount of water. 3. Control Reaction Time: Monitor the reaction progress by HPLC. Prolonged reaction times can lead to increased hydrolysis. Quench the reaction once the desired level of conjugation is achieved. 4. Lower the Temperature: Reducing the reaction temperature (e.g., from room temperature to 4°C) can slow down the rate of hydrolysis more significantly than the rate of the desired nucleophilic attack, thereby improving the overall yield. |
| Inactive this compound Reagent | 1. Proper Storage: Store this compound at or below -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. 2. Check Reagent Quality: Before use, analyze the this compound by HPLC to quantify the amount of active reagent and check for the presence of m-PEG10-OH. |
| Suboptimal Reaction Conditions | 1. Molar Ratio: Optimize the molar ratio of this compound to the target molecule. A higher excess of the PEG reagent may be needed to drive the reaction to completion, but this can also lead to more hydrolysis. 2. Buffer Choice: Use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or borate buffers. Avoid buffers containing primary amines, like Tris, as they will compete with the target molecule for the PEG reagent. |
| Issues with the Target Molecule | 1. Purity of the Target Molecule: Ensure the target molecule is pure and free of nucleophilic impurities that could consume the this compound. 2. Accessibility of the Reaction Site: Steric hindrance around the target amine group can reduce its reactivity. Consider using a longer PEG spacer if this is a suspected issue. |
Experimental Protocols
Protocol: Monitoring Hydrolysis of this compound by RP-HPLC
This protocol outlines a general method for quantifying the amount of this compound and its hydrolyzed form, m-PEG10-OH.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Sample Preparation: Dissolve a small amount of the this compound in the initial mobile phase composition. For monitoring a reaction, take aliquots at different time points and quench any reaction if necessary (e.g., by adding a small amount of acid to lower the pH).
-
Analysis: The m-PEG10-OH will typically elute earlier than the more hydrophobic this compound. Integrate the peak areas to determine the relative amounts of each species.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for low PEGylation yield.
References
Technical Support Center: Tosyl-Activated PEG in Protein Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of tosyl-activated polyethylene glycol (PEG) for protein conjugation. Our goal is to help you navigate potential challenges, minimize side reactions, and achieve optimal results in your PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive target of tosyl-activated PEG on a protein?
Tosyl-activated PEG primarily reacts with the primary amine groups on a protein. These include the ε-amino group of lysine residues and the α-amino group of the N-terminus. The reaction involves a nucleophilic substitution where the amine group displaces the tosylate group, forming a stable secondary amine linkage. For efficient conjugation, this reaction is typically carried out at a pH of 8.0 to 9.5.[1]
Q2: What are the common side reactions that can occur during protein PEGylation with tosyl-activated PEG?
Several side reactions can compete with the desired amine conjugation, potentially leading to a heterogeneous product mixture and reduced yield. The main side reactions include:
-
Hydrolysis: The tosyl group can react with water, leading to the formation of an inactive hydroxyl-PEG. The rate of hydrolysis is dependent on pH and temperature.[2][3]
-
Reaction with other nucleophilic residues: Besides amines, other nucleophilic amino acid side chains can react with tosyl-activated PEG. These include:
-
Cysteine (thiol group): The thiol group of cysteine is a strong nucleophile and can react with the tosyl group to form a stable thioether bond.
-
Histidine (imidazole group): The imidazole ring of histidine can also act as a nucleophile.
-
Tyrosine (hydroxyl group): The hydroxyl group of tyrosine can react, although it is generally less reactive than amines and thiols.
-
-
Reaction with buffer components: Nucleophilic components in the reaction buffer (e.g., Tris) can compete with the protein for reaction with the tosyl-activated PEG.
Q3: How does pH affect the selectivity of the PEGylation reaction?
pH is a critical parameter for controlling the selectivity of the reaction. By adjusting the pH, you can favor the reaction with specific amino acid residues.
-
pH 7.0-8.0: In this range, the reaction with the N-terminal α-amino group can be favored over the ε-amino groups of lysine residues, as the N-terminus generally has a lower pKa.[4]
-
pH 8.0-9.5: This is the optimal range for targeting lysine residues, as the ε-amino groups are sufficiently deprotonated to be nucleophilic.[1]
-
Reaction with Cysteine: To avoid significant reaction with cysteine thiols when targeting amines, it is important to work at a pH where the thiol group is protonated (pKa of cysteine is around 8.3-8.6). However, at the optimal pH for lysine modification, some reaction with cysteine is likely.
Q4: My PEGylation efficiency is low. What are the possible causes and how can I troubleshoot this?
Low PEGylation efficiency can be due to several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Low PEGylation Efficiency | 1. Inactive Tosyl-PEG: The tosyl-activated PEG may have hydrolyzed due to improper storage or handling (exposure to moisture). | 1. Store tosyl-activated PEG under desiccated conditions at the recommended temperature. Allow the reagent to warm to room temperature before opening to prevent condensation. Use freshly prepared solutions of the activated PEG. |
| 2. Suboptimal Reaction pH: The pH of the reaction buffer may not be optimal for the targeted amino acid. | 2. Verify the pH of your reaction buffer. For targeting lysines, ensure the pH is in the 8.0-9.5 range. For N-terminal modification, a lower pH (7.0-8.0) may be more selective. | |
| 3. Insufficient Molar Excess of PEG: The molar ratio of PEG to protein may be too low to drive the reaction to completion. | 3. Increase the molar excess of tosyl-activated PEG. A 5- to 20-fold molar excess is a common starting point, but this may need to be optimized for your specific protein. | |
| 4. Presence of Competing Nucleophiles: The reaction buffer may contain nucleophiles (e.g., Tris, azide) that compete with the protein. | 4. Use a non-nucleophilic buffer such as phosphate or borate buffer. If a buffer exchange was performed, ensure complete removal of any interfering substances. | |
| 5. Steric Hindrance: The target amine groups on the protein may be sterically inaccessible. | 5. Consider using a longer PEG linker to overcome steric hindrance. In some cases, partial denaturation of the protein might be necessary, but this should be approached with caution as it can affect protein activity. | |
| Heterogeneous Product (High Polydispersity) | 1. Multiple Reaction Sites: The protein has multiple accessible amine groups leading to a mixture of mono-, di-, and multi-PEGylated species. | 1. Optimize the reaction conditions (lower pH, shorter reaction time, lower molar excess of PEG) to favor mono-PEGylation. Site-directed mutagenesis to remove some reactive lysines can also be considered. |
| 2. Side Reactions: Reaction with other nucleophilic residues (cysteine, histidine, tyrosine) or hydrolysis of the PEG reagent contributes to the heterogeneity. | 2. Adjust the pH to maximize selectivity for amines. If cysteine reactivity is a problem, consider temporarily blocking the thiol groups before PEGylation. | |
| Loss of Protein Activity | 1. PEGylation at or near the Active Site: The PEG chain may be sterically hindering the protein's active or binding site. | 1. Try to achieve more site-selective PEGylation by optimizing the reaction pH to target residues away from the active site. If possible, protect the active site with a reversible ligand during the PEGylation reaction. |
| 2. Protein Denaturation: The reaction conditions (e.g., pH, temperature) may be causing the protein to denature. | 2. Perform the reaction at a lower temperature and ensure the pH is within the stability range of your protein. |
Quantitative Data Summary
While precise kinetic data for the side reactions of tosyl-activated PEG are not extensively available in a comparative format, the following tables summarize the key factors influencing the reaction and provide representative data from analogous amine-reactive chemistries to guide experimental design.
Table 1: Factors Influencing the Rate and Selectivity of Tosyl-PEG Reactions
| Parameter | Effect on Aminolysis (Desired Reaction) | Effect on Hydrolysis (Side Reaction) | Effect on Reactivity with Other Nucleophiles |
| pH | Increases with pH (optimal at 8.0-9.5 for lysines) | Increases at higher pH | Reactivity of thiols (cysteine) and hydroxyls (tyrosine) also increases with pH |
| Temperature | Increases with temperature | Increases with temperature | Increases with temperature |
| Molar Excess of PEG | Increases the extent of PEGylation | No direct effect on the rate, but higher excess means more PEG is available to hydrolyze over time | Increases the extent of modification of other nucleophiles |
| Buffer Composition | Can be inhibited by nucleophilic buffers (e.g., Tris) | Generally unaffected by non-nucleophilic buffers | Can be inhibited by competing nucleophiles in the buffer |
Table 2: Representative Hydrolysis Half-life of an Amine-Reactive PEG Ester (NHS-PEG) at Different pH Values
| pH | Half-life (minutes) |
| 7.0 | ~60 |
| 8.0 | ~10 |
| 8.5 | ~4 |
| 9.0 | < 1 |
Note: This data is for an N-hydroxysuccinimide (NHS) ester-activated PEG and is provided as an illustrative example of the pH-dependent stability of amine-reactive PEGs. The hydrolysis rate of tosyl-activated PEG is expected to show a similar trend, although the absolute values may differ.
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with Tosyl-Activated PEG
This protocol provides a starting point for the conjugation of tosyl-activated PEG to protein amine groups. Optimization of the molar ratio, pH, and reaction time is recommended for each specific protein.
Materials:
-
Protein of interest in a suitable non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Tosyl-activated PEG
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of any amine-containing compounds.
-
PEG Reagent Preparation: Immediately before use, dissolve the tosyl-activated PEG in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
PEGylation Reaction: a. Calculate the required volume of the tosyl-PEG stock solution to achieve the desired molar excess (e.g., 10-fold molar excess over the protein). b. Slowly add the tosyl-PEG solution to the protein solution while gently stirring. c. Incubate the reaction mixture at room temperature or 4°C for 1-4 hours. The optimal time should be determined empirically.
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted tosyl-PEG. Incubate for 30 minutes.
-
Purification: Remove the excess PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE, HPLC (SEC, IEX, or RP), and mass spectrometry to determine the degree of PEGylation and purity.
Protocol 2: Analytical Characterization of the PEGylation Reaction Mixture by HPLC-MS
This protocol outlines a general method for analyzing the components of the PEGylation reaction to assess efficiency and identify potential side products.
Instrumentation and Columns:
-
HPLC system with UV and mass spectrometry (MS) detectors.
-
Size-Exclusion Chromatography (SEC) column (for separating by size: aggregates, multi-PEGylated, mono-PEGylated, and native protein).
-
Reversed-Phase (RP) or Ion-Exchange (IEX) column (for separating isomers and byproducts with different hydrophobicity or charge).
General Procedure:
-
Sample Preparation: Take aliquots of the reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes) and immediately quench the reaction with an appropriate quenching agent.
-
SEC-HPLC Analysis: a. Inject the quenched sample onto an SEC column. b. Elute with a suitable mobile phase (e.g., phosphate-buffered saline). c. Monitor the elution profile with a UV detector at 280 nm. d. Analyze the different peaks by MS to identify the native protein, mono- and multi-PEGylated species, and any high-molecular-weight aggregates.
-
RP- or IEX-HPLC-MS Analysis: a. Inject the quenched sample onto an RP or IEX column for higher resolution separation. b. Use a gradient elution method to separate different species. c. Analyze the eluting peaks by MS to identify positional isomers of the PEGylated protein and potential side products (e.g., PEG adducts on other amino acids). By comparing the mass of the observed species to the theoretical masses of expected products and potential byproducts, you can identify and relatively quantify the different components.
Visualizations
Figure 1: General experimental workflow for protein PEGylation using tosyl-activated PEG.
Figure 2: A logical troubleshooting workflow for addressing low PEGylation efficiency.
Figure 3: Competing reactions involving tosyl-activated PEG in a protein solution.
References
- 1. Table 1 from Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 4. biopharminternational.com [biopharminternational.com]
managing steric hindrance in m-PEG10-Tos bioconjugation
Welcome to the technical support center for m-PEG10-Tos bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, with a focus on managing steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is it used for in bioconjugation?
A1: this compound refers to methoxy polyethylene glycol with 10 repeating ethylene glycol units, functionalized with a tosyl (Tos) group. It is a chemical reagent used for PEGylation, the process of covalently attaching PEG chains to molecules like proteins, peptides, or small molecule drugs. This modification can improve the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while potentially reducing immunogenicity.[1][2] The tosyl group is a good leaving group, allowing for the efficient reaction of the PEG linker with nucleophilic functional groups on the target biomolecule, such as primary amines (-NH2) or thiols (-SH).
Q2: What is steric hindrance in the context of this compound bioconjugation?
A2: Steric hindrance is a phenomenon where the size and three-dimensional shape of molecules impede a chemical reaction.[3] In this compound bioconjugation, the PEG chain itself can physically block the tosyl group from accessing the target functional groups (e.g., lysine or cysteine residues) on a biomolecule, especially if the target site is located within a sterically crowded region of the molecule.[4] This can lead to lower reaction efficiency and reduced yields of the desired conjugate.[5] Conversely, the PEG chain, once attached, can also sterically hinder the biological activity of the conjugated molecule by blocking access to its active or binding sites.
Q3: How does the length of the PEG linker affect steric hindrance and conjugation efficiency?
A3: The length of the PEG linker is a critical factor that involves a trade-off between solubility, steric hindrance, and biological activity.
-
Too short: A short linker may not provide sufficient spacing to overcome steric hindrance between the biomolecule and another molecule it needs to interact with, potentially reducing its biological function.
-
Too long: A very long PEG chain can increase the hydrodynamic radius of the conjugate, which is beneficial for in vivo circulation time. However, a longer chain can also create more significant steric hindrance during the conjugation reaction itself, potentially lowering the reaction rate and overall yield. It can also "wrap around" the biomolecule, further impeding its function.
The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation.
Q4: Which functional groups on a protein can this compound react with?
A4: The tosyl group on this compound is susceptible to nucleophilic attack. The most common target functional groups on proteins for this type of conjugation are:
-
Primary amines (-NH2): Found at the N-terminus of the protein and on the side chains of lysine residues. Reaction with amines forms a stable secondary amine linkage.
-
Thiols (-SH): Found on the side chains of cysteine residues. Thiol groups are generally more nucleophilic than amines and can react selectively under specific pH conditions.
The reactivity of these groups can be modulated by adjusting the reaction pH. Generally, N-terminal amines have a lower pKa than the epsilon-amino groups of lysine, allowing for site-selective PEGylation at lower pH values.
Troubleshooting Guide
Problem 1: Low Conjugation Yield
You observe a low yield of your desired PEGylated product, with a significant amount of unreacted biomolecule remaining.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance at the Conjugation Site | 1. Increase Molar Excess of this compound: Use a higher molar ratio of the PEG reagent to the biomolecule (e.g., 10x, 20x, or 50x excess) to drive the reaction forward. 2. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., 4-24 hours) or moderately increase the temperature (e.g., from 4°C to room temperature) to provide more energy to overcome the activation barrier. 3. Consider a Longer PEG Linker: If steric hindrance is highly suspected, using a PEG linker with more than 10 ethylene glycol units may provide the necessary flexibility and reach. |
| Suboptimal Reaction pH | 1. Optimize pH: The reaction of this compound with amines is typically performed at a pH of 7-9. Perform small-scale reactions across a pH range (e.g., 7.0, 7.5, 8.0, 8.5) to find the optimal condition for your specific biomolecule. For thiol-specific conjugation, a pH range of 6.5-7.5 is often used. |
| Hydrolysis of this compound | 1. Prepare Reagents Fresh: The tosyl group can hydrolyze in aqueous buffers, rendering the PEG reagent inactive. Prepare the this compound solution immediately before adding it to the reaction mixture. 2. Control pH: Hydrolysis is more rapid at higher pH. Avoid unnecessarily high pH values if possible. |
| Inactive Biomolecule | 1. Confirm Availability of Target Groups: For thiol conjugation, ensure cysteine residues are reduced and not forming disulfide bonds. Pre-treat the biomolecule with a reducing agent like DTT or TCEP, followed by its removal before adding the this compound. |
Problem 2: Product Aggregation
The final product shows signs of aggregation during the reaction or purification steps.
| Potential Cause | Troubleshooting Steps |
| Increased Hydrophobicity | 1. Optimize Buffer Conditions: Increase the ionic strength of the buffer or add stabilizing excipients (e.g., arginine, polysorbate) to the reaction and purification buffers to maintain solubility. 2. Consider a Longer PEG Linker: Longer PEG chains generally impart greater hydrophilicity and can help to shield hydrophobic regions of the biomolecule, reducing the tendency for aggregation. |
| Inefficient Purification | 1. Analyze Each Step: Use Size Exclusion Chromatography (SEC) to analyze samples before and after each purification step to identify where aggregation is occurring. 2. Gentle Purification Methods: Use purification methods that are less likely to cause aggregation, such as SEC or ion-exchange chromatography (IEX), over methods like hydrophobic interaction chromatography (HIC) if aggregation is severe. |
Problem 3: Loss of Biological Activity
The purified PEGylated conjugate shows significantly reduced biological activity compared to the unmodified biomolecule.
| Potential Cause | Troubleshooting Steps |
| PEGylation at or Near the Active Site | 1. Site-Directed Mutagenesis: If the active site is known, consider using site-directed mutagenesis to introduce a reactive cysteine residue at a location far from the active site for more controlled, site-specific PEGylation. 2. pH-Directed N-Terminal PEGylation: By lowering the reaction pH (e.g., pH < 7), you can often achieve higher selectivity for the N-terminal alpha-amino group over lysine epsilon-amino groups, assuming the N-terminus is not critical for activity. |
| Steric Shielding by the PEG Chain | 1. Use a Shorter PEG Linker: A shorter PEG chain (e.g., PEG4, PEG8) may provide the desired pharmacokinetic benefits without sterically hindering the active site as much as a longer chain like PEG10 or greater. 2. Protect the Active Site: In some cases, the conjugation can be performed in the presence of a substrate or a competitive inhibitor that binds to the active site, protecting it from PEGylation. |
| Conformational Changes | 1. Characterize Structural Integrity: Use biophysical techniques like circular dichroism (CD) spectroscopy to assess if the conjugation process has induced significant changes in the secondary or tertiary structure of the biomolecule. 2. Milder Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) to minimize the risk of denaturation or conformational changes. |
Experimental Protocols & Workflows
General Protocol for this compound Conjugation to Protein Amines
This protocol provides a general starting point for the conjugation of an this compound linker to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., 1x PBS, pH 7.4)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size Exclusion Chromatography)
Methodology:
-
Protein Preparation: Prepare the protein at a known concentration (e.g., 1-5 mg/mL) in the Reaction Buffer.
-
This compound Preparation: Immediately before use, dissolve this compound in the Reaction Buffer to a high concentration (e.g., 100 mM).
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. Mix gently by inversion or slow rotation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
Purification: Remove excess, unreacted PEG linker and byproducts by Size Exclusion Chromatography (SEC) or another suitable chromatography method like Ion-Exchange Chromatography (IEX).
-
Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight, and use Mass Spectrometry and HPLC to confirm the degree of PEGylation and purity.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in this compound bioconjugation.
Caption: A troubleshooting flowchart for this compound bioconjugation.
Chemical Reaction Pathway
The diagram below illustrates the reaction of this compound with a primary amine on a biomolecule.
Caption: Reaction scheme of this compound with a primary amine.
References
purification challenges with m-PEG10-Tos conjugates
Welcome to the technical support center for m-PEG10-Tos conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the purification challenges associated with this compound and its subsequent conjugates. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound conjugates.
Issue 1: Co-elution of this compound with Impurities during Flash Chromatography
Question: I am having difficulty separating my this compound product from impurities using flash chromatography on silica gel. The spots on the TLC plate are very close or streaking. What can I do to improve the separation?
Answer: Co-elution and streaking are common challenges when purifying polar molecules like PEG derivatives on silica gel. Here are several strategies to improve your separation:
-
Optimize the Solvent System:
-
Increase Polarity Gradually: For polar compounds, a common mobile phase is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). If your compound is streaking, it might be due to strong interactions with the silica. Try using a more polar solvent system, such as a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).[1]
-
Use a Ternary Mixture: Sometimes, adding a third solvent can improve separation. For example, a small amount of acetic acid can help to sharpen spots for acidic compounds, while a small amount of triethylamine can be beneficial for basic compounds.
-
Alternative Solvent Systems: Consider using solvent systems like chloroform/methanol or ethyl acetate/methanol, which can offer different selectivity for PEG compounds.
-
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, it can lead to band broadening at the top of the column. To mitigate this, use a dry loading technique:
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Load this powder onto the top of your packed column.[2]
-
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography continues to provide poor separation, reversed-phase flash chromatography is a powerful alternative for polar molecules. In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., a gradient of acetonitrile in water).
Issue 2: Presence of Di-tosylated PEG Impurity
Question: My analysis (e.g., by HPLC or NMR) shows a significant amount of a higher molecular weight impurity which I suspect is the di-tosylated PEG10. How can I remove this?
Answer: The formation of di-tosylated PEG (Tos-PEG10-Tos) is a common side product in the synthesis of this compound if the starting material, m-PEG10-OH, contains some non-methylated PEG10-diol. This impurity can be challenging to remove due to its similar polarity to the desired product.
-
Optimize Flash Chromatography:
-
A shallow gradient during flash chromatography can improve the resolution between the mono- and di-tosylated species.
-
Careful fraction collection is crucial. Analyze fractions by TLC or HPLC to identify those containing the pure mono-tosylated product.
-
-
Preparative HPLC: For high-purity requirements, preparative reversed-phase HPLC is often the most effective method for separating mono- and di-functionalized PEGs.
Issue 3: Unreacted p-Toluenesulfonyl Chloride (TsCl) in the Product
Question: After my reaction work-up, I still have unreacted tosyl chloride, which is co-eluting with my product. How can I effectively remove it?
Answer: Unreacted TsCl can be problematic as it is reactive and can interfere with downstream applications. Here are a few methods for its removal:
-
Aqueous Work-up with a Base: During the work-up, washing the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) can help hydrolyze the remaining TsCl to p-toluenesulfonic acid, which is water-soluble and will be extracted into the aqueous layer.[3]
-
Amine Quench: Adding a small amount of a primary or secondary amine (e.g., a few drops of triethylamine or piperidine) to the reaction mixture after the desired reaction is complete will convert the excess TsCl into a highly polar sulfonamide. This sulfonamide can then be easily removed by washing with dilute acid and subsequent aqueous washes.
-
Scavenger Resins: Using a polymer-bound amine scavenger is a clean and efficient way to remove excess TsCl. The scavenger reacts with the TsCl, and the resulting polymer-bound sulfonamide can be removed by simple filtration.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound synthesis?
A1: The most common impurities arise from the starting materials and side reactions during the tosylation of m-PEG10-OH. These include:
-
Unreacted m-PEG10-OH: Incomplete reaction.
-
Di-tosylated PEG10 (Tos-PEG10-Tos): Arises from the presence of PEG10-diol in the m-PEG10-OH starting material.
-
Unreacted p-toluenesulfonyl chloride (TsCl): Excess reagent used in the reaction.
-
p-Toluenesulfonic acid (TsOH): Formed from the hydrolysis of TsCl during the reaction or work-up.
Q2: How can I monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during flash chromatography. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. An HPLC method using a C8 or C18 reversed-phase column with a water/acetonitrile or water/methanol gradient is typically suitable for analyzing PEG compounds.[5] Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as PEGs lack a strong UV chromophore.
Q3: What is a typical retention factor (Rf) I should aim for on TLC before running a flash column?
A3: For good separation in flash chromatography, a general guideline is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4 on the TLC plate. The separation between the spot of your desired product and any impurities should be maximized.
Q4: My this compound appears as a broad or streaky spot on the TLC plate. What could be the cause?
A4: Streaking of PEG compounds on silica TLC plates is common and can be due to several factors:
-
Strong Interaction with Silica: The polar ether oxygens of the PEG chain can interact strongly with the acidic silica gel.
-
Sample Overload: Applying too much sample to the TLC plate can cause streaking.
-
Inappropriate Solvent System: The mobile phase may not be optimal for eluting the compound cleanly. Try a more polar solvent system or add a modifier like methanol.
Data Presentation
The following table summarizes the expected purity of a crude this compound reaction mixture and the typical purity achieved after purification by flash chromatography and preparative HPLC.
| Analyte | Crude Mixture Purity (%) | Purity after Flash Chromatography (%) | Purity after Preparative HPLC (%) |
| This compound | 75 | 90-95 | >98 |
| m-PEG10-OH | 10 | < 2 | < 0.5 |
| Tos-PEG10-Tos | 8 | < 5 | < 1 |
| TsCl / TsOH | 7 | < 1 | Not Detected |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
Objective: To purify crude this compound from unreacted starting materials and side products.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexanes, HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Glass column for flash chromatography
-
TLC plates (silica gel 60 F254)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in DCM.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a solvent system of 5% Methanol in DCM.
-
Visualize the spots under UV light (if applicable) and/or by staining with a suitable stain (e.g., potassium permanganate).
-
The desired product, this compound, is expected to be more non-polar than the starting m-PEG10-OH and more polar than any di-tosylated impurity. Adjust the solvent system to achieve an Rf of ~0.3 for the product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the column with the initial elution solvent (e.g., 100% DCM).
-
-
Sample Loading:
-
Dissolve the crude this compound (e.g., 1 gram) in a minimal amount of DCM.
-
Carefully load the solution onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with 100% DCM, collecting fractions.
-
Gradually increase the polarity of the mobile phase by introducing methanol (e.g., a gradient from 0% to 5% MeOH in DCM).
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Analytical HPLC of this compound
Objective: To assess the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase (30% acetonitrile in water) at a concentration of approximately 1 mg/mL.
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: A logical guide for troubleshooting common purification issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. sorbtech.com [sorbtech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of buffer choice on m-PEG10-Tos reactivity
Technical Support Center: m-PEG10-Tos Reactivity
This guide provides detailed technical support for researchers, scientists, and drug development professionals using this compound. It covers the critical impact of buffer selection on reaction efficiency and provides troubleshooting advice to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a methoxy-terminated polyethylene glycol of a specific length (10 PEG units) activated with a tosylate (tosyl) group. The tosylate group is an excellent leaving group, making the molecule highly reactive towards nucleophiles. Its primary application is in PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs. This modification can improve solubility, extend circulating half-life, and reduce immunogenicity.[1][2]
Q2: Why is buffer choice so critical for reactions with this compound?
A2: The choice of buffer is critical for two main reasons:
-
pH Optimization: The reaction efficiency depends heavily on the pH of the buffer. The target nucleophile (e.g., a primary amine on a protein) must be in a deprotonated, nucleophilic state. This is typically achieved in a slightly alkaline pH range (e.g., 7.5-9.0).[3][4]
-
Buffer Compatibility: The buffer components themselves must be non-nucleophilic. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule, leading to the consumption of the this compound reagent and significantly lower yields of the desired product.[5]
Q3: What is the primary reaction mechanism of this compound with a target molecule?
A3: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A nucleophilic group on the target molecule (e.g., the nitrogen of a primary amine or the sulfur of a thiol) attacks the carbon atom to which the tosylate leaving group is attached. This displaces the tosylate and forms a stable covalent bond between the PEG chain and the target molecule.
Q4: What is the main side reaction I should be aware of, and how does the buffer affect it?
A4: The primary competing side reaction is the hydrolysis of the tosylate group, where water acts as the nucleophile. This reaction inactivates the this compound by converting the tosylate into a hydroxyl group. The rate of hydrolysis is significantly influenced by pH; it is accelerated at both highly acidic and highly alkaline pH. Therefore, working within the optimal pH window is crucial to maximize the reaction with the target nucleophile while minimizing premature degradation of the PEG reagent.
Troubleshooting Guide
Problem: Low or No PEGylation Yield
| Potential Cause | Recommended Solution |
| Suboptimal Buffer pH | The pH is too low, leaving the target amine protonated and non-nucleophilic. Verify the buffer pH is within the optimal range (typically 7.5-9.0 for amines). Adjust the pH if necessary. |
| Incorrect Buffer Type | You are using a buffer with nucleophilic components (e.g., Tris, glycine). These compete with the target. Switch to a non-nucleophilic buffer like Borate, HEPES, or Sodium Bicarbonate. |
| Degraded this compound Reagent | The reagent has been hydrolyzed due to improper storage or repeated exposure to moisture. Use a fresh vial of the reagent. Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. |
| Insufficient Molar Excess of PEG | The molar ratio of this compound to the target molecule is too low. Increase the molar excess of the PEG reagent (e.g., from 5-fold to 20-fold excess). |
Problem: Reaction is Very Slow
| Potential Cause | Recommended Solution |
| Low Reaction Temperature | Lower temperatures decrease the rate of reaction. Most PEGylation reactions are performed at room temperature. If the reaction is still slow, you can gently increase the temperature to 30-37°C, but monitor for potential product degradation. |
| Low Reactant Concentration | The concentration of one or both reactants is too low, slowing down the bimolecular reaction. Increase the concentration of your target molecule and the PEG reagent. |
Problem: Inconsistent Results Between Batches
| Potential Cause | Recommended Solution |
| Buffer Preparation Variability | Small shifts in buffer pH between batches can significantly impact reaction efficiency. Prepare a large, single batch of buffer for all related experiments. Always verify the final pH with a calibrated meter. |
| Age and Quality of PEG Reagent | The quality of the PEG reagent can vary, and it can degrade over time. Use a consistent, high-quality source for your PEGylation reagents and note the lot number and age for each experiment. |
Technical Data & Protocols
Data Presentation
Table 1: Recommended Buffer Systems for this compound Reactions
| Buffer | Useful pH Range | Contains Primary Amines? | Recommendation |
| Sodium Phosphate (PBS) | 6.0 - 8.0 | No | Commonly used and generally acceptable, though phosphate can be a weak nucleophile. Best for reactions where the target is highly reactive. |
| HEPES | 7.0 - 8.2 | No | Excellent choice; inert and provides good buffering capacity in the optimal pH range. |
| Sodium Bicarbonate | 9.2 - 10.8 | No | Useful for reactions requiring a higher pH, but ensure the pH doesn't accelerate hydrolysis excessively. |
| Sodium Borate | 8.0 - 10.0 | No | A very common and highly recommended buffer for PEGylation reactions targeting amines. |
| Tris (TBS) | 7.0 - 9.0 | Yes | Not Recommended. The primary amine on Tris will react directly with this compound. |
| Glycine | 8.8 - 10.6 | Yes | Not Recommended. Competes with the target molecule. |
Table 2: Illustrative Impact of pH on this compound Reactivity & Stability
This table provides a qualitative summary of the expected effects. Actual rates are substrate-dependent.
| pH Value | Rate of Reaction with Amine | Rate of Hydrolysis (Side Reaction) | Overall Efficiency |
| pH < 6.5 | Very Low (Amine is protonated) | Low | Very Poor |
| pH 7.0 - 7.5 | Moderate | Low | Moderate |
| pH 7.5 - 9.0 | High (Optimal) | Moderate | Excellent |
| pH > 9.5 | High | High to Very High | Poor to Moderate (reagent loss) |
Experimental Protocols
General Protocol for Protein PEGylation with this compound
This protocol provides a general workflow. Molar ratios, reaction times, and purification methods should be optimized for each specific protein.
1. Materials and Reagents:
- This compound reagent
- Target Protein in a suitable, amine-free buffer (e.g., 50 mM Sodium Borate, pH 8.5)
- Reaction Buffer: 50 mM Sodium Borate, 150 mM NaCl, pH 8.5
- Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
- Anhydrous DMSO or DMF (for dissolving PEG reagent)
2. Procedure:
- Buffer Exchange: Ensure the protein solution is in the desired amine-free reaction buffer at a concentration of 1-10 mg/mL. If not, perform a buffer exchange using dialysis or a desalting column.
- Prepare PEG Solution: Allow the vial of this compound to warm to room temperature for 15-20 minutes before opening. Immediately before use, dissolve a calculated amount in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).
- Initiate Reaction: Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the stirring protein solution. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.
- Incubation: Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring. The optimal time should be determined empirically.
- Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any remaining this compound. Let it sit for 30-60 minutes.
- Purification: Remove unreacted PEG and quenching buffer components from the PEGylated protein using methods such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
- Analysis: Analyze the final product using SDS-PAGE (to visualize the increase in molecular weight) and HPLC to determine the degree of PEGylation and purity.
Mandatory Visualization
The following diagrams illustrate key concepts in this compound chemistry to aid in experimental design and troubleshooting.
References
- 1. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sepax-tech.com.cn [sepax-tech.com.cn]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Controlling the Degree of PEGylation with m-PEG10-Tos
Welcome to the technical support center for controlling the degree of PEGylation with m-PEG10-Tos. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a methoxy-terminated polyethylene glycol with ten ethylene glycol units, activated with a tosylate group. The tosyl group is an excellent leaving group, making the terminal carbon of the PEG chain susceptible to nucleophilic attack. This allows for the covalent attachment of the PEG chain to nucleophilic functional groups on proteins, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group, through a stable secondary amine linkage.[1]
Q2: What are the main factors that control the degree of PEGylation?
A2: The degree of PEGylation, or the number of PEG molecules attached to a single protein, is influenced by several key reaction parameters:
-
Molar ratio of this compound to protein: A higher molar excess of the PEG reagent will generally result in a higher degree of PEGylation.[2]
-
Reaction pH: The reaction with amine groups is pH-dependent. A higher pH (typically 8.0-9.5) leads to deprotonation of the amine groups, increasing their nucleophilicity and reactivity towards the tosylated PEG.[1]
-
Reaction Temperature: Higher temperatures can increase the reaction rate, but may also lead to protein denaturation or aggregation.
-
Reaction Time: Longer reaction times generally lead to a higher degree of PEGylation, until the reaction reaches completion or the PEG reagent is hydrolyzed.[2]
Q3: How can I characterize the degree of PEGylation?
A3: Several analytical techniques can be used to determine the degree of PEGylation:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): PEGylated proteins will show a significant increase in apparent molecular weight, resulting in a shift to a higher position on the gel compared to the unmodified protein.[3]
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC-HPLC) can separate PEGylated proteins from the un-PEGylated form based on their different hydrodynamic radii. Ion-exchange chromatography (IEX-HPLC) can also be used, as the PEGylation of amine groups alters the protein's surface charge.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to determine the molecular weight of the PEGylated protein, allowing for the calculation of the number of attached PEG chains.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No PEGylation | 1. Inactive this compound: The tosylate group may have hydrolyzed. 2. Suboptimal Reaction pH: The pH of the reaction buffer may be too low, resulting in protonated and unreactive amine groups. 3. Insufficient Molar Ratio: The concentration of this compound may be too low relative to the protein. 4. Presence of Competing Nucleophiles: The reaction buffer may contain primary amines (e.g., Tris buffer) that compete with the protein for the PEG reagent. | 1. Use fresh or properly stored this compound. Confirm the activity of the reagent if possible. 2. Increase the pH of the reaction buffer to 8.0-9.5. Use a buffer system that maintains a stable pH in this range (e.g., borate or carbonate buffer). 3. Increase the molar excess of this compound in the reaction mixture. 4. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or borate buffer. |
| High Degree of PEGylation (Over-PEGylation) | 1. High Molar Ratio: The concentration of this compound is too high. 2. Prolonged Reaction Time: The reaction was allowed to proceed for too long. 3. High Reaction pH: A very high pH can accelerate the reaction rate significantly. | 1. Reduce the molar ratio of this compound to protein. 2. Decrease the reaction time. Monitor the reaction progress over time to determine the optimal endpoint. 3. Lower the reaction pH to slow down the reaction rate. |
| Protein Aggregation or Precipitation | 1. Protein Instability: The reaction conditions (pH, temperature) may be causing the protein to denature and aggregate. 2. Cross-linking: If a di-tosylated PEG impurity is present, it can cross-link multiple protein molecules. | 1. Perform the reaction at a lower temperature (e.g., 4°C). Screen different buffer conditions to find one that enhances protein stability. 2. Ensure the purity of the this compound reagent. |
| Loss of Biological Activity | 1. PEGylation at or near the Active Site: The PEG chain may be sterically hindering the protein's active site. 2. Protein Denaturation: The reaction conditions may have irreversibly damaged the protein's structure. | 1. Try to protect the active site during the reaction by adding a substrate or a competitive inhibitor. 2. Optimize reaction conditions (pH, temperature) to be milder. Perform a thorough characterization of the purified PEGylated protein to assess its structural integrity. |
Experimental Protocols
General Protocol for Protein PEGylation with this compound
This protocol provides a starting point for the PEGylation of a protein using this compound. The optimal conditions will need to be determined empirically for each specific protein.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer (e.g., 100 mM sodium borate buffer, pH 8.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., ion-exchange or size-exclusion chromatography)
-
Analytical instruments (e.g., SDS-PAGE, HPLC)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
This compound Preparation: Immediately before use, dissolve the this compound in the reaction buffer. The amount to dissolve will depend on the desired molar excess over the protein.
-
PEGylation Reaction: Add the this compound solution to the protein solution. The reaction volume should be kept as small as practical. Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) with gentle stirring for a predetermined amount of time (e.g., 1-4 hours).
-
Reaction Quenching: Stop the reaction by adding the quenching solution. The primary amines in the Tris buffer will react with any remaining this compound.
-
Purification: Purify the PEGylated protein from the reaction mixture to remove unreacted protein, excess PEG reagent, and reaction byproducts. Ion-exchange chromatography is often the method of choice for separating PEGylated species from the un-PEGylated protein. Size-exclusion chromatography can also be effective.
-
Characterization: Analyze the purified fractions to determine the degree of PEGylation using techniques such as SDS-PAGE and HPLC.
Quantitative Data Summary
The following table provides illustrative data on how reaction conditions can influence the degree of PEGylation. These values are examples and should be optimized for your specific protein and experimental setup.
| Molar Ratio (this compound : Protein) | Reaction pH | Reaction Time (hours) | Temperature (°C) | Predominant Species |
| 5:1 | 8.0 | 1 | 25 | Mono-PEGylated |
| 10:1 | 8.5 | 2 | 25 | Mono- and Di-PEGylated |
| 20:1 | 9.0 | 4 | 25 | Multi-PEGylated |
| 5:1 | 8.5 | 4 | 4 | Mono-PEGylated |
Visualizations
Caption: General experimental workflow for protein PEGylation.
Caption: Troubleshooting logic for common PEGylation issues.
References
Validation & Comparative
A Comparative Guide to Validating m-PEG10-Tos Conjugation with MALDI-TOF MS
For researchers, scientists, and drug development professionals engaged in the chemical modification of biologics, confirming the successful conjugation of polyethylene glycol (PEG) is a critical step in the development of PEGylated therapeutics. This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) with other analytical techniques for validating the conjugation of methoxy-poly(ethylene glycol) with a tosyl leaving group (m-PEG10-Tos) to a peptide or protein. Supported by experimental protocols and data presentation, this document aims to assist in the selection of the most appropriate validation method.
Introduction to this compound Conjugation
PEGylation, the covalent attachment of PEG chains to a molecule, is a widely employed strategy to enhance the therapeutic properties of peptides and proteins. It can improve pharmacokinetics, increase solubility, and reduce immunogenicity. This compound is a reactive PEG derivative that allows for the specific modification of nucleophilic groups, such as the primary amines found on lysine residues and the N-terminus of peptides and proteins. The tosyl group acts as a good leaving group, facilitating the formation of a stable ether or amine linkage.
Validating the successful conjugation of this compound is essential to ensure the desired modification has occurred and to characterize the resulting product in terms of its degree of PEGylation and purity. MALDI-TOF MS has emerged as a powerful tool for this purpose, offering rapid and direct measurement of the molecular weight shift resulting from PEGylation.[1]
Comparison of Analytical Techniques
While MALDI-TOF MS is a primary method for validating PEGylation, other techniques such as Size Exclusion Chromatography (SEC) and High-Performance Liquid Chromatography (HPLC) are also commonly used, each with distinct advantages and limitations.[1]
Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for MALDI-TOF MS, SEC, and HPLC in the context of validating this compound conjugation.
| Feature | MALDI-TOF MS | Size Exclusion Chromatography (SEC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures mass-to-charge ratio of ions. | Separates molecules based on hydrodynamic radius. | Separates molecules based on polarity. |
| Information Provided | Direct measurement of molecular weight, determination of the degree of PEGylation, and assessment of heterogeneity.[1] | Estimation of hydrodynamic size, separation of PEGylated from un-PEGylated species. | Quantification of purity, separation of isomers and impurities. |
| Speed | High (minutes per sample).[2] | Moderate (tens of minutes per sample). | Moderate to Low (tens of minutes to over an hour per sample). |
| Sensitivity | High (femtomole to picomole range). | Moderate. | High. |
| Resolution | Can resolve species with single PEG unit differences. | Lower resolution, may not separate species with small differences in size. | High resolution, can separate positional isomers. |
| Quantitative Accuracy | Semi-quantitative, relative quantification is possible. | Good for relative quantification of species with different sizes. | High accuracy and precision for quantification with appropriate standards. |
| Limitations | Signal suppression effects can occur, and it is less suitable for complex mixtures without prior separation.[3] | Does not provide direct mass information. | Requires reference standards for absolute quantification. |
Note: The data in this table is illustrative and performance can vary based on the specific instrument, conditions, and the nature of the analyte.
Experimental Protocols
Detailed methodologies for the conjugation of this compound to a model peptide and the subsequent validation by MALDI-TOF MS are provided below.
This compound Conjugation to a Model Peptide
Materials:
-
Model Peptide with a primary amine (e.g., a peptide containing a lysine residue)
-
This compound
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Dimethylformamide (DMF)
-
Purification system (e.g., preparative HPLC)
Protocol:
-
Dissolve the model peptide in the sodium bicarbonate buffer to a final concentration of 1 mg/mL.
-
Dissolve the this compound in DMF to a concentration of 10 mg/mL.
-
Add the this compound solution to the peptide solution in a 5-fold molar excess.
-
Gently mix the reaction mixture and allow it to react for 4 hours at room temperature.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by MALDI-TOF MS or HPLC.
-
Once the reaction is complete, purify the PEGylated peptide from the reaction mixture using preparative reverse-phase HPLC.
-
Lyophilize the purified fractions containing the desired PEGylated peptide.
MALDI-TOF MS Validation Protocol
Materials:
-
Purified PEGylated peptide
-
Unmodified peptide (control)
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix solution (10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Protocol:
-
Prepare a 1:1 (v/v) mixture of the purified PEGylated peptide solution (at approximately 1 mg/mL in water or a suitable buffer) and the CHCA matrix solution.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
As a control, prepare and spot a similar mixture using the unmodified peptide.
-
Allow the spots to air-dry completely at room temperature, which allows for the co-crystallization of the sample and the matrix.
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the positive ion linear or reflector mode, depending on the mass range and required resolution.
-
The mass spectrum of the unmodified peptide will show a single major peak corresponding to its molecular weight.
-
The mass spectrum of the PEGylated peptide will show a new peak or a distribution of peaks with a mass increase corresponding to the addition of one or more m-PEG10 units (mass of m-PEG10 ≈ 518 Da). The presence of unreacted peptide can also be assessed.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for this compound conjugation and its validation, as well as a comparison of the analytical techniques.
Conclusion
Validating the conjugation of this compound to a peptide or protein is a critical quality control step in the development of PEGylated biotherapeutics. MALDI-TOF MS stands out as a rapid and direct method for confirming successful conjugation and determining the degree of PEGylation. Its high sensitivity and speed make it an invaluable tool for in-process monitoring and final product characterization. While SEC and HPLC offer complementary information regarding the hydrodynamic size and purity of the conjugate, respectively, MALDI-TOF MS provides the most direct evidence of covalent modification by mass. A multi-faceted analytical approach, combining the strengths of these techniques, will provide the most comprehensive characterization of the this compound conjugate.
References
A Researcher's Guide to Determining the Degree of PEGylation for m-PEG10-Tos Conjugates
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a premier strategy for enhancing the therapeutic properties of molecules, from small drugs to large biologics. The process improves solubility, extends circulation half-life, and reduces immunogenicity. For conjugates of methoxy-poly(ethylene glycol) with a tosyl leaving group and 10 PEG units (m-PEG10-Tos), an accurate determination of the degree of PEGylation is a critical quality attribute that directly influences the conjugate's efficacy and safety.
This guide provides an objective comparison of the principal analytical methods for quantifying the degree of PEGylation for this compound conjugates. We present a summary of quantitative performance, detailed experimental protocols, and logical workflows to assist researchers in selecting the most appropriate technique for their needs.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for determining the degree of PEGylation hinges on several factors, including the nature of the conjugated molecule (e.g., peptide, small molecule), the required precision, available instrumentation, and the desired throughput. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Table 1: Quantitative Performance Comparison of Key Analytical Methods
| Parameter | ¹H NMR Spectroscopy | Mass Spectrometry (MALDI-TOF) | HPLC (RP-HPLC & SEC) |
| Primary Information | Average degree of PEGylation, structural confirmation | Distribution of PEGylated species, average degree of PEGylation | Separation and relative quantification of species |
| Precision (%RSD) | High (< 2%)[1] | Moderate (can be < 15%) | High (< 3% for area)[2][3] |
| Accuracy | High (97-102%)[1] | High for mass, moderate for quantification[4] | Moderate (depends on calibration and resolution) |
| Sensitivity (LOD) | ~0.2-1 mg of sample required | Picomole to femtomole range | ng to µg range |
| Throughput | Moderate | High | High |
| Key Advantage | Quantitative without need for specific standards, non-destructive | Directly measures mass increase, resolves different species | Robust for quantification and purification |
| Key Limitation | Lower sensitivity, requires pure sample | Can be difficult to quantify accurately, potential for ion suppression | Indirectly determines degree of PEGylation |
Experimental Methodologies
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful, non-destructive technique that allows for the direct quantification of the average degree of PEGylation by comparing the integral of the characteristic PEG signal to a signal from the conjugated molecule.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve 0.2–1 mg of the purified and lyophilized this compound conjugate in a known volume (e.g., 500 µL) of a suitable deuterated solvent (e.g., D₂O, MeOD).
-
Add a known quantity of an internal standard (e.g., dimethyl sulfoxide - DMSO) for precise quantification.
-
-
Data Acquisition:
-
Transfer the sample to an NMR tube.
-
Acquire a ¹H NMR spectrum using a spectrometer (e.g., 300 MHz or higher).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify and integrate the characteristic sharp singlet of the PEG ethylene oxide protons, which appears around 3.6-3.7 ppm.
-
Identify and integrate a well-resolved, unique signal from the non-PEG portion of the conjugate.
-
The degree of PEGylation is calculated using the following formula:
Degree of PEGylation = (Integral of PEG signal / Number of PEG protons) / (Integral of conjugate signal / Number of conjugate protons)
For m-PEG10, the number of PEG protons from the repeating (-O-CH₂-CH₂-) units is 40.
-
Mass Spectrometry (MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a primary tool for PEGylation analysis. It directly measures the molecular weight of the conjugate, with the mass difference between the unmodified molecule and the conjugate revealing the number of attached PEG chains.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a matrix solution appropriate for the analyte (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid [CHCA] for peptides and small molecules).
-
Mix the this compound conjugate solution with the matrix solution. A cationizing agent like sodium trifluoroacetate (NaTFA) may be added to improve ionization of PEG.
-
-
Target Spotting:
-
Spot 0.5–1 µL of the sample-matrix mixture onto a MALDI target plate.
-
Allow the spot to air-dry completely at room temperature to facilitate co-crystallization.
-
-
Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range. Linear mode is often preferred for larger molecules.
-
Optimize laser power to obtain a good signal-to-noise ratio while minimizing fragmentation.
-
-
Data Analysis:
-
The resulting mass spectrum will display a series of peaks. The mass difference between the peak for the unconjugated molecule and the subsequent peaks corresponds to the mass of the m-PEG10 moiety.
-
The average degree of PEGylation can be calculated from the weighted average of the peak intensities corresponding to the different PEGylated species.
-
High-Performance Liquid Chromatography (HPLC)
HPLC methods, such as Reversed-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC), are invaluable for separating the PEGylated conjugate from the unreacted molecule and free PEG.
A. Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on hydrophobicity. PEGylation generally decreases the retention time of small molecules and peptides on a reversed-phase column.
Experimental Protocol:
-
System Preparation:
-
Equilibrate a C4 or C18 RP-HPLC column with the initial mobile phase. A typical mobile phase system consists of water (Solvent A) and acetonitrile (Solvent B), both containing 0.1% trifluoroacetic acid (TFA).
-
-
Sample Preparation:
-
Dissolve the conjugate sample in the initial mobile phase and filter it through a 0.22 µm filter.
-
-
Instrumental Analysis:
-
Inject the sample onto the column.
-
Elute the sample using a gradient of increasing acetonitrile concentration (e.g., 20% to 65% Solvent B over 25 minutes).
-
Monitor the elution profile using a UV detector at 220 nm or 280 nm.
-
-
Data Analysis:
-
The chromatogram will show distinct peaks for the unconjugated molecule and the PEGylated product.
-
The relative percentage of each species can be determined from the area of the corresponding peaks.
-
B. Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of a molecule, causing it to elute earlier from an SEC column.
Experimental Protocol:
-
System Preparation:
-
Equilibrate an SEC column (e.g., Shodex Protein KW803) with the mobile phase, which is typically an aqueous buffer like 20 mM HEPES at a specific pH (e.g., 6.5).
-
-
Sample Preparation:
-
Dissolve the conjugate sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Instrumental Analysis:
-
Inject the sample and run the analysis at a constant flow rate (e.g., 1 mL/min).
-
Use a UV detector for the conjugated molecule and a refractive index (RI) detector if quantification of free PEG is needed.
-
-
Data Analysis:
-
The degree of PEGylation can be estimated by comparing the retention times of the peaks to molecular weight standards.
-
The relative amounts of conjugated, unconjugated, and free PEG can be quantified from the peak areas.
-
Visualizing the Workflow and Decision Process
To aid in the practical application of these methods, the following diagrams illustrate a typical experimental workflow and a logical process for selecting the most suitable analytical technique.
References
A Head-to-Head Comparison: m-PEG10-Tos vs. m-PEG-NHS for Amine Reactivity in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of PEGylation reagent is a critical determinant of success in modifying therapeutic proteins, peptides, and other biomolecules. The efficiency of conjugation, the stability of the resulting linkage, and the overall impact on the biomolecule's function are all heavily influenced by the reactive group on the polyethylene glycol (PEG) chain. This guide provides an in-depth, objective comparison of two common amine-reactive PEGylating agents: methoxy-PEG-tosylate (m-PEG-Tos) and methoxy-PEG-N-hydroxysuccinimide (m-PEG-NHS).
This comparison delves into the fundamental chemistry of each reagent, outlining their mechanisms of action, optimal reaction conditions, and the nature of the covalent bonds they form with primary amines. By understanding these key differences, researchers can make more informed decisions to optimize their bioconjugation strategies.
At a Glance: Key Differences
| Feature | m-PEG10-Tos | m-PEG-NHS |
| Reactive Group | Tosylate (-OTs) | N-Hydroxysuccinimide Ester (-NHS) |
| Target Residue | Primary Amines (e.g., Lysine, N-terminus) | Primary Amines (e.g., Lysine, N-terminus) |
| Reaction Type | Nucleophilic Substitution (SN2) | Nucleophilic Acyl Substitution |
| Resulting Linkage | Secondary Amine | Amide |
| Optimal Reaction pH | 8.0 - 9.5[1] | 7.0 - 9.0[2] |
| Bond Stability | Stable | Highly Stable |
| Primary Byproduct | p-Toluenesulfonic acid | N-Hydroxysuccinimide (NHS) |
| Key Consideration | Potential for hydrolysis of the tosyl group to a hydroxyl, especially in aqueous conditions[3]. | Susceptible to hydrolysis, especially at higher pH, which can compete with the aminolysis reaction[4]. |
Reaction Mechanisms: A Tale of Two Pathways
The fundamental difference in reactivity between this compound and m-PEG-NHS lies in their distinct reaction mechanisms with primary amines.
This compound: Nucleophilic Substitution
The tosylate group is an excellent leaving group, making the terminal carbon of the PEG chain electrophilic. A primary amine, acting as a nucleophile, attacks this carbon atom, displacing the tosylate group in a bimolecular nucleophilic substitution (SN2) reaction. This results in the formation of a stable secondary amine linkage.
m-PEG-NHS: Nucleophilic Acyl Substitution
In contrast, m-PEG-NHS reacts via a nucleophilic acyl substitution mechanism. The primary amine attacks the carbonyl carbon of the NHS ester. The N-hydroxysuccinimide is a good leaving group, and its departure leads to the formation of a highly stable amide bond.
Performance Comparison: Reactivity, Stability, and Side Reactions
| Parameter | This compound | m-PEG-NHS |
| Reaction Rate | Generally slower than NHS esters. The reaction is a direct displacement at a carbon atom. | Generally faster due to the high reactivity of the activated ester. |
| pH Dependence | Requires a more basic pH (8.0-9.5) to ensure the amine is sufficiently deprotonated and nucleophilic[1]. | Reacts over a broader pH range (7.0-9.0), with the rate increasing with pH. |
| Hydrolytic Stability of Reagent | The tosylate group can be susceptible to hydrolysis, converting the reactive end to a non-reactive hydroxyl group, particularly in aqueous solutions. This can reduce the overall yield of the desired conjugate. | NHS esters are also prone to hydrolysis, which competes with the desired amine reaction. The half-life of hydrolysis for PEG-NHS is significantly shorter at higher pH values. |
| Stability of Conjugate Linkage | The resulting secondary amine bond is stable under a wide range of physiological conditions. | The amide bond formed is exceptionally stable and resistant to cleavage under physiological conditions. |
| Potential Side Reactions | A significant side reaction is the hydrolysis of the tosylate group on the starting m-PEG-Tos, leading to the formation of unreactive m-PEG-OH. This can complicate purification and reduce conjugation efficiency. | The primary competing reaction is the hydrolysis of the NHS ester, which also forms an unreactive carboxylic acid-terminated PEG. |
Experimental Protocols
Below are generalized protocols for the conjugation of this compound and m-PEG-NHS to a model protein. It is crucial to optimize these protocols for each specific protein and PEG reagent.
Protocol 1: PEGylation of a Protein with this compound
This protocol outlines a general procedure for the conjugation of this compound to primary amines on a protein.
Materials:
-
Protein solution in an amine-free buffer (e.g., phosphate buffer, borate buffer)
-
This compound
-
Reaction Buffer: 100 mM borate buffer, pH 9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a known concentration (e.g., 1-10 mg/mL) in the Reaction Buffer.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in the Reaction Buffer to a desired stock concentration.
-
Conjugation Reaction: Add a calculated molar excess (e.g., 10- to 50-fold) of the this compound solution to the protein solution. The reaction volume and molar ratio should be optimized for the specific protein.
-
Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring. The optimal reaction time will depend on the protein and the desired degree of PEGylation.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Purification: Remove unreacted PEG and byproducts by a suitable chromatography method.
-
Characterization: Analyze the PEGylated protein using techniques such as SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the degree of PEGylation and purity.
Protocol 2: PEGylation of a Protein with m-PEG-NHS
This protocol is a general guideline for the conjugation of an m-PEG-NHS ester to a protein containing primary amines.
Materials:
-
Protein solution in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)
-
m-PEG-NHS
-
Anhydrous organic solvent (e.g., DMSO or DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a known concentration (e.g., 1-10 mg/mL) in an amine-free buffer at pH 7.2-8.0.
-
PEG Reagent Preparation: Equilibrate the m-PEG-NHS vial to room temperature before opening. Immediately before use, dissolve the m-PEG-NHS in a small amount of anhydrous organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Conjugation Reaction: Add a calculated molar excess (e.g., 5- to 20-fold) of the m-PEG-NHS stock solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the Quenching Buffer.
-
Purification: Remove unreacted PEG and byproducts by dialysis or size-exclusion chromatography.
-
Characterization: Analyze the final product to confirm the extent of PEGylation and purity using methods like SDS-PAGE, HPLC, and mass spectrometry.
Experimental Workflow Visualization
The general workflow for a typical protein PEGylation experiment, applicable to both reagents with modifications in reaction conditions, is illustrated below.
Conclusion
The choice between this compound and m-PEG-NHS for amine-reactive PEGylation is a strategic one, dependent on the specific requirements of the application.
m-PEG-NHS is a highly reactive reagent that forms a very stable amide bond, making it a popular choice for many bioconjugation applications. Its primary drawback is its susceptibility to hydrolysis, which can reduce conjugation efficiency.
This compound , while generally less reactive than its NHS counterpart, forms a stable secondary amine linkage. A key consideration for its use is the potential for hydrolysis of the tosylate group itself, which can lead to an inactive PEG-hydroxyl species and complicate the purification of the final conjugate.
Ultimately, the optimal choice will depend on factors such as the stability of the target protein at different pH values, the desired reaction kinetics, and the purification capabilities available. For applications where a highly stable and rapidly formed conjugate is desired, and where purification can effectively remove hydrolyzed byproducts, m-PEG-NHS is often favored. For scenarios where a more controlled, albeit slower, reaction is permissible and where the slightly different linkage chemistry is advantageous, this compound presents a viable alternative, provided that reaction conditions are carefully controlled to minimize hydrolysis of the tosylate. Researchers are encouraged to perform small-scale optimization experiments to determine the most suitable reagent and conditions for their specific biomolecule of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: m-PEG10-Tos versus m-PEG-maleimide for Thiol-Specific Conjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic conjugation of polyethylene glycol (PEG) to therapeutic proteins, peptides, and other biomolecules—a process known as PEGylation—is a cornerstone of modern drug development. It offers numerous advantages, including improved solubility, extended circulating half-life, and reduced immunogenicity. Among the various functional groups utilized for PEGylation, those targeting the thiol group of cysteine residues offer a high degree of site-specificity. This guide provides an objective, data-driven comparison of two such thiol-reactive reagents: the well-established m-PEG-maleimide and the alternative, m-PEG10-Tos (methoxypolyethylene glycol with a tosyl group).
Executive Summary
m-PEG-maleimide reagents are widely used for thiol-specific conjugation via a Michael addition reaction. This method is characterized by its high specificity for thiols under physiological pH and rapid reaction kinetics. However, a significant drawback is the potential instability of the resulting succinimidyl thioether bond, which can undergo a retro-Michael reaction, leading to deconjugation.
This compound , on the other hand, reacts with thiols through a nucleophilic substitution mechanism. The tosyl group is an excellent leaving group, resulting in the formation of a highly stable thioether bond. While this offers an advantage in terms of conjugate stability, the reaction kinetics and potential for off-target reactions with other nucleophiles under certain conditions must be carefully considered.
This guide will delve into the chemical mechanisms, comparative performance data, and detailed experimental protocols for both reagents to assist researchers in selecting the optimal tool for their specific bioconjugation needs.
Reaction Mechanisms
The fundamental difference between these two reagents lies in their mode of action for thiol conjugation.
m-PEG-maleimide: Michael Addition
The maleimide group contains an electron-deficient double bond that is highly susceptible to nucleophilic attack by the thiolate anion (RS⁻). This Michael addition reaction proceeds rapidly at or near neutral pH to form a stable, covalent succinimidyl thioether linkage.
This compound: Nucleophilic Substitution
The tosyl (p-toluenesulfonyl) group is a highly effective leaving group. In the presence of a nucleophile like a thiol, a bimolecular nucleophilic substitution (SN2) reaction occurs. The sulfur atom of the thiol attacks the carbon atom to which the tosylate is attached, displacing the tosylate group and forming a stable thioether bond.
Performance Comparison: this compound vs. m-PEG-maleimide
The selection of a PEGylation reagent is often dictated by a balance of reaction efficiency, selectivity, and the stability of the final conjugate. The following table summarizes the key performance characteristics of each reagent based on available data and established chemical principles.
| Feature | m-PEG-maleimide | This compound |
| Reaction Mechanism | Michael Addition | Nucleophilic Substitution (SN2) |
| Thiol Specificity | High at pH 6.5-7.5. At pH > 8, reactivity with amines can occur, though it is significantly slower. | Good. Thiols are more nucleophilic than alcohols. However, primary amines can also react, especially at higher pH. |
| Reaction pH | Optimal at pH 6.5-7.5.[1] | Typically performed at pH 7.5-9.0 to favor the more nucleophilic thiolate anion. |
| Reaction Speed | Fast; often complete within minutes to a few hours.[2] | Generally slower than Michael addition and dependent on pH and temperature. |
| Conjugation Efficiency | High; can reach >80-95% with peptides and proteins under optimal conditions.[2] | Data is less available in a bioconjugation context, but the reaction is generally efficient. |
| Resulting Linkage | Succinimidyl Thioether | Thioether |
| Linkage Stability | Potentially reversible via retro-Michael reaction, especially in the presence of other thiols like glutathione.[3] The succinimide ring can also undergo hydrolysis to a more stable ring-opened form.[3] | Highly stable thioether bond. |
| Off-Target Reactivity | Low at optimal pH. Potential for reaction with primary amines (e.g., lysine residues) at pH > 8. | Potential for reaction with other nucleophiles such as primary amines (lysine residues, N-terminus) and, to a lesser extent, hydroxyl groups, particularly at higher pH. |
| Reagent Stability | Susceptible to hydrolysis, especially at pH ≥ 8, which opens the maleimide ring and renders it unreactive towards thiols. | Generally stable, but the tosyl group can be susceptible to hydrolysis under strongly acidic or basic conditions. |
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible bioconjugation. Below are generalized protocols for thiol-specific conjugation using both m-PEG-maleimide and this compound.
Protocol 1: Thiol Conjugation with m-PEG-maleimide
This protocol is adapted for the conjugation of a thiol-containing protein or peptide with m-PEG-maleimide.
Materials:
-
Thiol-containing protein/peptide
-
m-PEG-maleimide
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, containing 1-5 mM EDTA (to prevent thiol oxidation).
-
Quenching Reagent: 1 M solution of a free thiol such as L-cysteine or β-mercaptoethanol.
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).
Procedure:
-
Preparation of Protein/Peptide: Dissolve the thiol-containing biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL. If the thiol is present as a disulfide bond, it must first be reduced using a reducing agent like TCEP or DTT, followed by removal of the reducing agent.
-
Preparation of m-PEG-maleimide: Immediately before use, dissolve the m-PEG-maleimide in the conjugation buffer to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the m-PEG-maleimide solution to the protein/peptide solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring or agitation.
-
Quenching: Add the quenching reagent to a final concentration of 10-50 mM to react with any excess m-PEG-maleimide. Incubate for an additional 30 minutes.
-
Purification: Purify the PEGylated conjugate from unreacted PEG and quenching reagent using SEC or extensive dialysis against an appropriate buffer.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by HPLC to assess purity.
Protocol 2: Thiol Conjugation with this compound
This protocol outlines a general procedure for the conjugation of a thiol-containing biomolecule with this compound.
Materials:
-
Thiol-containing protein/peptide
-
This compound
-
Conjugation Buffer: A buffer with a pH range of 7.5-9.0, such as borate buffer or phosphate buffer. The buffer should be free of primary amines.
-
Purification system (e.g., SEC or dialysis).
Procedure:
-
Preparation of Protein/Peptide: Dissolve the thiol-containing biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL. Ensure any disulfide bonds are reduced and the reducing agent is removed.
-
Preparation of this compound: Dissolve the this compound in the conjugation buffer to the desired concentration.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein/peptide solution. The optimal ratio and concentration should be determined experimentally.
-
Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by HPLC or SDS-PAGE.
-
Purification: Once the reaction has reached the desired level of completion, purify the PEGylated conjugate using SEC or dialysis.
-
Characterization: Characterize the purified conjugate using SDS-PAGE and HPLC to confirm successful conjugation and purity.
Logical Workflow for a Thiol Conjugation Experiment
The following diagram illustrates a typical workflow for a thiol conjugation experiment, from initial planning to final characterization.
Conclusion and Recommendations
The choice between this compound and m-PEG-maleimide for thiol-specific conjugation is dependent on the specific requirements of the application.
m-PEG-maleimide is the preferred choice when:
-
Rapid reaction kinetics are desired.
-
A straightforward, one-step conjugation at physiological pH is a priority.
-
The potential for retro-Michael reaction is acceptable or can be mitigated (e.g., through subsequent hydrolysis of the succinimide ring).
This compound is a more suitable alternative when:
-
The primary concern is the long-term stability of the conjugate, as it forms a non-reversible thioether bond.
-
The slower reaction kinetics and the need for a slightly higher pH are manageable within the experimental constraints.
-
Potential side reactions with other nucleophiles can be minimized through careful optimization of reaction conditions.
For many therapeutic applications where long-term in vivo stability is critical, the irreversible nature of the thioether bond formed by this compound presents a significant advantage over the potentially reversible linkage from m-PEG-maleimide. However, the extensive history of use and the well-characterized, rapid reactivity of m-PEG-maleimide make it a reliable choice for a wide range of research and development applications. It is strongly recommended that for any new biomolecule, a small-scale optimization of the conjugation conditions be performed to achieve the desired outcome.
References
The Ascendancy of Tosyl-PEG Chemistry in Bioconjugation: A Comparative Guide
In the landscape of biopharmaceutical development, PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, stands as a cornerstone technology for enhancing drug stability, extending circulatory half-life, and reducing immunogenicity. While various methods have been developed to achieve this crucial modification, tosyl-activated PEG (tosyl-PEG) chemistry is emerging as a superior alternative, offering distinct advantages in reaction control, stability, and versatility. This guide provides an objective comparison of tosyl-PEG chemistry with other prevalent PEGylation methods, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals in their selection of an optimal conjugation strategy.
Unveiling the Advantages of Tosyl-PEG Chemistry
Tosyl-PEG chemistry leverages the highly reactive nature of the tosyl (p-toluenesulfonyl) group, which serves as an excellent leaving group in nucleophilic substitution reactions. This inherent reactivity allows for efficient conjugation to primary amines and thiols, the most common target functional groups on proteins and peptides. The primary advantages of this method over other techniques, such as N-hydroxysuccinimide (NHS)-ester and maleimide chemistry, are rooted in its reaction kinetics, the stability of the resulting conjugate, and the reaction's tunability.
Key Advantages at a Glance:
-
Enhanced Stability: The ether or thioether linkages formed through tosyl-PEG chemistry are highly stable under physiological conditions, minimizing premature cleavage and ensuring the PEGylated drug maintains its enhanced properties in vivo.
-
High Reactivity and Efficiency: The tosyl group's excellent leaving group capacity drives reactions to completion, often resulting in high PEGylation yields.
-
Tunable Reactivity: The reaction rate can be modulated by adjusting the pH, allowing for a degree of control over the conjugation process.
-
Versatility: Tosyl-activated PEGs can react with a broader range of nucleophiles compared to more specific reagents, offering flexibility in substrate choice.
Comparative Performance Data
To provide a clear and objective comparison, the following tables summarize key performance indicators for tosyl-PEG, NHS-ester PEG, and maleimide-PEG chemistries.
| PEGylation Chemistry | Target Residue(s) | Typical Degree of PEGylation | Typical Yield of Mono-PEGylated Product | Analytical Method(s) |
| Tosyl-PEG | Lysine, Cysteine, N-terminus | 1-4 | High (often >70%) | MS, HPLC |
| NHS-ester PEG | Lysine, N-terminus | 1-5 (random) | Variable (often a heterogeneous mixture)[1] | MS, CE[1] |
| Maleimide-PEG | Cysteine (free thiol) | 1 (site-specific) | >90%[1] | MS, HPLC[1] |
Table 1: Comparison of PEGylation Efficiency. This table highlights the typical outcomes of different PEGylation chemistries. While maleimide-PEG offers high site-specificity and yield for cysteine residues, tosyl-PEG provides high yields for a broader range of target residues. NHS-ester PEGylation, while widely used, often results in a more heterogeneous product mixture.
| Linkage Type | Formed From | Stability in Presence of 1 mM Glutathione (7 days at 37°C) | Key Stability Considerations |
| Ether/Thioether | Tosyl-PEG + Amine/Thiol | Highly Stable | Resistant to hydrolysis and enzymatic cleavage. |
| Amide | NHS-ester PEG + Amine | Highly Stable | Generally stable under physiological conditions. |
| Thioether (from Maleimide) | Maleimide-PEG + Thiol | ~70% Conjugation Retained | Susceptible to retro-Michael reaction, leading to deconjugation. Can be stabilized by hydrolysis of the succinimide ring. |
| Thioether (from mono-sulfone PEG) | mono-sulfone PEG + Thiol | >90% Conjugation Retained | Offers significantly higher stability compared to maleimide-derived thioether bonds. |
Table 2: Comparative Stability of PEG Conjugate Linkages. This table underscores a critical advantage of tosyl-PEG chemistry: the formation of highly stable bonds. In contrast, the popular maleimide chemistry can lead to reversible conjugation, a significant concern for in vivo applications.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful PEGylation. The following are representative protocols for tosyl-PEG, NHS-ester PEG, and maleimide-PEG chemistries.
Protocol 1: Tosyl-PEGylation of a Model Protein (e.g., Lysozyme)
Materials:
-
Lysozyme
-
Tosyl-activated PEG (mPEG-Ts)
-
Coupling Buffer: 0.1 M Sodium Borate buffer, pH 9.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system
Procedure:
-
Protein Preparation: Dissolve lysozyme in the coupling buffer to a final concentration of 5 mg/mL.
-
PEGylation Reaction: Add a 10-fold molar excess of mPEG-Ts to the lysozyme solution.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 4 hours.
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted mPEG-Ts.
-
Purification: Purify the PEGylated lysozyme from unreacted PEG and native protein using SEC or IEX.
-
Characterization: Analyze the purified fractions by SDS-PAGE and MALDI-TOF mass spectrometry to confirm the degree of PEGylation.
Protocol 2: NHS-Ester PEGylation of a Model Protein (e.g., Bovine Serum Albumin - BSA)
Materials:
-
Bovine Serum Albumin (BSA)
-
NHS-activated PEG (mPEG-NHS)
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 8.0
-
Quenching Solution: 1 M Glycine, pH 8.0
-
Purification: Size-Exclusion Chromatography (SEC) system
Procedure:
-
Protein Preparation: Dissolve BSA in the reaction buffer to a final concentration of 10 mg/mL.
-
PEGylation Reaction: Add a 5-fold molar excess of mPEG-NHS (dissolved in a minimal amount of anhydrous DMSO) to the BSA solution.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1 hour.
-
Quenching: Add the quenching solution to a final concentration of 100 mM.
-
Purification: Purify the PEGylated BSA using an SEC column.
-
Characterization: Analyze the fractions by SDS-PAGE and assess the degree of PEGylation. A successful PEGylation will show a shift to a higher molecular weight for the PEGylated BSA compared to the native BSA.
Protocol 3: Maleimide-PEGylation of a Cysteine-Containing Peptide
Materials:
-
Cysteine-containing peptide
-
Maleimide-activated PEG (mPEG-Mal)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0, containing 1 mM EDTA
-
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1 mg/mL.
-
PEGylation Reaction: Add a 1.2-fold molar excess of mPEG-Mal to the peptide solution.
-
Incubation: Gently mix and incubate at room temperature for 2 hours.
-
Purification: Purify the PEGylated peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry.
Visualizing the Chemistries: Reaction Workflows
To further elucidate the differences between these PEGylation strategies, the following diagrams illustrate the respective reaction workflows.
References
Assessing the Biological Activity of m-PEG10-Tos Conjugated Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of proteins conjugated with methoxy-PEG10-tosyl (m-PEG10-Tos), a low molecular weight PEGylation reagent, against other alternatives. We will delve into the impact on biological activity, supported by experimental data and detailed protocols.
The Landscape of Protein PEGylation: A Balancing Act
PEGylation offers a multitude of advantages for therapeutic proteins, including increased serum half-life, improved stability, enhanced solubility, and reduced immunogenicity.[1][2][3][4] This is achieved by the covalent attachment of PEG chains, which increases the hydrodynamic radius of the protein, thereby reducing renal clearance and shielding it from proteolytic degradation and the host immune system.[1]
However, a significant challenge in PEGylation is the potential loss of biological activity. The attached PEG moiety can sterically hinder the protein's interaction with its target receptor or substrate. The extent of this activity loss is influenced by several factors, including the molecular weight of the PEG, the number of PEG chains attached, and the specific site of conjugation.
This compound: The Low Molecular Weight Advantage
This compound is a PEGylation reagent characterized by a short chain of ten ethylene glycol units and a tosyl (Tos) leaving group for covalent attachment to the protein. The use of a low molecular weight PEG, such as in this compound, presents a compelling approach to balance the benefits of PEGylation with the preservation of biological activity. Smaller PEGs are less likely to cause significant steric hindrance at the protein's active site.
Advantages of Low Molecular Weight PEGylation:
-
Higher Retained Bioactivity: Reduced steric hindrance often translates to a greater preservation of the protein's biological function.
-
Improved Tissue Penetration: The smaller size may facilitate better penetration into tissues compared to proteins conjugated with high molecular weight PEGs.
-
Reduced Viscosity: Formulations with low molecular weight PEGylated proteins typically exhibit lower viscosity, which can be advantageous for subcutaneous administration.
Comparison of Activation Chemistries: Tosyl vs. NHS-Ester
The choice of activation chemistry for PEGylation is crucial as it determines the reaction conditions and the stability of the resulting linkage.
| Feature | m-PEG-Tos | m-PEG-NHS Ester |
| Reactive Towards | Primarily primary amines (e.g., lysine residues, N-terminus) | Primarily primary amines |
| Reaction pH | Typically pH 8.0-9.5 | Typically pH 7.0-8.5 |
| Byproducts | p-Toluenesulfonate | N-Hydroxysuccinimide |
| Stability of Activated PEG | Generally stable for storage under anhydrous conditions | Prone to hydrolysis in aqueous solutions |
| Linkage Stability | Forms a stable secondary amine bond | Forms a stable amide bond |
While both tosyl and NHS-ester chemistries effectively target primary amines, tosyl-activated PEGs can offer advantages in terms of the stability of the activated reagent. However, NHS-esters are widely used and well-characterized in the field of bioconjugation.
Quantitative Comparison of Biological Activity
The following table summarizes representative data on the retained biological activity of proteins conjugated with low molecular weight PEGs. While direct comparative data for this compound is limited in publicly available literature, the data for 1 kDa PEG provides a reasonable surrogate for illustrating the expected performance.
| Protein | PEGylation Reagent | Molecular Weight (kDa) | Retained In Vitro Bioactivity (%) | Reference |
| Exendin-4 | Site-specific Lys²⁷-PEG | 1 | 83.3 | |
| Exendin-4 | Site-specific Lys²⁷-PEG | 2 | Lower than 1 kDa PEG | |
| Exendin-4 | Site-specific Lys²⁷-PEG | 5 | Lower than 1 kDa PEG | |
| G-CSF | N-terminal PEG-aldehyde | 20 | ~50-70 | |
| Interferon-α2a | Branched PEG | 40 | ~7 |
This data highlights a general trend where lower molecular weight PEGs lead to higher retention of biological activity.
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general guideline for the conjugation of a therapeutic protein with this compound. Optimization of the molar ratio, pH, and reaction time is crucial for each specific protein.
Materials:
-
Therapeutic Protein in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
This compound
-
Reaction Buffer (e.g., 100 mM sodium borate buffer, pH 9.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution at a known concentration in the reaction buffer.
-
PEGylation Reagent Preparation: Immediately before use, dissolve this compound in the reaction buffer to the desired concentration.
-
Conjugation Reaction: Add the this compound solution to the protein solution at a specific molar excess (e.g., 5:1, 10:1, 20:1 PEG:protein). Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring for a defined period (e.g., 1-4 hours).
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method.
-
Characterization: Characterize the purified conjugate using techniques such as SDS-PAGE, SEC-HPLC, and MALDI-TOF mass spectrometry to determine the degree of PEGylation.
In Vitro Bioactivity Assay: G-CSF Proliferation Assay
This protocol describes a cell-based assay to determine the biological activity of PEGylated Granulocyte Colony-Stimulating Factor (G-CSF) by measuring its ability to induce the proliferation of the NFS-60 cell line.
Materials:
-
NFS-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and G-CSF for routine culture
-
Assay Medium: RPMI-1640 with 10% FBS
-
Unmodified G-CSF standard
-
PEGylated G-CSF samples
-
Cell proliferation reagent (e.g., MTT, XTT, or resazurin)
-
96-well microplates
Procedure:
-
Cell Preparation: Wash NFS-60 cells three times with assay medium to remove any residual G-CSF from the culture medium. Resuspend the cells in assay medium to a final concentration of 1 x 10⁵ cells/mL.
-
Standard and Sample Preparation: Prepare a serial dilution of the unmodified G-CSF standard and the PEGylated G-CSF samples in assay medium.
-
Assay Setup: Add 50 µL of the cell suspension to each well of a 96-well plate. Add 50 µL of the serially diluted standards and samples to the respective wells. Include wells with cells only as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Plot the response (absorbance/fluorescence) against the concentration of G-CSF and fit the data to a four-parameter logistic curve to determine the EC₅₀ (half-maximal effective concentration). The retained biological activity of the PEGylated G-CSF is calculated relative to the unmodified G-CSF standard.
Visualizing the Mechanism: The JAK-STAT Signaling Pathway
Many therapeutic proteins, particularly cytokines like G-CSF, exert their effects through specific signaling pathways. Understanding these pathways is crucial for assessing the impact of PEGylation on cellular function. The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a primary signaling cascade for many cytokines.
References
- 1. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of the Pharmacokinetics and Pharmacodynamics of Proteins by Polyethylene Glycol Conjugation [sites.ualberta.ca]
- 3. PEG G-CSF With Prolonged Biological Activity | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
Quantitative Analysis of m-PEG10-Tos Conjugation by NMR: A Comparative Guide
For researchers and professionals in drug development, accurate quantification of polyethylene glycol (PEG) conjugation is critical for characterizing and ensuring the quality of PEGylated molecules. This guide provides a detailed comparison of the quantitative analysis of methoxy-PEG10-tosylate (m-PEG10-Tos) conjugation using Nuclear Magnetic Resonance (NMR) spectroscopy, a robust and direct method for this purpose.
Comparison with Alternative Methods
While methods like chromatography (e.g., HPLC) can be used to analyze PEG conjugation, ¹H NMR spectroscopy offers several advantages.[1][2] It is often a simpler, more direct, and non-destructive technique that provides detailed structural information and quantification without the need for extensive calibration curves.[1] The clear separation of signals from the PEG backbone, the tosyl group, and the conjugated moiety allows for straightforward calculation of conjugation efficiency.
Experimental Protocol: Quantitative ¹H NMR Analysis
This protocol outlines the steps for quantifying the degree of tosylation and subsequent conjugation of this compound.
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound or the conjugation reaction mixture in a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it allows for the observation of the hydroxyl proton of any unreacted PEG, which is often not visible in other solvents.[3][4]
-
Add a known amount of an internal standard (e.g., dimethyl sulfoxide, DMSO) for precise quantification.
-
Transfer the solution to an NMR tube.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer (e.g., 300 or 400 MHz).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Optimize acquisition parameters, including the relaxation delay (D1), to ensure full relaxation of all relevant protons for accurate integration.
3. Data Processing and Analysis:
-
Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the characteristic peaks corresponding to:
-
The aromatic protons of the tosyl group (typically around 7.5-7.8 ppm).
-
A well-resolved signal from the PEG backbone (e.g., the main ethylene glycol repeat unit protons, around 3.5 ppm).
-
The terminal methoxy group protons of the PEG chain (around 3.2-3.3 ppm).
-
If applicable, a characteristic peak from the molecule conjugated to the PEG.
-
-
Calculate the degree of tosylation or conjugation efficiency by comparing the integral of the tosyl group protons (or the conjugated molecule's protons) to the integral of a stable PEG proton signal.
Quantitative Data Summary
The following table summarizes the key ¹H NMR signals used for the quantitative analysis of this compound conjugation. Chemical shifts are approximate and can vary slightly depending on the solvent and other factors.
| Functional Group | Abbreviation | Expected Chemical Shift (ppm) | Number of Protons |
| Aromatic Protons (Tosyl) | Ar-H | ~7.5 - 7.8 | 4 |
| Methyl Protons (Tosyl) | Ar-CH ₃ | ~2.4 | 3 |
| PEG Backbone Protons | -(O-CH ₂-CH ₂)- | ~3.5 | ~40 |
| Methoxy Protons | -O-CH ₃ | ~3.2 - 3.3 | 3 |
| Methylene Protons adjacent to Tosyl | -CH ₂-OTs | ~4.1 | 2 |
Experimental Workflow
The following diagram illustrates the workflow for the quantitative analysis of this compound conjugation by NMR.
Caption: A flowchart of the experimental workflow.
Signaling Pathway of Conjugation
The following diagram illustrates the general reaction scheme for the conjugation of a molecule (R-XH) to this compound, where X can be O, N, or S.
Caption: A diagram of the general conjugation reaction.
References
A Researcher's Guide to m-PEG10-Tos Alternatives for Targeted Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is a cornerstone of innovation. PEGylation, the attachment of polyethylene glycol (PEG) chains, is a critical strategy for improving the therapeutic properties of proteins, peptides, and nanoparticles, enhancing their solubility, stability, and circulation half-life.[1][2][3] While m-PEG10-Tosylate (m-PEG10-Tos) is a versatile reagent, its reactivity with multiple nucleophiles like amines, thiols, and alcohols can sometimes lack the specificity required for advanced bioconjugation.[4][5]
This guide provides a comprehensive comparison of key alternatives to this compound, offering researchers the data and protocols needed to select the optimal reagent for their specific bioconjugation needs. We will explore alternatives that provide enhanced specificity, operate under different reaction conditions, and result in conjugates with distinct stability profiles.
Comparative Analysis of PEGylation Reagents
The selection of a PEGylation reagent is a critical decision that depends on the available functional groups on the biomolecule, the desired reaction conditions (e.g., pH), and the required stability of the final conjugate. The table below provides a qualitative comparison of this compound and its primary alternatives.
| Reagent Class | Reactive Group | Target Functional Group | Key Advantages | Key Considerations | Typical Reaction pH |
| PEG-Tosylate | Tosyl (Tos) | Amines, Thiols, Alcohols | Good leaving group; reacts with multiple nucleophiles. | Lacks specificity, potentially leading to heterogeneous products; reaction with thiols can be slower than with dedicated reagents. | 8.0 - 9.5 |
| PEG-NHS Ester | N-Hydroxysuccinimide Ester | Primary Amines (-NH₂) | High reactivity and selectivity for amines (e.g., Lysine, N-terminus); forms stable amide bonds. | Hydrolytically unstable in aqueous solutions, especially at high pH; requires amine-free buffers (e.g., no Tris or Glycine). | 7.0 - 8.5 |
| PEG-Maleimide | Maleimide | Thiols / Sulfhydryls (-SH) | Highly specific for thiols (e.g., Cysteine), enabling site-specific conjugation; forms a stable thioether bond. | Maleimide ring can undergo hydrolysis at pH > 7.5; potential for retro-Michael addition, though the resulting bond is generally stable. | 6.5 - 7.5 |
| PEG-Click Chemistry (SPAAC) | Dibenzocyclooctyne (DBCO) | Azides (-N₃) | Bio-orthogonal (avoids side reactions); copper-free, making it ideal for live-cell labeling; high efficiency and stability. | Requires pre-introduction of an azide group onto the biomolecule; reagents can be more expensive. | Physiological pH |
| PEG-Click Chemistry (Tetrazine Ligation) | Tetrazine | trans-Cyclooctene (TCO) | Extremely fast reaction kinetics (fastest bio-orthogonal reaction); copper-free and highly specific. | Requires pre-functionalization of the biomolecule with a strained alkene like TCO. | Physiological pH |
Quantitative Performance Data
The efficiency and stability of a bioconjugate are critical metrics for its downstream application. While direct head-to-head comparisons across all platforms are limited, the following table summarizes representative performance data gathered from various studies to illustrate the practical differences between these reagents.
| Parameter | PEG-NHS Ester | PEG-Maleimide | PEG-Click (SPAAC) |
| Typical Conjugation Efficiency | 70-90% | >95% (with free thiol) | >99% |
| Reaction Time | 30-60 minutes at RT | 1-2 hours at RT | 1-12 hours at RT |
| Linkage Stability (t½ in plasma) | Very Stable (Amide Bond) | Stable (Thioether Bond) | Extremely Stable (Triazole) |
| Specificity | High for primary amines | Very high for thiols | Extremely high (Bio-orthogonal) |
| Suitability for Live Cells | No | Yes (with caution) | Yes |
Note: Efficiency and reaction times are highly dependent on the specific biomolecules, buffer conditions, and reactant concentrations.
Visualizing the Process: Workflows and Decision-Making
To aid in the selection and application of these reagents, we provide several diagrams illustrating the decision-making process, a typical experimental workflow, and a common reaction mechanism.
Caption: A decision tree to guide the selection of an appropriate PEGylation reagent.
Caption: A generalized experimental workflow for a typical bioconjugation reaction.
Caption: Reaction mechanism of a PEG-NHS ester with a primary amine on a protein.
Experimental Protocol: Protein Conjugation with PEG-NHS Ester
This protocol provides a general procedure for labeling a protein with a PEG-NHS ester reagent. It should be optimized for each specific protein and PEG reagent.
I. Materials Required
-
Protein of interest (dialyzed into an amine-free buffer).
-
PEG-NHS Ester reagent.
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0.
-
Solvent: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.
-
Purification system: Dialysis cassettes or size-exclusion chromatography (SEC) column.
II. Procedure
-
Protein Preparation:
-
Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Ensure the buffer contains no primary amines (e.g., Tris, glycine), as these will compete with the reaction.
-
-
PEG-NHS Ester Preparation:
-
PEG-NHS esters are moisture-sensitive and should be equilibrated to room temperature before opening the vial to prevent condensation.
-
Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester by dissolving it in anhydrous DMSO or DMF. Do not store the stock solution, as the NHS ester moiety readily hydrolyzes.
-
-
Conjugation Reaction:
-
Calculate the volume of the PEG-NHS ester solution needed to achieve the desired molar excess (a 20-fold molar excess is a common starting point).
-
Add the calculated volume of the PEG-NHS solution to the protein solution while gently stirring. The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 25-50 mM. Incubate for 15-30 minutes. This will consume any unreacted PEG-NHS ester.
-
III. Purification and Analysis
-
Purification:
-
Remove unreacted PEG reagent and byproducts from the PEGylated protein using dialysis against PBS or by using a size-exclusion chromatography (SEC) column.
-
-
Analysis:
-
Confirm the degree of PEGylation using SDS-PAGE (which will show a shift in molecular weight), HPLC, or mass spectrometry.
-
By carefully considering the target functional group, desired specificity, and reaction conditions, researchers can select a suitable alternative to this compound that better fits their advanced bioconjugation needs, leading to more homogeneous, stable, and effective products.
References
A Comparative Analysis of m-PEG10-Tos and Vinyl Sulfone-PEG for Thiol Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in bioconjugation, understanding the nuances of different PEGylation reagents is critical for success. This guide provides an objective, data-driven comparison of two popular thiol-reactive PEG derivatives: m-PEG10-Tos (monomethoxy-decaglycol-tosylate) and vinyl sulfone-PEG. We will delve into their reaction mechanisms, kinetics, stability, and optimal reaction conditions to aid in the selection of the most appropriate reagent for your specific application.
Executive Summary
Both this compound and vinyl sulfone-PEG are effective reagents for the selective modification of thiol groups, typically found in cysteine residues of proteins and peptides. This process, known as PEGylation, is widely employed to enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and in vivo circulation time, while reducing their immunogenicity. The choice between these two reagents often hinges on the desired reaction kinetics, pH sensitivity of the target molecule, and the required stability of the resulting linkage.
| Feature | This compound | Vinyl Sulfone-PEG |
| Reaction Type | Nucleophilic Substitution (SN2) | Michael-type Addition |
| Reactive Group | Tosylate (-OTs) | Vinyl Sulfone (-SO2CH=CH2) |
| Target Residue | Cysteine (Thiol) | Cysteine (Thiol) |
| Resulting Linkage | Thioether | Thioether |
| Linkage Stability | Highly Stable | Highly Stable[1] |
| Optimal pH Range | Neutral to Alkaline (pH 7-9) | Neutral to Alkaline (pH 7-9)[2] |
| Reaction Rate | Generally Moderate | Rapid[2] |
| Selectivity | High for thiols over amines at neutral pH | High for thiols over amines at neutral pH[2] |
| Byproducts | Tosylate salt | None |
Reaction Mechanisms and Key Differences
The fundamental difference between this compound and vinyl sulfone-PEG lies in their reaction mechanisms with thiol groups.
This compound: A Nucleophilic Substitution Approach
This compound reacts with thiols via a classic bimolecular nucleophilic substitution (SN2) reaction. The thiol group, in its more nucleophilic thiolate form (S-), attacks the carbon atom to which the tosylate group is attached. The tosylate anion, being an excellent leaving group, is subsequently displaced, forming a highly stable thioether bond. The reactivity of this process is dependent on the concentration of the thiolate anion, which is favored at neutral to alkaline pH.
Caption: SN2 reaction mechanism of this compound with a thiolate anion.
Vinyl Sulfone-PEG: A Michael Addition Pathway
Vinyl sulfone-PEG undergoes a Michael-type addition reaction with thiols. In this mechanism, the nucleophilic thiolate anion attacks the β-carbon of the vinyl group, which is electron-deficient due to the strongly electron-withdrawing sulfone group. This conjugate addition results in the formation of a stable thioether linkage. Similar to the SN2 reaction of this compound, the reaction rate is pH-dependent, with higher pH values favoring the formation of the reactive thiolate species. Vinyl sulfone-PEGs are known for their high selectivity towards thiols, especially at physiological pH.[3]
Caption: Michael-type addition of a thiol to vinyl sulfone-PEG.
Comparative Performance Analysis
| Parameter | This compound | Vinyl Sulfone-PEG | Supporting Data/Comments |
| Reaction Kinetics | Moderate | Rapid | Vinyl sulfones generally exhibit faster reaction rates with thiols compared to alkylating agents like tosylates under similar conditions. Kinetic studies on vinyl sulfone-functionalized surfaces showed a pseudo-first-order rate constant of 0.057 min⁻¹ with glutathione at pH 7.5. |
| pH Sensitivity | Reaction rate increases with pH due to increased thiolate concentration. | Reaction rate is also pH-dependent, favoring alkaline conditions. Highly selective for thiols at pH 7-9. Can react with amines at higher pH (e.g., >9.0), but much more slowly than with thiols. | |
| Stability of Linkage | The resulting thioether bond is highly stable and resistant to cleavage under physiological conditions. | The thioether linkage formed is also very stable. | |
| Selectivity for Thiols | High selectivity for thiols over other nucleophilic groups like amines, especially at neutral pH. | Excellent selectivity for thiols, particularly at physiological pH. This makes it a preferred reagent for proteins with multiple accessible nucleophiles. | |
| Potential Side Reactions | At higher pH values, potential for reaction with other nucleophiles (e.g., amines) exists, although the rate is significantly slower than with thiols. | Minimal side reactions are observed under optimal pH conditions. The high selectivity of the Michael addition minimizes off-target modifications. |
Experimental Protocols
Below are generalized experimental protocols for the conjugation of this compound and vinyl sulfone-PEG to a thiol-containing protein. It is crucial to optimize these protocols for each specific protein and application.
General Experimental Workflow
Caption: General workflow for protein PEGylation with thiol-reactive reagents.
Protocol 1: Thiol PEGylation with this compound
-
Protein Preparation: Dissolve the thiol-containing protein in a suitable buffer at a concentration of 1-10 mg/mL. A common buffer is phosphate-buffered saline (PBS) at pH 7.2-7.5. If the protein has disulfide bonds that need to be reduced to generate free thiols, pre-treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent by dialysis or size-exclusion chromatography.
-
PEG Reagent Preparation: Immediately before use, dissolve a 5- to 20-fold molar excess of this compound in the reaction buffer.
-
Reaction: Add the this compound solution to the protein solution. Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 2-24 hours. The optimal time should be determined empirically.
-
Quenching: The reaction can be quenched by adding a small molecule with a free thiol group, such as cysteine or β-mercaptoethanol, to consume any unreacted this compound.
-
Purification: Remove the unreacted PEG reagent and byproducts from the PEGylated protein using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Analysis: Analyze the purity and extent of PEGylation of the final product using SDS-PAGE, Western blotting, and mass spectrometry.
Protocol 2: Thiol PEGylation with Vinyl Sulfone-PEG
-
Protein Preparation: Prepare the protein solution as described in Protocol 1. The recommended buffer pH is typically between 7.5 and 8.5 for efficient reaction with vinyl sulfone-PEG.
-
PEG Reagent Preparation: Dissolve a 5- to 20-fold molar excess of vinyl sulfone-PEG in the reaction buffer just prior to initiating the reaction.
-
Reaction: Add the vinyl sulfone-PEG solution to the protein solution. The reaction is generally faster than with tosylates; incubate for 1-4 hours at room temperature with gentle mixing.
-
Quenching: Similar to the tosylate reaction, quench with a small molecule thiol to react with any excess vinyl sulfone-PEG.
-
Purification: Purify the PEGylated protein using appropriate chromatographic methods as described above.
-
Analysis: Characterize the final conjugate to confirm the degree of PEGylation and purity.
Conclusion and Recommendations
Both this compound and vinyl sulfone-PEG are excellent choices for the targeted PEGylation of thiol groups.
-
Vinyl sulfone-PEG is often favored for its rapid reaction kinetics and high selectivity for thiols at or near physiological pH, which can be advantageous when working with sensitive proteins or when aiming to minimize reaction times.
-
This compound provides a reliable and effective alternative, forming a highly stable thioether linkage. While the reaction may be slower, it offers a high degree of selectivity and is a well-established method for thiol modification.
The ultimate choice between these two reagents should be guided by the specific requirements of the biomolecule being modified, the desired reaction conditions, and the overall goals of the PEGylation process. It is strongly recommended to perform small-scale optimization experiments to determine the ideal reagent and conditions for each unique application.
References
Safety Operating Guide
Safe Disposal of m-PEG10-Tos: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of m-PEG10-Tos (methoxy-polyethylene glycol tosylate), a commonly used PEGylation reagent. While this compound and similar polyethylene glycol (PEG) derivatives are generally not classified as hazardous substances, adherence to proper disposal protocols is crucial to minimize any potential risks.[1][2][3]
Personal Protective Equipment (PPE) and Spill Management
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. In the event of a spill, prompt and correct action is necessary to prevent contamination and ensure safety.
| Equipment/Procedure | Specification | Purpose |
| Gloves | Common chemical resistant gloves | To prevent skin contact. Contaminated gloves should be disposed of after use in accordance with applicable laws and good laboratory practices.[1][2] |
| Eye Protection | Chemical safety goggles or glasses with side shields | To protect eyes from splashes or dust. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. A NIOSH-approved respirator is recommended if dust is generated. | To avoid inhalation of dust or vapors. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Spill Cleanup | Absorb with an inert material (e.g., vermiculite, dry sand, earth) and place in a chemical waste container. | To safely contain and remove spilled material. Avoid using combustible materials like sawdust for cleanup. |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through a designated chemical waste stream. Do not dispose of this material down the drain or in regular solid waste.
-
Collection : Collect waste this compound, including any contaminated materials such as gloves, pipette tips, and absorbent pads, in a clearly labeled, sealed, and appropriate chemical waste container.
-
Labeling : Ensure the waste container is labeled with the full chemical name: "m-methoxy-polyethylene glycol tosylate" and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage : Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.
-
Disposal Request : Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor. Always follow local, state, and federal regulations for chemical waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the proper disposal procedure for this compound.
Disclaimer: The information provided in this guide is based on general safety data for polyethylene glycol derivatives. Researchers should always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and adhere to their institution's specific waste disposal policies and procedures.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
